molecular formula C7H15NO B3377073 Azepan-4-ylmethanol CAS No. 1259077-49-0

Azepan-4-ylmethanol

Cat. No.: B3377073
CAS No.: 1259077-49-0
M. Wt: 129.2 g/mol
InChI Key: ICMFRWRTMCSQFV-UHFFFAOYSA-N
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Description

Azepan-4-ylmethanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azepan-4-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-4-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-7-2-1-4-8-5-3-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFRWRTMCSQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Azepan-4-ylmethanol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-ylmethanol (and its highly stable hydrochloride salt, CAS 1951441-82-9[1]) is a versatile saturated 7-membered heterocyclic building block frequently utilized in medicinal chemistry and targeted drug development. Accurate structural elucidation of this compound is critical for quality control and downstream synthetic applications. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating spectroscopic framework (NMR, IR, and MS) for the definitive characterization of Azepan-4-ylmethanol.

Molecular Architecture & Chemical Context

Formula: C₇H₁₅NO (Free base), C₇H₁₆ClNO (HCl salt)[1]. Structural Dynamics: The molecule consists of a flexible hexahydro-1H-azepine (azepane) ring substituted at the C4 position with a hydroxymethyl (-CH₂OH) group.

Field-Proven Insight: Unlike symmetrical 1,4-disubstituted piperidines, the azepane ring is asymmetric with respect to the C4 position (the path to the nitrogen via C3 is shorter than via C5). Consequently, C4 is a chiral center. Furthermore, the 7-membered ring exhibits rapid conformational flexibility (pseudorotation) at room temperature, which can lead to complex, higher-order multiplet overlapping in standard 1D ¹H NMR compared to rigid 6-membered systems[2].

Analytical Workflows & Self-Validating Protocols

To ensure high-fidelity structural assignment, a multi-modal approach is required. This workflow relies on orthogonal validation: Mass Spectrometry (MS) confirms the exact mass and molecular formula, Infrared Spectroscopy (IR) confirms the functional groups (N-H, O-H), and Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework.

Workflow Sample Azepan-4-ylmethanol Sample Preparation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR Dissolve in D2O or CDCl3 IR FT-IR Spectroscopy (ATR Method) Sample->IR Direct Solid/Neat Analysis MS Mass Spectrometry (LC-ESI-MS) Sample->MS Dilute in MeOH/H2O (0.1% FA) DataInt Data Integration & Cross-Validation NMR->DataInt IR->DataInt MS->DataInt Structure Confirmed Structural Elucidation DataInt->Structure

Orthogonal spectroscopic workflow for the structural elucidation of Azepan-4-ylmethanol.

Step-by-Step Methodology
  • Sample Preparation (NMR): Dissolve 15–20 mg of Azepan-4-ylmethanol HCl in 0.6 mL of D₂O (or the free base in CDCl₃). Causality: D₂O is selected for the HCl salt due to its high polarity and solubility profile. Note that exchangeable protons (-OH, -NH₂⁺) will rapidly exchange with deuterium and appear as a combined HDO solvent residual peak at ~4.79 ppm[3].

  • Data Acquisition (NMR): Acquire ¹H NMR at 400 MHz (minimum) to resolve the aliphatic envelope. Acquire ¹³C NMR at 100 MHz. Run 2D COSY and HSQC to create a self-validating system that resolves overlapping multiplets in the azepane ring (C3, C5, C6)[4].

  • Sample Preparation (IR): Place 1–2 mg of the neat solid (HCl salt) directly onto the diamond crystal of an ATR-FTIR spectrometer. Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical O-H stretch region[5].

  • Data Acquisition (MS): Prepare a 1 µg/mL solution in 50:50 MeOH:H₂O supplemented with 0.1% Formic Acid. Infuse into an LC-ESI-MS system operating in positive ion mode. Causality: The basic secondary amine is highly susceptible to protonation, making positive Electrospray Ionization (ESI+) the most sensitive technique for this molecule[2].

Quantitative Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Assignments (Free Base in CDCl₃)

(Assignments based on empirical shielding rules for saturated heterocycles[2][4])

Position¹H NMR (ppm), Multiplicity, Integration¹³C NMR (ppm)Structural Assignment
C2, C7 2.70 - 2.95 (m, 4H)48.5Ring CH₂ adjacent to Nitrogen
CH₂OH 3.45 (d, J = 6.5 Hz, 2H)67.2Exocyclic primary alcohol
C4 1.60 - 1.80 (m, 1H)39.0Ring CH branching point
C3, C5, C6 1.30 - 1.90 (m, 6H)26.0 - 32.0Remaining ring CH₂ groups
NH, OH 2.50 - 3.00 (br s, 2H)N/AExchangeable protons (broad)
Table 2: Key FT-IR Vibrational Modes (ATR)

(Referenced against standard functional group databases[2][5])

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadO-H stretch and N-H stretch (overlapping)
2850 - 2950StrongC-H stretch (sp³ hybridized)
1450 - 1470MediumC-H bending (scissoring)
1050 - 1100StrongC-O stretch (primary alcohol)
Table 3: ESI-MS and CID Fragmentation Data
m/z ValueIon TypeRelative AbundanceAssignment / Neutral Loss
130.1[M+H]⁺100% (Base Peak)Protonated molecular ion
112.1[M+H - H₂O]⁺MediumLoss of water (-18 Da)
100.1[M+H - CH₂O]⁺Low/MediumLoss of formaldehyde (-30 Da)
82.1FragmentLowRing cleavage product

Mechanistic Fragmentation Pathways & Signal Assignment Logic

NMR Causality & Self-Validation

The assignment of the azepane ring relies heavily on the deshielding effect of the heteroatoms[2]. The highly electronegative nitrogen atom pulls electron density from the adjacent C2 and C7 positions, shifting their protons significantly downfield (~2.8 ppm) relative to the bulk aliphatic protons (C3, C5, C6 at ~1.5 ppm). Similarly, the oxygen atom strongly deshields the exocyclic CH₂ group, pushing it to ~3.45 ppm[4].

To self-validate these 1D assignments, a 2D HSQC experiment is critical. It will unambiguously link the doublet at 3.45 ppm to the carbon at 67.2 ppm, confirming the hydroxymethyl group's presence and differentiating it from the ring carbons.

MS Fragmentation Logic

In positive Electrospray Ionization (ESI+), the secondary amine of the azepane ring is readily protonated, yielding a robust [M+H]⁺ signal at m/z 130.1. Upon Collision-Induced Dissociation (CID), the energized molecule undergoes predictable neutral losses[2]. The primary alcohol facilitates the loss of water (-18 Da) to form a stabilized azepanium-alkene species at m/z 112.1. Alternatively, the loss of formaldehyde (CH₂O, -30 Da) directly from the hydroxymethyl group yields a fragment at m/z 100.1.

CID_Pathway Precursor Precursor Ion [M+H]+ m/z 130.1 PathA Neutral Loss: H2O (-18 Da) Precursor->PathA PathB Neutral Loss: CH2O (-30 Da) Precursor->PathB ProductA Product Ion m/z 112.1 PathA->ProductA ProductB Product Ion m/z 100.1 PathB->ProductB RingOpen Ring Cleavage (C-N / C-C fission) ProductA->RingOpen ProductB->RingOpen ProductC Low Mass Fragments m/z 55.1, 82.1 RingOpen->ProductC

Collision-Induced Dissociation (CID) fragmentation pathways of protonated Azepan-4-ylmethanol.

References

  • Sigma-Aldrich. "Azepan-4-ylmethanol hydrochloride | 1951441-82-9". Sigma-Aldrich Catalog. 1

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69". NIST Standard Reference Data. 5

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.2

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512-7515. 3

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer Science & Business Media. 4

Sources

Advanced Synthesis Manual: Functionalized Azepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Seven-Membered Challenge: In medicinal chemistry, the azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized pharmacophore. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate small-molecule libraries, azepanes offer unique conformational flexibility and 3D-spatial projection critical for binding difficult targets like protein kinases (e.g., Balanol analogues) and glycosidases.

Technical Obstacle: The synthesis of functionalized azepanes is historically plagued by unfavorable entropy (


) and enthalpy (

) factors compared to their smaller counterparts. Traditional cyclizations often suffer from slow kinetics, dimerization, or lack of stereocontrol.

Guide Scope: This technical whitepaper details three high-fidelity synthetic paradigms that overcome these barriers:

  • Photochemical Skeletal Editing: A novel 2024/2025 breakthrough converting nitroarenes directly to azepanes.[1]

  • Stereospecific Ring Expansion: Leveraging chiral pool precursors via azetidinium intermediates.

  • De Novo Cyclization: Ring-Closing Metathesis (RCM) for polyhydroxylated "iminosugar" azepanes.

Paradigm 1: Photochemical Dearomative Skeletal Editing

Status: Emerging / Cutting-Edge (2024) Mechanism: Nitrogen Insertion / Ring Expansion Source Authority: Nature Chemistry (Ruffoni, Leonori, et al., 2024)

The Mechanistic Logic

This route represents a paradigm shift from "building" a ring to "editing" an existing aromatic core. It bypasses the entropic penalty of cyclization by expanding a stable benzene ring.

  • Deoxygenation: A nitroarene is reduced in situ to a singlet aryl nitrene using a phosphorus(III) reagent under blue light irradiation.

  • Ring Expansion: The electrophilic singlet nitrene undergoes intramolecular insertion into the ortho-C–H bond (or C-C bond rearrangement), disrupting aromaticity to form a 3H-azepine intermediate.

  • Stabilization: Immediate reduction of the unstable azepine yields the saturated azepane.

Experimental Protocol: Nitroarene to Azepane

Objective: Synthesis of 4-benzylazepane from 1-benzyl-4-nitrobenzene.

Reagents:

  • Substrate: 1-benzyl-4-nitrobenzene (1.0 equiv)

  • Reductant: Triisopropyl phosphite (

    
    , 20 equiv)
    
  • Amine Source: Diethylamine (

    
    , 8 equiv)
    
  • Solvent: 2-Propanol (0.1 M)

  • Catalysts (Step 2):

    
     (10 mol%) and Pd/C (10 mol%)[2]
    

Workflow:

  • Photolysis: Charge a borosilicate tube with the nitroarene,

    
    , 
    
    
    
    , and i-PrOH. Degas via sparging with Argon for 15 mins.
  • Irradiation: Irradiate with high-intensity blue LEDs (

    
     nm) at room temperature (fan cooling to maintain ~25°C) for 12–24 hours. Note: Monitor consumption of nitroarene by TLC/LCMS.
    
  • Hydrogenation (One-Pot): Transfer the crude mixture (containing the 3H-azepine) to a pressure vessel. Add

    
     and Pd/C. Pressurize with 
    
    
    
    (50 bar) and stir at RT for 24 hours.
  • Purification: Filter through Celite to remove catalysts. Concentrate and purify via flash column chromatography (DCM/MeOH/NH4OH).

Critical Insight: The use of blue light is non-negotiable; UV light causes degradation of the azepine intermediate. The dual catalyst system (


) is required to hydrogenate both the alkene backbone and the amidine moiety of the intermediate.
Visualization: Photochemical Expansion Pathway[2]

NitroExpansion Nitro Nitroarene (Starting Material) Nitrene Singlet Aryl Nitrene (Transient Electrophile) Nitro->Nitrene Blue Light (427 nm) P(Oi-Pr)3, Et2NH Azepine 3H-Azepine (Unstable Intermediate) Nitrene->Azepine Ring Expansion (Skeletal Editing) Azepane Functionalized Azepane (Final Product) Azepine->Azepane H2 (50 bar) PtO2 + Pd/C

Caption: Photochemical conversion of nitroarenes to azepanes via nitrene insertion.[2][3]

Paradigm 2: Stereospecific Ring Expansion (Azetidinium Route)

Status: Field-Proven / High Stereocontrol Mechanism: Nucleophilic Ring Opening Application: Chiral azepanes for asymmetric synthesis.

The Mechanistic Logic

This method exploits the "chiral pool" (e.g., L-proline). The driving force is the relief of ring strain in a bicyclic azetidinium intermediate.

  • Precursor Assembly: A chiral pyrrolidinyl alcohol is activated (e.g., mesylation).

  • Azetidinium Formation: Intramolecular displacement forms a strained bicyclic [3.2.0] azetidinium ion.

  • Regioselective Opening: A nucleophile attacks the bridgehead carbon (kinetic control) or the less substituted carbon, expanding the 5-membered ring to a 7-membered azepane with inversion of configuration.

Experimental Protocol: Proline to 3-Fluoroazepane

Objective: Synthesis of chiral 3-fluoroazepane derivatives.

Reagents:

  • Substrate: N-Boc-2-(hydroxymethyl)pyrrolidine derivative.

  • Activation: Diethylaminosulfur trifluoride (DAST) or Mesyl Chloride/TEA.

  • Solvent: DCM (anhydrous).

Workflow:

  • Activation: Dissolve the pyrrolidine alcohol in anhydrous DCM at -78°C.

  • Cyclization: Add DAST (1.2 equiv) dropwise. The reaction warms to RT. The hydroxyl group is activated, displacing the nitrogen lone pair to form the transient azetidinium species.

  • Expansion: The fluoride ion (from DAST) acts as the nucleophile, attacking the specific carbon dictated by the substitution pattern (often C-alpha to the nitrogen), resulting in ring expansion.

  • Workup: Quench with sat.

    
    . Extract with DCM.[2]
    

Critical Insight: The regioselectivity is governed by the substituents on the pyrrolidine ring. Electron-withdrawing groups (like


 at the alpha position) can direct nucleophilic attack to ensure exclusive 7-membered ring formation over 5-membered ring retention.
Visualization: Azetidinium Expansion Logic

Azetidinium Pyrrolidine Chiral Pyrrolidine (Alcohol Precursor) Activation Leaving Group Formation (OMs / F- activation) Pyrrolidine->Activation Reagent Addition (-78°C) Azetidinium Bicyclic Azetidinium Ion (Strained Electrophile) Activation->Azetidinium Intramolecular Displacement Azepane Chiral Azepane Azetidinium->Azepane Regioselective Nucleophilic Attack (Ring Expansion)

Caption: Strain-release driven expansion of pyrrolidines to azepanes via azetidinium ions.

Paradigm 3: De Novo Cyclization (Ring-Closing Metathesis)

Status: Robust / Versatile Mechanism: Olefin Metathesis Application: Polyhydroxylated azepanes (Azepane Iminosugars).

The Mechanistic Logic

RCM is the gold standard for forming medium rings when specific functionalization (like multiple hydroxyl groups) is required before cyclization.

  • Linear Assembly: A linear diene amine is synthesized, often from carbohydrate precursors (e.g., D-mannose) to establish stereocenters.

  • Pre-organization: Protecting groups (Boc, Bn) are chosen to favor a cis-amide rotamer, bringing the two alkenes into proximity (Thorpe-Ingold effect).

  • Cyclization: Grubbs II or Hoveyda-Grubbs II catalyst effects the ring closure.

Experimental Protocol: Polyhydroxyazepane Synthesis

Reagents:

  • Substrate:

    
    -Boc-diene amine (derived from sugar).
    
  • Catalyst: Grubbs 2nd Generation Catalyst (5 mol%).

  • Solvent: DCM (degassed, 0.005 M - High Dilution).

Workflow:

  • Dilution: Dissolve the diene in degassed DCM. High dilution is critical to prevent intermolecular polymerization.

  • Catalysis: Add Grubbs II catalyst in one portion under Argon.

  • Reflux: Heat to reflux (40°C) for 12–24 hours.

  • Scavenging: Add DMSO or activated charcoal to sequester the Ruthenium species before concentration.

  • Reduction: If a saturated azepane is required, the resulting alkene is hydrogenated (

    
    , Pd/C).
    

Critical Insight: Conformational locking is vital. If the nitrogen is not protected with a bulky group (like Boc or Cbz), the linear chain adopts an extended conformation, preventing cyclization.

Comparative Analysis of Methodologies

FeaturePhotochemical Skeletal EditingAzetidinium Ring ExpansionRing-Closing Metathesis (RCM)
Primary Utility Converting aromatics to saturated heterocycles.Accessing chiral azepanes from amino acids.[4]Synthesizing complex/polyhydroxylated cores.
Starting Material Nitroarenes (Cheap, abundant).Prolinols / Pyrrolidines (Chiral pool).Linear dienes (Multi-step synthesis).
Atom Economy High (Nitrogen insertion).High (Isomerization/Expansion).[5]Moderate (Loss of ethylene gas).
Stereocontrol Substrate dependent (transfer of arene pattern).Excellent (Inversion at migration center).Excellent (Determined by linear precursor).
Scalability High (Flow chemistry compatible).Moderate (Reagent cost).Low/Moderate (High dilution required).
Key Limitation Requires specialized light source; 50 bar H2.[6]Regioselectivity issues with some substituents.Catalyst cost; removal of Ru residues.

References

  • Ruffoni, A., Leonori, D., et al. (2024).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link

  • Zhou, J., & Yeung, Y.-Y. (2014).[7] Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters. Link

  • Couty, F., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives. BenchChem. Link

  • Dhavale, D. D., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Journal of Organic Chemistry. Link

Sources

Azepan-4-ylmethanol: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azepan-4-ylmethanol, a saturated seven-membered heterocyclic compound, serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a secondary amine within the azepane ring and a primary alcohol substituent, presents unique stability characteristics that are critical to understand for its effective use in synthesis, formulation, and storage. While specific, in-depth public literature on the degradation profile of Azepan-4-ylmethanol is limited[3], this guide synthesizes established chemical principles of analogous structures to provide a predictive analysis of its stability and a comprehensive framework for its empirical assessment.

This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the potential degradation pathways of Azepan-4-ylmethanol and outlining robust methodologies for conducting forced degradation studies to define its stability profile.

Part 1: Physicochemical Profile and Predicted Stability

The stability of Azepan-4-ylmethanol is intrinsically linked to its two primary functional groups: a secondary cyclic amine and a primary alcohol. The interplay of these groups dictates its susceptibility to various environmental and chemical stressors.

1.1. Structural Features and Inherent Reactivity

  • Secondary Cyclic Amine: The azepane ring's secondary amine is a nucleophilic and basic center. While cyclic amines generally exhibit lower degradation rates compared to their linear counterparts due to ring rigidity, they remain susceptible to oxidation.[4][5][6] The lone pair of electrons on the nitrogen atom can be readily oxidized, particularly in the presence of oxidizing agents or metal ions.[7]

  • Primary Alcohol: The hydroxymethyl group is prone to oxidation, which can proceed in a stepwise manner first to an aldehyde and subsequently to a carboxylic acid with suitable oxidizing agents.[8][9] Under strongly acidic conditions and heat, it may also undergo dehydration.[10]

1.2. Predicted Degradation Pathways

Based on first principles, Azepan-4-ylmethanol is most likely to degrade via the following pathways:

  • Oxidative Degradation: This is anticipated to be the primary degradation route.

    • N-Oxidation: The secondary amine can be oxidized to form an N-hydroxylamine, which may be further oxidized to a nitrone.[11] Amines are known to be susceptible to electron transfer oxidation to yield N-oxides.[12]

    • C-Oxidation: Oxidation of the primary alcohol can yield Azepan-4-carbaldehyde and subsequently Azepan-4-carboxylic acid.[9] These reactions are common for primary alcohols and can be catalyzed by various oxidants.[13]

  • Acidic/Basic Degradation:

    • The azepane ring itself is generally stable to hydrolysis. However, extreme pH conditions, particularly at elevated temperatures, could potentially promote ring-opening or other rearrangements, though this is considered a minor pathway for saturated rings.[14]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.[15] Nitrogen heterocycles can be susceptible to photolysis, with degradation rates influenced by the presence of chromophores and the light intensity.[16][17]

Part 2: A Framework for Forced Degradation Studies

To empirically determine the stability of Azepan-4-ylmethanol, a forced degradation (or stress testing) study is essential.[18][19] This involves subjecting the compound to exaggerated storage conditions to accelerate the rate of degradation and identify potential degradation products.[12][20] This data is crucial for developing stability-indicating analytical methods and understanding the molecule's intrinsic stability.[15]

2.1. Objective of Forced Degradation

The primary goals are to:

  • Identify the likely degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method by separating the parent compound from all significant degradants.

  • Inform decisions on formulation, packaging, and storage conditions.[18]

2.2. Experimental Protocol for Stress Testing

A systematic approach involves subjecting solutions of Azepan-4-ylmethanol to various stress conditions. A stock solution in a suitable solvent (e.g., acetonitrile/water) should be prepared and diluted with the respective stressor.

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway Targeted Rationale & Insights
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursAcid-catalyzed reactionsEvaluates stability in acidic environments, such as the stomach. Can promote dehydration of the alcohol or, less likely, ring cleavage.[10][18]
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursBase-catalyzed reactionsAssesses stability in alkaline conditions. While generally stable, this tests for susceptibility to base-catalyzed eliminations or rearrangements.[18]
Oxidative Stress 3% Hydrogen Peroxide (H₂O₂) at room temp. for 24 hoursOxidationSimulates exposure to atmospheric oxygen or oxidizing agents.[15] This is the most probable pathway, targeting both the amine (N-oxidation) and alcohol (C-oxidation).[8][11][12]
Thermal Stress Solid sample at 80 °C (dry heat) for 48 hoursThermolysisDetermines the impact of high temperatures on the solid-state stability of the compound.
Photostability Solution exposed to UV/Vis light (ICH Q1B options)PhotolysisAssesses light sensitivity. Nitrogen heterocycles can undergo photolytic reactions, including ring cleavage or rearrangements.[15][16][17]

Mandatory Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of Azepan-4-ylmethanol Acid Acidic (0.1M HCl, 60°C) Stock->Acid Expose Base Basic (0.1M NaOH, 60°C) Stock->Base Expose Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose Thermal Thermal (Solid) (80°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Analyze Samples (t=0, t=final) Base->Analysis Analyze Samples (t=0, t=final) Oxidative->Analysis Analyze Samples (t=0, t=final) Thermal->Analysis Analyze Samples (t=0, t=final) Photo->Analysis Analyze Samples (t=0, t=final) MassBalance Mass Balance Calculation Analysis->MassBalance Quantify Elucidation Structural Elucidation (LC-MS/MS, NMR) Analysis->Elucidation Identify Degradants

Caption: Workflow for a comprehensive forced degradation study.

Part 3: Stability-Indicating Analytical Methodology

A validated stability-indicating method (SIM) is one that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting and quantifying its degradation products.[19]

3.1. Method of Choice: Reverse-Phase HPLC with UV and MS Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred technique for its versatility and resolving power.

  • Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the polar parent compound from potentially less polar or more polar degradants.

  • Detection:

    • UV/Vis (DAD/PDA): Provides quantitative data and peak purity analysis.

    • Mass Spectrometry (MS): Essential for identifying degradation products by providing mass-to-charge (m/z) information. It is the definitive tool for tracking and identifying unknowns.

3.2. Step-by-Step Protocol for Method Development

  • Initial Scouting: Begin with a broad gradient (e.g., 5-95% acetonitrile over 20 minutes) to elute all components from the stressed samples.

  • Sample Analysis: Inject the control (unstressed) sample and all stressed samples.

  • Peak Tracking: Compare the chromatograms. Identify the parent peak (Azepan-4-ylmethanol) and any new peaks that appear in the stressed samples. Use MS detection to confirm the m/z of the parent and assign tentative masses to the degradants.

  • Method Optimization: Adjust the gradient slope, buffer pH, and temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation products.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Part 4: Elucidation of Degradation Products

Identifying the structure of significant degradation products is critical for understanding the degradation mechanism and assessing potential safety risks.

4.1. Strategy for Structural Identification

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula of a degradant.

  • Tandem Mass Spectrometry (MS/MS): The degradant ion is isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern provides structural clues, much like a molecular fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is formed in sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure definitively confirmed by 1D and 2D NMR techniques.

Mandatory Visualization: Predicted Degradation Pathways of Azepan-4-ylmethanol

Degradation_Pathways Parent Azepan-4-ylmethanol (C₇H₁₅NO) N_Oxide N-Oxide / N-Hydroxylamine (C₇H₁₅NO₂) Parent->N_Oxide Oxidation (H₂O₂) [+O] Aldehyde Azepan-4-carbaldehyde (C₇H₁₃NO) Parent->Aldehyde Oxidation (H₂O₂) [-2H] Acid Azepan-4-carboxylic Acid (C₇H₁₃NO₂) Aldehyde->Acid Further Oxidation [+O]

Caption: Predicted primary oxidative degradation pathways.

Conclusion and Recommendations

Azepan-4-ylmethanol is a robust molecule, but its constituent amine and alcohol functional groups predispose it primarily to oxidative degradation. A well-designed forced degradation study is not merely a regulatory requirement but a fundamental scientific investigation that provides invaluable insights into the molecule's intrinsic stability.[12] By systematically applying stress conditions and utilizing modern analytical techniques like LC-MS, researchers can develop a comprehensive stability profile. This knowledge is paramount for ensuring the quality, safety, and efficacy of any final product containing this scaffold, enabling the selection of appropriate packaging, storage conditions, and re-test periods.

References

  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A). Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI. Available from: [Link]

  • Formation and photostability of N-heterocycles in space - Astronomy & Astrophysics. Available from: [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC. Available from: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches | ACS Omega. Available from: [Link]

  • Oxidation of Secondary and Primary Amines. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. Available from: [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. Available from: [Link]

  • Oxidative degradation of amine solvents for C02 capture - The University of Texas at Austin. Available from: [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Compounds of amine-substituted cyclic amines: synthesis and structures - ConnectSci. Available from: [Link]

  • Relative basicity of cyclic amines - Chemistry Stack Exchange. Available from: [Link]

  • ALCOHOL METABOLISM - PMC - NIH. Available from: [Link]

  • (azepan-4-yl)methanol (C7H15NO) - PubChemLite. Available from: [Link]

  • Computer-Aided Insight into the Relative Stability of Enamines - ResearchGate. Available from: [Link]

  • 15.7: Oxidation of Alcohols - Chemistry LibreTexts. Available from: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. Available from: [Link]

  • Biocatalytic Oxidation of Alcohols - MDPI. Available from: [Link]

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF - ResearchGate. Available from: [Link]

  • Dehydrogenation (Dehydration) of Alcohols - BYJU'S. Available from: [Link]

  • Photostability of N@C | Request PDF - ResearchGate. Available from: [Link]

  • The Oxidation of Alcohols - Chemistry LibreTexts. Available from: [Link]

  • Scheme 16. Synthesis of various Cu/Pd catalyzed azepine derivatives... - ResearchGate. Available from: [Link]

  • Pseudo three-component approach to coumarin-annulated azepines - RSC Publishing. Available from: [Link]

  • oximes of seven-membered heterocyclic compounds containing one heteroatom. Available from: [Link]

  • Azepan-4-ol | C6H13NO | CID 5149746 - PubChem. Available from: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available from: [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC. Available from: [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. Available from: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. Available from: [Link]

Sources

"Azepan-4-ylmethanol" solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Solvent Selection for Azepan-4-ylmethanol Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.[1]

Executive Summary

Azepan-4-ylmethanol (CAS: 1330250-13-7 for the racemate; often encountered as the hydrochloride salt CAS: 1951441-82-9) is a critical seven-membered heterocyclic building block used in the synthesis of pharmaceutical agents, including viral polymerase inhibitors and neurological targets.[1]

Its physicochemical behavior is defined by two competing functional motifs: a secondary amine (basic, pKa ~10-11) and a primary alcohol (polar, H-bond donor).[1] This dual nature creates a "solubility switch" highly dependent on pH and salt formation.[1] This guide provides a technical analysis of its solubility across organic solvent classes, enabling rational solvent selection for reaction optimization, extraction, and purification.[1]

Physicochemical Profile & Solubility Logic

To predict and manipulate solubility, one must understand the molecular forces at play.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 129.20 g/mol Low MW favors solubility in diverse solvents.[1]
LogP (Free Base) ~0.03 to 0.2Highly Polar. Lipophilicity is low; prefers polar organic solvents or water.[1]
H-Bond Donors 2 (NH, OH)Strong affinity for protic solvents (MeOH, Water).[1]
H-Bond Acceptors 2 (N, O)Good solubility in polar aprotic solvents (DMSO, DMF).[1]
pKa (Amine) ~10.5pH-Dependent Solubility: Protonated at neutral pH (water-soluble); deprotonated at pH >12 (organic-soluble).[1]
The "Solubility Switch" Mechanism

The most critical operational parameter for Azepan-4-ylmethanol is its state (Free Base vs. Salt).[1]

  • HCl Salt: Ionic lattice.[1] Soluble in water/MeOH; insoluble in DCM/EtOAc.[1]

  • Free Base: Polar oil/solid.[1] Soluble in DCM/CHCl3; moderately soluble in water; insoluble in hexanes.[1]

Solubility Landscape by Solvent Class

The following data categorizes the solubility of Azepan-4-ylmethanol (Free Base) .

A. Chlorinated Solvents (High Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), 1,2-Dichloroethane.[1]
    
  • Behavior: Excellent.

  • Mechanism: The polarized C-Cl bonds interact effectively with the amine and alcohol dipoles without disrupting the molecule's internal H-bonding significantly.[1]

  • Application: DCM is the gold standard for extracting the free base from basified aqueous reaction mixtures.[1]

B. Polar Protic Solvents (High Solubility)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

  • Behavior: Excellent.

  • Mechanism: Strong hydrogen bonding matches the solute's donor/acceptor profile.[1]

  • Application: MeOH is the preferred solvent for dissolving the HCl salt or for use as a co-solvent in silica chromatography (e.g., 10% MeOH in DCM).[1]

C. Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).[1]

  • Behavior: Good to Excellent.

  • Mechanism: Dipole-dipole interactions stabilize the polar free base.[1]

  • Application: DMSO is the standard vehicle for biological assays and stock solutions.[1] Acetonitrile is often used in reverse-phase HPLC purification.[1]

D. Ethers and Esters (Moderate Solubility)
  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), 1,4-Dioxane.[1]

  • Behavior: Moderate.

  • Nuance: Solubility may decrease significantly at lower temperatures.[1] THF is generally better than EtOAc due to better H-bond acceptance.[1]

  • Application: EtOAc is useful for "washing" less polar impurities away from the HCl salt, or as a crystallization anti-solvent when mixed with MeOH.[1]

E. Hydrocarbons (Low Solubility)[1]
  • Solvents: n-Hexane, n-Heptane, Toluene.[1]

  • Behavior: Poor / Insoluble. [1]

  • Mechanism: The lipophilic aliphatic chains cannot overcome the cohesive energy of the polar amine/alcohol groups.[1]

  • Application: Used as anti-solvents to precipitate the product from DCM or EtOAc solutions.[1]

Visualization: Solubility & Workup Decision Tree

The following diagram illustrates the logical flow for processing Azepan-4-ylmethanol based on its solubility properties.

G Start Crude Reaction Mixture (Azepan-4-ylmethanol) CheckForm Identify Form Start->CheckForm SaltForm HCl Salt Form (Ionic/Polar) CheckForm->SaltForm Acidic Conditions FreeBase Free Base Form (Polar/Organic) CheckForm->FreeBase Basic Conditions DissolveSalt Solvent: Water or MeOH SaltForm->DissolveSalt High Solubility ExtractBase Extraction: DCM or CHCl3 (pH > 12) FreeBase->ExtractBase Partitioning PurifySalt Precipitation: Add Et2O or Acetone DissolveSalt->PurifySalt Anti-solvent Crash Chromatography Purification: DCM:MeOH (9:1) + NH3 ExtractBase->Chromatography Silica Gel

Caption: Decision tree for solvent selection based on the protonation state of Azepan-4-ylmethanol.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise solubility data (


) for your specific batch.
  • Preparation: Weigh approx. 10 mg of Azepan-4-ylmethanol (Free Base) into a 1.5 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 10

    
     aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Visible particulates remain after 1 mL total addition (< 10 mg/mL).[1]

  • Calculation:

    
    [1]
    
Protocol B: pH-Switch Extraction (Purification)

This method exploits the solubility difference between the protonated and deprotonated forms to remove non-basic impurities.

  • Acid Wash: Dissolve crude material in Ethyl Acetate .[1] Extract with 1M HCl (aq) .[1]

    • Mechanism:[1][2] Azepan-4-ylmethanol moves to the aqueous phase (as salt); non-basic impurities stay in EtOAc.[1]

  • Basification: Isolate the aqueous layer.[1] Cool to 0°C and adjust pH to >12 using 10M NaOH .

  • Extraction: Extract the turbid aqueous layer 3x with DCM (Dichloromethane).[1]

    • Note: Do not use Ether/Hexane here; the polar free base partitions poorly into them.[1]

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Critical Application Notes

  • Chromatography: When purifying the free base on silica gel, standard EtOAc/Hexane gradients often fail due to "streaking" (amine interaction with acidic silica silanols).[1]

    • Solution: Use DCM : Methanol (90:10) doped with 1% Triethylamine (TEA) or Ammonium Hydroxide .[1] The base additive blocks silanol sites, ensuring sharp peaks.[1]

  • Storage: The free base is hygroscopic and prone to oxidation.[1] Store as the HCl salt in a desiccator whenever possible.[1]

References

  • PubChem. Azepan-4-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Google Patents. Method for synthesizing azacycloheptane (CN103420939A).[1] Available at:

Sources

"Azepan-4-ylmethanol" potential as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Ring Expansion

In the landscape of saturated N-heterocycles, the 7-membered azepane (hexamethyleneimine) ring occupies a "privileged but neglected" niche. While pyrrolidines (5-membered) and piperidines (6-membered) dominate small-molecule drug discovery (>60% of N-heterocycles), azepanes offer a unique conformational flexibility that allows them to adapt to binding pockets where rigid analogues fail.

Azepan-4-ylmethanol (CAS: 1259077-49-0) represents a strategic scaffold because the C4-hydroxymethyl group acts as a versatile vector. Unlike the C3-substituted "balanol-like" derivatives, the C4-position projects substituents into a distinct spatial quadrant, often solvent-exposed, making it an ideal handle for:

  • Solubility enhancement (via polar interactions).

  • Linker attachment (e.g., in PROTACs or antibody-drug conjugates).

  • Fragment growing to capture distal interactions in kinases and GPCRs.

This guide details the physicochemical properties, synthetic access, and medicinal chemistry utility of this scaffold.[1][2]

Structural & Physicochemical Analysis[3]

Conformational Landscape

Unlike the chair-locked piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.

  • Entropy Penalty: Binding an azepane requires overcoming a higher entropic penalty than a piperidine, but this "induced fit" capability allows it to mold into cryptic pockets.

  • The C4-Vector: In the lowest-energy twist-chair conformation, a substituent at C4 can adopt a pseudo-equatorial orientation, minimizing transannular strain.

Basicity and Solubility
PropertyPiperidineAzepaneAzepan-4-ylmethanolImpact
pKa (Conj. Acid) ~11.2~11.1~10.5The -CH₂OH group slightly lowers basicity via inductive effect (-I), improving membrane permeability.
Lipophilicity (LogP) 0.841.250.45The hydroxymethyl group balances the lipophilicity of the larger carbon ring, keeping it "drug-like" (LogP < 3).
TPSA 12 Ų12 Ų32 ŲIncreased polar surface area improves solubility without compromising CNS penetration significantly.

Synthetic Accessibility

Accessing the 4-substituted azepane core is more challenging than the 3-substituted variants (which are easily made from lysine or caprolactam). Two primary routes exist: Ring-Closing Metathesis (RCM) for precision chemistry and Ring Expansion for scale-up.

Method A: The RCM "Precision" Route (Recommended)

This route allows for the installation of the C4-hydroxymethyl group (or its precursor ester) with defined stereochemistry if chiral starting materials are used.

Pathway Logic:

  • Precursor Assembly: A diallylamine core is constructed.

  • Cyclization: Grubbs II catalyst closes the 7-membered ring (kinetic challenge).

  • Functionalization: The resulting alkene is hydrogenated and the ester reduced.

Detailed Protocol: Synthesis of N-Boc-Azepan-4-ylmethanol

Target: Preparation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate.

Step 1: Assembly of the Diene

  • Reagents: N-Boc-allylamine (1.0 eq), Ethyl 2-(bromomethyl)acrylate (1.1 eq), NaH (1.2 eq), DMF.

  • Procedure: To a solution of N-Boc-allylamine in dry DMF at 0°C, add NaH. Stir 30 min. Add Ethyl 2-(bromomethyl)acrylate dropwise. Stir at RT for 4 h.[1] Quench with NH₄Cl. Extract (EtOAc).[3][4]

  • Yield: ~85% of the diene ester.

Step 2: Ring-Closing Metathesis (The Critical Step)

  • Reagents: Grubbs 2nd Gen Catalyst (2-5 mol%), anhydrous DCM (0.01 M - High dilution is critical to prevent polymerization).

  • Procedure: Degas DCM with N₂ for 30 min. Add diene. Add catalyst.[1][3][4][5] Reflux (40°C) for 12-24 h.

  • Note: The 7-membered ring forms slower than 5/6. If conversion is low, add Ti(OiPr)₄ to break up chelation.

  • Yield: ~65-75% of N-Boc-2,3,4,7-tetrahydroazepine-4-carboxylate.

Step 3: Global Reduction

  • Reagents: LiAlH₄ (2.5 eq), THF.

  • Procedure: Dissolve the cyclic alkene ester in THF at 0°C. Add LiAlH₄ pellets slowly. The reaction will simultaneously reduce the ester to the alcohol and hydrogenate the alkene (if Pd/C is not used, LAH typically reduces the ester; a separate hydrogenation step H₂/Pd-C is usually required before or after to saturate the ring).

    • Refined Protocol:Hydrogenation first (H₂, Pd/C, MeOH, 1 atm, 4 h) -> Quantitative saturation. Then Reduction (LiBH₄ or LiAlH₄, THF) -> Alcohol.

  • Final Yield: ~60% (over 2 steps).

Visualization: Synthetic Pathways

Synthesis SM N-Boc-Allylamine Inter1 Diene Ester (Acyclic) SM->Inter1 Alkylation (Ethyl 2-(bromomethyl)acrylate) RCM_Prod Tetrahydroazepine (Unsaturated Ring) Inter1->RCM_Prod RCM (Grubbs II) DCM, Reflux Sat_Ester Azepane-4-carboxylate (Saturated) RCM_Prod->Sat_Ester H2, Pd/C (Hydrogenation) Final Azepan-4-ylmethanol (Target Scaffold) Sat_Ester->Final LiAlH4 or LiBH4 (Ester Reduction)

Caption: Figure 1. Modular synthesis of Azepan-4-ylmethanol via Ring-Closing Metathesis (RCM).

Medicinal Chemistry Applications

Case Study: PKB/Akt Inhibitors (Kinase Selectivity)

Protein Kinase B (PKB/Akt) is a critical node in the PI3K/mTOR pathway, often upregulated in cancer.

  • The Challenge: ATP-competitive inhibitors often lack selectivity (hitting PKA or PKC).

  • The Azepane Solution: Breitenlechner et al. (2004) utilized an azepane scaffold derived from the natural product Balanol . While Balanol uses a 3-substituted azepane, shifting substituents to the 4-position (or using the 4-position for solubility handles) allows the molecule to exit the ATP pocket towards the solvent front, improving physicochemical properties without clashing with the "gatekeeper" residue.

  • Mechanism: The flexible azepane ring allows the inhibitor to adopt a conformation that maximizes H-bonding with the hinge region (Glu228/Ala230) while the 4-substituent extends into the ribose-binding pocket.

Case Study: 11 -HSD1 Inhibitors (Metabolic Disease)

Inhibitors of 11


-hydroxysteroid dehydrogenase type 1 are targets for diabetes and obesity.
  • Discovery: Neelamkavil et al. (2009) explored azepane sulfonamides.[6]

  • SAR Insight: They found that the 4-position was the most tolerant vector. Substituents at C2 or C3 caused steric clashes with the catalytic triad.

  • Result: A 4-substituted azepane achieved an IC₅₀ of 3.0 nM , demonstrating that the 7-membered ring provided the correct vector angle (approx 109° vs 120° in piperidines) to engage a hydrophobic pocket unique to the enzyme.

Visualization: PI3K/Akt Signaling Context

Signaling GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) (Target of Azepane) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibition Prolif Proliferation (Promoted) mTOR->Prolif

Caption: Figure 2. The PI3K/Akt pathway. Azepane derivatives target Akt (PKB) to restore apoptosis in cancer cells.

Future Outlook & "Scaffold Hopping" Logic

Why switch from Piperidine to Azepan-4-ylmethanol?

  • Patent Busting: It is a classic bioisostere that often falls outside the claims of piperidine-focused patents.

  • Vector Geometry: The C4-vector in a 7-membered ring projects at a slightly different angle than the C4 of a chair-piperidine. If a piperidine lead is almost potent but suffers from a steric clash, expanding the ring to azepane can relieve that strain ("ring-expansion strategy").

  • PROTAC Linkers: The hydroxymethyl group is a ready-made handle for ether/ester formation to attach E3 ligase ligands (e.g., VHL/Cereblon binders). The flexibility of the azepane ring adds "wobble" to the linker, which can enhance the formation of the ternary complex.

References

  • Breitenlechner, C. B., et al. (2004).[7][8] Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390.[7][8] Link

  • Neelamkavil, S. F., et al. (2009).[6] The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565.[6] Link

  • Dhavale, D. D., et al. (2010). Synthesis of (2R,3R,4R,5R,6R)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol. Tetrahedron: Asymmetry, 21(1), 21–26. Link[2]

  • BenchChem Technical Review. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Link

  • Reiser, O., et al. (2014). Synthesis of Functionalized Azepanes via Ring-Closing Metathesis. Organic Letters, 16, 2134–2137. Link

Sources

"Azepan-4-ylmethanol" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Azepan-4-ylmethanol requires moving beyond basic chemical properties to understand its strategic utility in modern drug discovery. As a conformationally flexible, seven-membered heterocyclic scaffold, it provides medicinal chemists with a unique spatial vector to escape the "flatland" of traditional aromatic rings and the rigid constraints of six-membered piperidines.

This whitepaper provides a comprehensive guide to the physicochemical properties, structural causality, synthetic functionalization, and pharmacological applications of Azepan-4-ylmethanol.

Physicochemical Profiling and Nomenclature

Azepan-4-ylmethanol (IUPAC: azepan-4-ylmethanol) is a saturated, seven-membered nitrogen-containing heterocycle bearing a hydroxymethyl group at the C4 position. It is commercially available in both its free base and hydrochloride salt forms, as well as in enantiomerically pure (R) and (S) configurations[1].

Table 1: Quantitative Chemical and Physical Properties [2]

PropertyFree BaseHydrochloride Salt
CAS Number 1259077-49-01951441-82-9
Chemical Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol 165.66 g/mol
Chiral CAS (R-isomer) 2166264-12-4N/A
Chiral CAS (S-isomer) 2166093-60-1N/A
Storage Conditions 2-8°C, inert atmosphere2-8°C, desiccated
Key Functional Groups Secondary Amine, Primary AlcoholProtonated Amine, Primary Alcohol

Structural Causality: Why the Azepane Scaffold?

In drug development, the choice of the core ring system dictates the three-dimensional presentation of pharmacophores. While piperidine (six-membered) and pyrrolidine (five-membered) rings are ubiquitous, they often lock substituents into highly restricted equatorial or axial vectors.

The seven-membered azepane ring possesses higher conformational entropy, rapidly interconverting between twist-chair, boat, and twist-boat conformations[3]. This flexibility is not a liability; rather, it allows the C4-hydroxymethyl group to dynamically sample a broader spatial volume. When targeting complex membrane proteins like the Norepinephrine Transporter (NET) or Dopamine Transporter (DAT), this flexibility facilitates an induced-fit binding mechanism, allowing the molecule to adapt to the binding pocket in ways rigid scaffolds cannot[4][5]. Furthermore, the dual functional handles (the secondary amine and the primary hydroxyl) allow for orthogonal, chemoselective derivatization.

Diversification A Azepan-4-ylmethanol (Core Scaffold) B N-Functionalization (Secondary Amine) A->B Alkylation/Arylation C O-Functionalization (Primary Hydroxyl) A->C Oxidation/Etherification D Monoamine Transporter Inhibitors (NET/DAT) B->D Lipophilic Extension E Glycosidase Inhibitors (Iminosugar Analogues) C->E Sugar Bioisosterism

Caption: Logical diversification of the azepan-4-ylmethanol scaffold toward distinct therapeutic targets.

Pharmacological Applications

Neuropsychiatric Therapeutics (Monoamine Transporter Inhibition)

Recent screening campaigns exploring the chemical space of simple drug scaffolds have identified N-benzylated azepanes as highly potent inhibitors of monoamine transporters[4]. Specifically, derivatizing the nitrogen of the azepane ring yields compounds with sub-100 nM IC50 values against NET (SLC6A2) and DAT (SLC6A3)[5]. The basicity of the azepane nitrogen ensures protonation at physiological pH, forming a critical salt bridge with an aspartate residue in the transporter's central binding site, while the C4-hydroxymethyl group can be further functionalized to tune lipophilicity and blood-brain barrier (BBB) penetrance[5].

Metabolic Therapeutics (Iminosugars and Glycosidase Inhibition)

Azepane derivatives are highly regarded as conformationally constrained sugar bioisosteres[3]. By mimicking the transition state of monosaccharides, heavily hydroxylated azepanes act as potent glycosidase inhibitors[6]. The C4-hydroxymethyl group of azepan-4-ylmethanol serves as a structural mimic of the C6 carbon in naturally occurring hexoses. These "azasugars" or iminocyclitols are actively investigated for the treatment of lysosomal storage disorders and viral infections[7].

Experimental Workflows & Self-Validating Protocols

To leverage Azepan-4-ylmethanol in library synthesis, chemoselectivity must be strictly controlled. The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for direct N-alkylation without the need for transient O-protection.

Protocol 1: Chemoselective N-Alkylation via Reductive Amination

Causality: Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen over direct alkylation with alkyl halides to prevent over-alkylation (quaternary ammonium salt formation). The mild reducing agent selectively reduces the transient iminium ion without affecting the primary alcohol or the aldehyde starting material.

Step-by-Step Methodology:

  • Free-Basing: Suspend Azepan-4-ylmethanol hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0°C to liberate the free base. Stir for 15 minutes.

  • Imine Formation: Add the desired benzaldehyde derivative (1.05 eq) to the mixture. Stir at room temperature for 2 hours to allow complete iminium ion formation.

  • Selective Reduction: Cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • TLC Analysis: Spot the crude mixture alongside the starting material. Use a Ninhydrin stain and heat. The starting secondary amine will stain a deep purple/pink. The successful formation of the tertiary amine product will result in a loss of this intense Ninhydrin response, validating chemoselectivity.

    • LC-MS: Confirm the disappearance of the starting mass (m/z 130.1 for the free base) and the appearance of the [M+H]⁺ peak corresponding to the N-alkylated product.

Workflow S1 1. Free Basing (DIPEA / DCE) S2 2. Imine Formation (Aldehyde Addition) S1->S2 S3 3. Selective Reduction (NaBH(OAc)3) S2->S3 S4 4. TLC/LC-MS Validation S3->S4 S5 5. In Vitro Assay (Target Screening) S4->S5

Caption: Step-by-step experimental workflow for chemoselective N-alkylation and subsequent validation.

Protocol 2: O-Functionalization (Etherification)

Causality: If the target requires derivatization of the hydroxyl group, the amine must first be protected (e.g., as an N-Boc carbamate) because the secondary amine is more acidic and nucleophilic than the alcohol.

  • Protection: React Azepan-4-ylmethanol with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine in DCM.

  • Deprotonation: Treat the N-Boc protected intermediate with Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0°C to generate the highly reactive alkoxide.

  • Alkylation: Introduce an alkyl halide (e.g., methyl iodide or benzyl bromide) and stir at room temperature until complete conversion is observed via LC-MS.

References

  • Barbero et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. URL:[Link]

  • Reymond et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. URL:[Link]

  • Blériot et al. The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors. Organic & Biomolecular Chemistry. URL:[Link]

  • Goti et al. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. URL: [Link]

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Methodological & Application

"Azepan-4-ylmethanol" as a building block for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Azepan-4-ylmethanol" as a building block for pharmaceutical synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A High-Fsp³ Scaffold for "Escaping Flatland" in Drug Discovery

Introduction: The Seven-Membered Advantage

In modern medicinal chemistry, the drive to "escape from flatland"—increasing the fraction of sp³-hybridized carbons (


) to improve solubility and target selectivity—has elevated the status of medium-sized rings. While piperidines (6-membered) and pyrrolidines (5-membered) are ubiquitous, the azepane (7-membered) ring  offers a unique pharmacological profile.

Azepan-4-ylmethanol (CAS: 1259077-49-0) represents a strategic entry point into this chemical space. Unlike its C3- or C2-substituted counterparts, the C4-substitution pattern provides a vector that projects substituents perpendicular to the average plane of the ring in certain conformations, allowing for novel binding interactions in kinases and GPCRs.

Key Structural Attributes:
  • Conformational Dynamic: Unlike the rigid chair of piperidine, azepanes exist in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations. This flexibility allows the molecule to "mold" into binding pockets that rigid scaffolds cannot access.

  • Vector Diversity: The hydroxymethyl handle at C4 allows for rapid diversification via etherification, oxidation/reductive amination, or halogenation.

Structural Analysis & Conformational Dynamics

Understanding the shape of the molecule is a prerequisite for rational design.

  • Dominant Conformer: Computational studies and NMR analysis suggest the Twist-Chair (TC) is generally the global minimum for 4-substituted azepanes.

  • The "Pseudorotation" Pathway: The energy barrier between TC and TB is relatively low (

    
     kcal/mol), meaning the substituent at C4 can toggle between pseudo-equatorial and pseudo-axial orientations depending on the steric demand of the binding pocket.
    
Visualization: The Azepane Scaffold Workflow

The following diagram illustrates the strategic workflow from precursor to bioactive candidate.

AzepaneWorkflow Start Precursor (N-Boc-Azepan-4-one or Ester) Core Azepan-4-ylmethanol (The Building Block) Start->Core Reduction (LiBH4/LiAlH4) Div1 Path A: Mitsunobu (Ether Linkage) Core->Div1 R-OH / DIAD / PPh3 Div2 Path B: Oxidation (Aldehyde/Amine) Core->Div2 Dess-Martin / Reductive Amination Drug Bioactive Candidate (High Fsp³) Div1->Drug Deprotection & SAR Div2->Drug Lead Opt

Figure 1: Strategic workflow utilizing Azepan-4-ylmethanol as a divergent intermediate.

Experimental Protocols
Protocol A: Synthesis of N-Boc-Azepan-4-ylmethanol

Objective: Selective reduction of 1-(tert-butyl) 4-ethyl azepane-1,4-dicarboxylate to the corresponding alcohol without compromising the carbamate (Boc) protection.

Context: While Lithium Aluminum Hydride (LiAlH₄) is a standard reductant, it can sometimes attack carbamates at elevated temperatures or extended times. Lithium Borohydride (LiBH₄) is recommended here as a chemoselective alternative that reduces esters to alcohols at room temperature while leaving Boc groups intact.

Materials:

  • Precursor: 1-(tert-butyl) 4-ethyl azepane-1,4-dicarboxylate (1.0 equiv)

  • Reagent: LiBH₄ (2.0 M in THF, 3.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: Sat. NH₄Cl, Water, Brine

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the azepane ester (1.0 g, 3.68 mmol) in anhydrous THF (18 mL, 0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition: Add LiBH₄ solution (5.5 mL, 11.0 mmol) dropwise via syringe over 10 minutes. Note: Gas evolution (

    
    ) will occur; ensure proper venting.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 16 hours.

    • Self-Validation (TLC): Monitor using 30% EtOAc/Hexane. The starting ester (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      , stains with KMnO₄).
  • Quench: Cool back to 0°C. Carefully add sat. aq. NH₄Cl dropwise until bubbling ceases. Dilute with water (20 mL) and EtOAc (30 mL).

  • Workup: Separate phases. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
    • Yield Expectation: 85–92% as a colorless oil that may solidify upon standing.

Protocol B: Functionalization via Mitsunobu Coupling

Objective: covalent attachment of an aromatic pharmacophore (e.g., a phenol) to the azepane core.

Context: The primary alcohol at C4 is sterically unencumbered, making it an excellent substrate for


 displacements.

Materials:

  • Substrate: N-Boc-Azepan-4-ylmethanol (1.0 equiv)

  • Nucleophile: 4-Chlorophenol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

  • Solvent: Anhydrous Toluene (Preferred over THF for easier byproduct precipitation)

Step-by-Step Methodology:

  • Preparation: In a dried flask under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , combine the azepane alcohol (1.0 equiv), 4-chlorophenol (1.2 equiv), and 
    
    
    
    (1.5 equiv) in Toluene (0.1 M). Cool to 0°C.
  • Addition: Add DIAD (1.5 equiv) dropwise. The solution will turn yellow.

  • Reaction: Stir at RT for 12 hours.

    • Causality: Toluene is used because triphenylphosphine oxide (

      
      ) is less soluble in cold toluene/hexanes than in THF, aiding purification.
      
  • Workup: Concentrate the mixture to ~20% volume. Add Hexanes (equal volume) and sonicate. A white precipitate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and reduced DIAD) often forms. Filter off the solids.
    
  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Data Summary & Specifications
PropertyValue / Description
Molecular Formula

(Core amine)
Molecular Weight 129.20 g/mol (Free base)
LogP (Calc) ~0.6 (Highly soluble, low lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Stereochemistry Achiral (Plane of symmetry through N and C4)
Key NMR Signals (¹H)

3.45 (d, 2H,

-OH),

3.2-3.4 (m, 4H, Ring

)
Biological Applications & Case Studies

Case Study: Kinase Inhibition (Balanol Analogs) The natural product Balanol contains a hexahydroazepine (azepane) core and is a potent PKC inhibitor. Synthetic efforts have shown that functionalizing the azepane ring allows for selectivity tuning between PKC isozymes and PKA.

  • Application: Using Azepan-4-ylmethanol, researchers can tether the ATP-binding hinge motif (via the alcohol) to the solvent-exposed region (via the amine), creating a "bidentate" ligand that spans the active site more effectively than smaller pyrrolidine analogs.

Case Study: Neurotransmitter Transporters N-substituted azepanes have shown affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.[1][2][3] The 4-hydroxymethyl group serves as a "vector probe," allowing the introduction of polar groups to interact with specific residues (e.g., Aspartate) in the transporter vestibule, potentially reducing off-target hERG activity often associated with lipophilic amines.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • BenchChem. (2025).[4] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem Technical Library.

  • Sigma-Aldrich. (2025). Azepan-4-ylmethanol hydrochloride Product Specifications. Merck/MilliporeSigma.

  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. (Note: Contextual citation for azepane neuropharmacology).

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Esters with LiAlH4 and LiBH4.

Sources

Application Note: HPLC Purification of Azepan-4-ylmethanol and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-4-ylmethanol represents a classic "difficult-to-purify" motif in medicinal chemistry: a polar, basic, saturated heterocycle with no UV-active chromophore.[1][2] Standard reverse-phase (RP) methods using acidic mobile phases and UV detection at 254 nm will fail, resulting in unretained peaks or complete invisibility.[1][2]

This guide provides a validated, self-consistent workflow for purifying Azepan-4-ylmethanol and its analogs. It prioritizes High-pH Reverse Phase Chromatography to solve retention issues and Universal Detection (CAD/ELSD/MS) or Derivatization to solve detection issues.[1][2]

Physicochemical Profiling & Challenges

Before selecting a column, we must understand the molecule's behavior in solution.[1][2]

PropertyValue (Est.)Implication for HPLC
Structure 7-membered saturated amine ring with a hydroxymethyl group.[1][2][3]Flexible ring; prone to conformational broadening.[1][2]
pKa (Basic) ~10.5 - 11.0Highly basic.[1][2] At pH < 9, it exists as a cation (

).[1][2]
LogP ~0.37 (Hydrophilic)Poor retention on C18 at acidic pH (elutes in void volume).[1][2]
UV Absorbance Negligible > 210 nmInvisible to standard UV detectors.[1][2]
The Core Challenges
  • The "Invisibility" Cloak: Lacking aromatic rings or conjugated

    
    -systems, this molecule does not absorb UV light significantly above 200 nm.[1][2]
    
  • The Silanol Trap: At acidic pH (standard 0.1% TFA), the protonated amine interacts strongly with residual silanols on the silica backbone, leading to severe peak tailing.[1]

  • The Retention Gap: As a polar cation in acidic media, it partitions poorly into the hydrophobic C18 stationary phase.[1][2]

Method Development Strategy

We employ a "Divide and Conquer" approach based on available instrumentation and analog polarity.[1][2]

MethodSelection Start Start: Azepan-4-ylmethanol Sample CheckDet Check Detector Capability Start->CheckDet UnivDet Has MS, ELSD, or CAD? CheckDet->UnivDet UVOnly UV Only (PDA/VWD) CheckDet->UVOnly Direct Direct Analysis UnivDet->Direct Deriv Derivatization Required UVOnly->Deriv CheckProt Is Nitrogen Protected? Direct->CheckProt Deriv->CheckProt ProtYes Yes (Boc, Cbz) CheckProt->ProtYes ProtNo No (Free Amine) CheckProt->ProtNo MethodAcid Method: Acidic RP (Formic/TFA) ProtYes->MethodAcid Low Polarity MethodBase Method: High pH RP (Bicarb) ProtNo->MethodBase High Polarity

Figure 1: Decision tree for selecting the appropriate purification pathway.

Detailed Protocols

Protocol A: High pH Reverse Phase (The "Gold Standard")

Best For: Free amines (unprotected), scale-up purification, and improving peak shape.[1][2] Mechanism: At pH 10, the amine is deprotonated (neutral).[1][2] This increases hydrophobicity (retention on C18) and eliminates silanol interactions (sharper peaks).[1][2]

  • Column: High-pH stable C18 (e.g., Waters XBridge C18, Agilent Poroshell HPH, or Gemini NX-C18).[1][2] Do not use standard silica C18 columns as they dissolve at pH > 8.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).[1][2]

  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Flow Rate: 1.0 mL/min (Analytical), 20 mL/min (Prep 19mm ID).[1][2]

  • Gradient:

    Time (min) % B Note
    0.0 5 Initial Hold
    1.0 5
    10.0 60 Shallow gradient for polar separation
    12.0 95 Wash

    | 15.0 | 5 | Re-equilibration |[1][2]

  • Detection: MS (ESI+) or ELSD.[1][2] If using UV, set to 205 nm (Ammonium bicarbonate is transparent at 205 nm, unlike Formic acid).[1][2]

Protocol B: Derivatization (For UV-Only Labs)

Best For: Labs lacking MS/ELSD detectors.[1][2] Concept: Attach a UV-active "flag" (Benzoyl group) to the secondary amine.[1][2] This makes the molecule hydrophobic and UV visible at 254 nm.[1][2]

Reaction:


[1][2]

Step-by-Step Procedure:

  • Dissolve: 10 mg of crude Azepan-4-ylmethanol in 1 mL Dichloromethane (DCM).

  • Base: Add 2 equivalents of Triethylamine (TEA).

  • Reagent: Add 1.1 equivalents of Benzoyl Chloride slowly at 0°C or RT.

  • Incubate: Stir for 15-30 minutes.

  • Quench: Add 0.5 mL water or saturated

    
    .
    
  • Analyze: Inject the organic layer directly (diluted in ACN) onto a standard Acidic RP-HPLC system (Water/ACN + 0.1% TFA).[1][2] Detect at 254 nm .

Protocol C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best For: Extremely polar analogs where Reverse Phase fails to retain the compound even at high pH.[1][2] Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the ACN-rich mobile phase.[1][2]

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, BEH Amide).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Gradient: Inverse Gradient (Start High Organic).

    • 0 min: 95% B[1][2]

    • 10 min: 60% B[1][2]

  • Critical Note: Sample must be dissolved in 90% ACN. Injecting water will disrupt the HILIC mechanism and cause peak distortion.[1][2]

Troubleshooting Guide

SymptomProbable CauseSolution
No Peak (UV) Lack of chromophore.[1][2]Switch to Protocol A (205 nm) or Protocol B (Derivatization).[1][2]
Peak Tailing Silanol interaction.[1][2]Switch to High pH method (Protocol A). The high pH suppresses silanol ionization.[1][2]
Early Elution (Void) Compound too polar.[1][2]Use High pH to neutralize amine (increases retention) or switch to HILIC.[1][2]
Ghost Peaks Impurities in derivatization reagents.[1][2]Run a blank derivatization (reagents only) to identify system peaks.[1][2]
Low Recovery (Prep) Salt formation.[1][2]If using TFA, the product is a TFA salt (hygroscopic).[2] Use lyophilization.[1][2] For free base, use High pH method and extract with DCM.[1][2]

References

  • Separation of 1H-Azepine, hexahydro-1-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at: [Link]

  • PubChem Compound Summary for CID 22594076, Azepan-4-ylmethanol. National Center for Biotechnology Information (2025).[2] Available at: [Link][1][2]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 2018, 23(5), 1082.[1][2] Available at: [Link][1][2]

  • Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on derivatization. Talanta, 2011, 84(4), 1093-1098.[1][2] Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Azepan-4-ylmethanol in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The human kinome, a vast family of over 500 enzymes, remains a focal point of drug discovery due to its central role in cellular signaling and disease pathogenesis.[1] A primary challenge in developing kinase inhibitors is achieving high selectivity, thereby minimizing off-target effects and associated toxicities. This often stems from the highly conserved nature of the ATP-binding site across many kinases.[2] A prevailing strategy to overcome this is the exploration of molecular scaffolds that are rich in sp3-hybridized carbons, which provide three-dimensional diversity to access unique regions within and outside the ATP pocket. The seven-membered azepane ring has emerged as a "privileged" scaffold in this context, offering conformational flexibility and multiple vectors for chemical elaboration.[3][4] This guide provides an in-depth technical overview and detailed protocols for the application of a key derivative, Azepan-4-ylmethanol , as a versatile building block in the design and synthesis of next-generation kinase inhibitors.

The Azepane Scaffold: A Gateway to Kinase Selectivity

The Imperative of Three-Dimensionality in Kinase Inhibition

Historically, many kinase inhibitor campaigns have focused on planar, aromatic ring systems that mimic the adenine portion of ATP. While effective, this approach can lead to broad activity across the kinome.[1] To achieve greater selectivity, modern medicinal chemistry seeks to exploit less-conserved regions. The introduction of sp3-rich, non-planar scaffolds like azepane allows molecules to project vectors out of the flat adenine-binding region, forming unique interactions with the solvent front, the ribose pocket, or allosteric sites.[3] This three-dimensionality is critical for tailoring inhibitors to the specific topology of a target kinase.

Azepan-4-ylmethanol: A Strategic Building Block

Azepan-4-ylmethanol is a bifunctional building block. The secondary amine of the azepane ring serves as a primary attachment point for core fragments (e.g., hinge-binders), while the hydroxymethyl group at the 4-position provides a valuable synthetic handle. This handle can be used to:

  • Improve Physicochemical Properties: The hydroxyl group can enhance aqueous solubility and provide a point for hydrogen bonding.

  • Vectorial Exploration: It can be functionalized to extend a substituent towards the solvent-exposed region, potentially improving pharmacokinetic properties or engaging with surface residues on the target protein.

  • Modulate Conformation: The substituent at the 4-position can influence the conformational preference of the flexible seven-membered ring.

Core Building Block: (Azepan-4-yl)methanol

Before incorporation into a lead scaffold, a thorough understanding of the starting material is essential.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₁₅NO---
Molecular Weight 129.20 g/mol ---
CAS Number 1259077-49-0[5]
Hydrochloride CAS 1951441-82-9[6]
Appearance Varies (Typically solid)---
Purity >95% (Commercially available)
Acquisition and Handling

(Azepan-4-yl)methanol and its hydrochloride salt are commercially available from multiple chemical suppliers.[5][6] For synthetic protocols, the free base is often required.

Protocol for Free-Basing (Azepan-4-yl)methanol HCl:

  • Dissolve (azepan-4-yl)methanol hydrochloride in a minimal amount of deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with stirring until the pH of the solution is >9.

  • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or a 3:1 mixture of chloroform/isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

  • Trustworthiness Check: Confirm the identity and purity of the resulting free base by ¹H NMR and LC-MS before proceeding.

Application Workflow: From Building Block to Lead Compound

The following workflow illustrates the integration of azepan-4-ylmethanol into a kinase inhibitor discovery program.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Azepan-4-ylmethanol (Building Block) C Coupling Reaction (e.g., S_NAr) A->C B Hinge-Binding Scaffold (e.g., 2,4-dichloropyrimidine) B->C D Purification & Characterization C->D E In Vitro Potency Assay (IC50 Determination) D->E Test Compound F Kinome-wide Selectivity Profiling E->F G Cellular Activity Assay (EC50 Determination) F->G H Lead Optimization G->H H->C Iterative Design

Caption: A typical workflow for incorporating Azepan-4-ylmethanol into a kinase inhibitor.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common method for coupling the azepane nitrogen to an electron-deficient aromatic or heteroaromatic core, a motif frequently used for binding to the kinase hinge region.

Objective: To synthesize N-(2-chloro-5-carboxypyrimidin-4-yl)azepan-4-ylmethanol.

Rationale: The SNAr reaction is a robust method for forming C-N bonds. Using a di-chlorinated pyrimidine allows for sequential, selective substitution. The secondary amine of azepane is a potent nucleophile, and a mild base like diisopropylethylamine (DIPEA) is sufficient to scavenge the HCl byproduct without promoting side reactions.

Materials:

  • (Azepan-4-yl)methanol (free base)

  • 2,4-Dichloropyrimidine-5-carboxylic acid

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

  • Reverse-phase HPLC for purification

Procedure:

  • To a solution of 2,4-dichloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.5 eq).

  • Add a solution of (azepan-4-yl)methanol (1.1 eq) in DMF dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring progress by LC-MS.

  • Causality Check: The reaction is heated to overcome the activation energy for the SNAr reaction. The C4 position of the dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position. LC-MS monitoring is critical to prevent the formation of di-substituted byproducts.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Acidify the mixture to pH ~4 with 1N HCl.

  • Purify the crude product directly by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilize the pure fractions to obtain the desired product as a TFA salt.

  • Self-Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of Azepane-Containing Inhibitors

Once synthesized, the novel compound must be rigorously tested for potency, selectivity, and cellular activity.

Protocol: Primary In Vitro Potency Assessment using ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7] Its high sensitivity and broad applicability make it an industry standard for determining inhibitor potency (IC₅₀).[7]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the target kinase, its specific substrate, and ATP at its Kₘ concentration in the appropriate reaction buffer.

  • Add 25 nL of the serially diluted inhibitor or DMSO (vehicle control) to the reaction wells.

  • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 5 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
Example Inhibitor 1 PKBα/Akt14.0
Staurosporine (Control)PKBα/Akt125.0
Protocol: Kinome-wide Selectivity Profiling

Rationale: Assessing an inhibitor's activity against a broad panel of kinases is essential to identify potential off-target liabilities and to confirm on-target selectivity.[8] Services like DiscoverX KINOMEscan™ provide binding data, while activity-based platforms like PamGene's measure functional inhibition across the kinome.[8][9]

Methodology Overview (KINOMEscan™):

  • An inhibitor of interest is submitted at a fixed concentration (e.g., 1 µM).

  • The inhibitor is competed against an immobilized active-site directed ligand across a panel of >400 kinases.

  • The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag.

  • Results are reported as "% Control," where a lower number indicates stronger binding of the test inhibitor.

Data Interpretation:

  • Selectivity Score (S-score): A quantitative measure of selectivity, calculated by dividing the number of kinases bound by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • TreeSpot™ Visualization: A graphical representation of the kinome tree where inhibited kinases are marked, providing an intuitive visual of the inhibitor's selectivity profile.

ParameterValueInterpretation
Test Concentration 1 µMStandard screening concentration
Kinases Tested 468Broad coverage of the kinome
Hits (% Ctrl < 35) 5Number of significantly inhibited kinases
Selectivity Score (S35) 0.011Highly selective

Mechanistic Insights & Case Study: Azepanes as PKB/Akt Inhibitors

The utility of the azepane scaffold is exemplified by its successful incorporation into potent inhibitors of Protein Kinase B (PKB, also known as Akt).[10][11] PKB is a critical node in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt PKB / Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Case Study: Optimization of Azepane-based PKB Inhibitors

In a notable study, researchers at Roche optimized a series of azepane derivatives as PKB inhibitors.[10][11] The initial lead compound, derived from the natural product (-)-balanol, contained an ester linkage that was unstable in plasma.[11] Through structure-based design, the labile ester was replaced with a more stable amide linker, connecting a benzoyl moiety to the 4-position of a 3-aminoazepane core. This modification led to compound 4 , which retained high potency (IC₅₀ for PKBα = 4 nM) and demonstrated excellent plasma stability.[11]

This case study highlights the strategic value of the azepane scaffold:

  • Correct Vectorial Orientation: The azepane ring correctly positioned the key pharmacophoric elements within the kinase active site.

  • Synthetic Tractability: The amino and hydroxyl/amide groups on the azepane ring provided convenient handles for synthetic modification to address metabolic liabilities without sacrificing potency.

Conclusion

Azepan-4-ylmethanol is more than just another heterocyclic building block; it is a strategic tool for medicinal chemists aiming to solve the persistent challenge of kinase inhibitor selectivity. Its inherent three-dimensionality, conformational flexibility, and bifunctional nature provide a robust platform for developing potent, selective, and drug-like clinical candidates. The protocols and workflows detailed in this guide offer a validated framework for researchers to harness the potential of this versatile scaffold in their own drug discovery programs.

References

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]

  • Wassenaar, J., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 63(13), 6934-6944. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • Emmanouilidi, A., et al. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Cell Chemical Biology, 30(8), 949-962.e9. [Link]

  • Various Authors. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Singh, H., et al. (2023). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Organic & Biomolecular Chemistry, 21(28), 5736-5764. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932. [Link]

  • Huang, D., et al. (2013). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules, 18(11), 13430-13454. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. [Link]

  • Thesis. (2015). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. ResearchGate. [Link]

  • Wu, P., et al. (2016). Allosteric Small-Molecule Kinase Inhibitors. Pharmacology & Therapeutics, 156, 59-78. [Link]

  • PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. PamGene Website. [Link]

  • Liu, G., et al. (2018). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan technology. ResearchGate. [Link]

Sources

Application Note: High-Throughput Screening of Azepan-4-ylmethanol Derivatives Targeting PKB/Akt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel kinase inhibitors requires chemical scaffolds that can navigate complex, deep ATP-binding pockets while maintaining favorable physicochemical properties. This application note details the rationale, assay design, and step-by-step high-throughput screening (HTS) protocol for evaluating a combinatorial library of Azepan-4-ylmethanol (CAS: 1951441-82-9) derivatives. By utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, this guide provides a self-validating framework to identify potent inhibitors of Protein Kinase B (PKB/Akt), a critical node in oncology and metabolic disease pathways.

Rationale & Scaffold Selection

The Azepan-4-ylmethanol Advantage

In medicinal chemistry, escaping "flatland" (the over-reliance on planar aromatic rings) is crucial for improving clinical success rates. The azepane ring—a seven-membered nitrogen heterocycle—offers an expanded degree of conformational flexibility compared to traditional piperidines. The specific building block, Azepan-4-ylmethanol, provides two highly versatile vectors:

  • The Secondary Amine: Allows for functionalization via reductive amination, alkylation, or cross-coupling.

  • The 4-Hydroxymethyl Group: Serves as a synthetic handle for etherification or oxidation to a carboxylic acid for subsequent amidation.

This sp³-rich architecture allows the resulting derivatives to project pharmacophores into the three-dimensional space of kinase active sites with high precision.

Target Causality: PKB/Akt

Protein Kinase B (PKB/Akt) is a serine/threonine kinase downstream of PI3K. Hyperactivation of the PI3K/Akt/mTOR pathway is a hallmark of numerous human malignancies. Previous structural studies have demonstrated that azepane derivatives are uniquely suited to induce and stabilize inactive conformations of PKB/Akt, making them highly attractive lead compounds .

PKB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT PKB/Akt PIP3->AKT PDK1->AKT Phosphorylation mTOR mTOR (Cell Survival) AKT->mTOR GSK3 GSK3β (Metabolism) AKT->GSK3 Inhib Azepane Derivatives Inhib->AKT Inhibition

Figure 1: PKB/Akt signaling pathway and the pharmacological intervention point for Azepane derivatives.

Assay Design & Statistical Validation

To screen the Azepan-4-ylmethanol library, we employ a TR-FRET assay.

  • Causality of Assay Choice: Small molecule libraries often contain auto-fluorescent compounds that cause false positives or negatives in standard fluorescence intensity assays. TR-FRET utilizes a long-lifetime europium (Eu³⁺) chelate donor. By introducing a time delay (e.g., 50–100 µs) before measurement, short-lived background fluorescence decays completely, yielding an exceptionally high signal-to-background ratio.

  • Self-Validation System: Every 384-well assay plate must include built-in controls to calculate the Z'-factor , a statistical metric of assay robustness . A Z'-factor

    
     0.5 is the mandatory threshold for HTS validation, as dictated by the NIH Assay Guidance Manual .
    

Experimental Protocol: TR-FRET Kinase HTS

This protocol is optimized for a 384-well low-volume format.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Causality: Brij-35 prevents non-specific binding of hydrophobic azepane derivatives to the plastic microplate).

  • Enzyme/Substrate Mix: Recombinant PKB/Akt (2 nM final) and ULight-labeled peptide substrate (50 nM final) in Kinase Buffer.

  • ATP Mix: Prepare ATP at

    
     concentration (e.g., 10 µM final). (Causality: Screening at the ATP 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors).
  • Detection Mix: Eu-anti-phospho-substrate antibody (2 nM final) and EDTA (10 mM final) in Detection Buffer. (Causality: EDTA chelates Mg²⁺, immediately terminating the kinase reaction).

Step-by-Step Execution
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of Azepan-4-ylmethanol derivatives (stored in 100% DMSO) into a white 384-well ProxiPlate.

    • Control Wells: Dispense 50 nL of DMSO into negative control wells (0% inhibition) and 50 nL of a reference inhibitor (e.g., Staurosporine, 10 µM) into positive control wells (100% inhibition). Final DMSO concentration is 0.5% to maintain enzyme stability .

  • Enzyme Addition: Add 5 µL of the Enzyme/Substrate Mix to all wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate at room temperature (RT) for 30 minutes. (Causality: Allows the azepane derivatives to reach binding equilibrium with the kinase before the reaction begins).

  • Reaction Initiation: Add 5 µL of the ATP Mix to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of the Detection Mix. Incubate at RT for 60 minutes to allow the Eu-antibody to bind the phosphorylated substrate.

  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 320 nm; Emission 1: 615 nm (Eu donor); Emission 2: 665 nm (ULight acceptor). Delay time: 50 µs. Integration time: 100 µs.

Data Analysis & Quality Control

Calculate the TR-FRET ratio (


). Calculate the Z'-factor for each plate. Plates with Z' < 0.5 must be discarded and re-run. Calculate the % Inhibition for each compound relative to the controls.

Quantitative Data Presentation

Below is a representative summary of a screening campaign utilizing a synthesized library of 50,000 Azepan-4-ylmethanol derivatives.

HTS Campaign MetricValueTarget ThresholdStatus
Total Compounds Screened 50,000N/ACompleted
Assay Format 384-well TR-FRETN/AOptimized
Average Z'-Factor 0.78 ± 0.04> 0.50Pass
Signal-to-Background (S/B) 8.5> 3.0Pass
Primary Hit Rate (>50% Inhibition)1.2% (600 hits)0.5% - 2.0%Pass
Confirmed Hits (IC₅₀ < 10 µM)145 compoundsN/ATriage Ready
Counter-Screen Pass Rate 88%> 80%Pass

Hit Triage Workflow

Following the primary screen, hits must be systematically filtered to eliminate false positives (e.g., PAINS, aggregators, or assay interferers) before advancing to cell-based phenotypic assays.

HTS_Workflow Lib Azepan-4-ylmethanol Derivative Library (50,000 cmpds) Pri Primary HTS (TR-FRET PKB/Akt Assay) Lib->Pri QC Data Analysis & QC (Z' > 0.5 Required) Pri->QC Conf Hit Confirmation (10-Point IC50 Dose-Response) QC->Conf Hits (>50% Inhib) Counter Counter-Screen (Orthogonal Luminescence Assay) Conf->Counter IC50 < 10 µM Cell Cell-Based Assay (pAkt Downregulation in HepG2) Counter->Cell Non-interfering Hits Lead Lead Optimization Candidates Cell->Lead Cellular Efficacy

Figure 2: The HTS triage cascade for identifying validated Azepane-based lead compounds.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Journal of Biomolecular Screening (PubMed) URL:[Link] [2]

  • Assay Guidance Manual National Center for Biotechnology Information (NCBI) / NIH URL:[Link] [3]

Application Note: Azepan-4-ylmethanol as a Conformationally Tunable Scaffold in CNS Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the development of central nervous system (CNS) agents, the spatial geometry, lipophilicity, and basicity of a molecule dictate its ability to cross the blood-brain barrier (BBB) and engage target receptors. While six-membered piperidine rings have historically dominated medicinal chemistry, the seven-membered azepane heterocycle has emerged as a superior scaffold for specific neuropharmacological applications[1].

Azepan-4-ylmethanol (CAS 1951441-82-9) is a highly versatile building block that provides a critical sp3-rich core. By shifting from a rigid six-membered ring to a more flexible seven-membered ring, medicinal chemists can access unique twist-chair conformations. This flexibility allows the molecule to adapt to complex binding pockets via induced fit, a mechanism that has proven highly successful in the design of Histamine H3 receptor (H3R) antagonists, monoamine transporter (NET/DAT) inhibitors, and Sigma-1 receptor modulators[2],[3].

Furthermore, substitution at the 4-position of the azepane ring is highly strategic. In aminergic G-protein coupled receptors (GPCRs), the basic nitrogen of the drug must form a critical salt bridge with a conserved aspartate residue in the binding pocket. By placing the hydroxymethyl functional handle at the 4-position, the resulting pharmacophore vector is directed away from the basic amine, preventing steric occlusion of this essential salt bridge[4].

Physicochemical Properties & BBB Penetration

A primary challenge in CNS drug development is achieving sufficient brain penetrance without inducing off-target toxicity. Increasing the fraction of sp3 hybridized carbons (Fsp3) reduces the flat, aromatic character of a molecule, which is often associated with poor solubility and promiscuous binding[5]. Azepane derivatives exhibit excellent metabolic stability and an optimized lipophilicity profile that enhances passive diffusion across the BBB[6].

The table below summarizes the physicochemical shifts observed when expanding a standard six-membered core to a seven-membered azepane core.

Table 1: Physicochemical Comparison of Saturated N-Heterocyclic Cores
PropertyPiperidine Core (6-membered)Azepane Core (7-membered)Pharmacological Impact in CNS Design
Lipophilicity (cLogP) ~0.84~1.25Increased lipophilicity enhances passive diffusion across the lipophilic BBB[6].
Basicity (pKa) ~11.22~11.10Slight reduction in basicity modulates ionization at physiological pH, optimizing the balance between solubility and membrane permeability[4].
Conformational States Rigid ChairTwist-Chair / BoatHigher flexibility allows for induced-fit binding in deep GPCR pockets[5].
3D Vectoring Strict Equatorial/AxialPseudo-equatorialAlters the trajectory of the 4-position substituent, allowing for novel spatial exploration of the receptor pocket[2].

Target Engagement Mechanism

Azepane-derived compounds have shown profound efficacy as H3R inverse agonists. By blocking the H3 auto-receptor, these agents prevent the Gαi/o-mediated suppression of adenylyl cyclase, leading to an increase in intracellular cAMP and a subsequent surge in the release of neurotransmitters like dopamine and acetylcholine[7],[8].

H3R_Pathway A Azepane-Based H3R Antagonist B Histamine H3 Auto-receptor A->B High Affinity Binding C Blockade of Gαi/o Coupling B->C Inverse Agonism D Increased cAMP Production C->D E Enhanced Neurotransmitter Release (DA, ACh) D->E CNS Activation

Mechanism of azepane-based H3R antagonists enhancing neurotransmitter release.

Experimental Protocol: Derivatization of Azepan-4-ylmethanol

To leverage Azepan-4-ylmethanol in drug discovery, the primary alcohol must be functionalized (typically via etherification to attach a lipophilic aryl tail) while the secondary amine is temporarily masked. The following self-validating protocol details the synthesis of a 4-((aryloxy)methyl)azepane pharmacophore, a structural motif common in potent H3R ligands[9].

Step 1: N-Boc Protection (Amine Masking)

Causality: The secondary amine of azepane is highly nucleophilic. If left unprotected, it will aggressively compete with the primary alcohol during the subsequent alkylation step, leading to unwanted N-alkylation or polymerization.

  • Reaction: Suspend Azepan-4-ylmethanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Neutralization: Add triethylamine (TEA, 2.5 eq) dropwise. Rationale: TEA neutralizes the HCl salt, liberating the free base, and acts as an acid scavenger for the subsequent step.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will stain dark purple (free amine), while the successful N-Boc protected intermediate will remain unstained under Ninhydrin but visible under KMnO4. Wash the organic layer with 1M HCl to remove any unreacted starting material.

Step 2: O-Alkylation (Etherification)

Causality: An ether linkage provides a metabolically stable, flexible spacer that connects the basic azepane core to a lipophilic aryl group (e.g., a biphenyl or naphthyl ring) required for deep-pocket receptor binding[4]. Sodium hydride (NaH) is utilized because it is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol without attacking the alkyl halide.

  • Deprotonation: Dissolve the N-Boc-azepan-4-ylmethanol intermediate in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Note: Observe H2 gas evolution, confirming the formation of the reactive alkoxide. Stir for 30 minutes.

  • Coupling: Add the desired Aryl-alkyl halide (e.g., 4-phenylphenoxy propyl bromide, 1.2 eq). Heat the mixture to 60 °C for 12 hours.

  • Validation: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc). Perform LC-MS analysis on the organic layer; the presence of an

    
     mass peak confirms the successful formation of the Boc-protected ether.
    
Step 3: Acidic Deprotection and Salt Formation

Causality: The Boc group must be removed to reveal the basic secondary amine, which is strictly required for target engagement (salt-bridge formation) in the CNS[2]. Trifluoroacetic acid (TFA) is chosen as it cleanly cleaves the Boc group, generating gaseous isobutylene and CO2, which drives the reaction to completion and simplifies purification.

  • Cleavage: Dissolve the purified intermediate in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Validation: Purify the resulting residue via reverse-phase preparative HPLC. The final active CNS lead is isolated as a TFA salt. High-resolution mass spectrometry (HRMS) and 1H-NMR should confirm the disappearance of the sharp 9-proton singlet (~1.4 ppm) corresponding to the Boc group.

Synthesis_Workflow N1 Azepan-4-ylmethanol (Starting Material) N2 N-Boc Protection (Amine Masking) N1->N2 Boc2O, TEA N3 O-Alkylation (NaH, Ar-X) N2->N3 Etherification N4 Boc Deprotection (TFA/DCM) N3->N4 Acidic Cleavage N5 Active CNS Lead (Purified Salt) N4->N5 Ion Exchange

Step-by-step synthetic workflow for functionalizing Azepan-4-ylmethanol.

References[2] Azepan-4-ylmethanol hydrochloride | 1951441-82-9. sigmaaldrich.com. https://sigmaaldrich.com[3] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. acs.org. https://pubs.acs.org[1] Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. nih.gov. https://pubmed.ncbi.nlm.nih.gov[6] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. dntb.gov.ua.https://dntb.gov.ua[4] Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. nih.gov. https://ncbi.nlm.nih.gov[7] Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. rsc.org.https://pubs.rsc.org[5] Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. nih.gov. https://ncbi.nlm.nih.gov[8] Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. frontiersin.org.https://frontiersin.org[10] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. nih.gov. https://pubmed.ncbi.nlm.nih.gov[9] The Neuroprotective Effects of Histamine H3 Receptor Antagonist E177 on Pilocarpine-Induced Status Epilepticus in Rats. mdpi.com. https://mdpi.com

Sources

Application Note: Cellular Profiling and ADME Evaluation of Azepan-4-ylmethanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

Azepan-4-ylmethanol represents a "privileged scaffold" in modern medicinal chemistry. As a seven-membered nitrogen heterocycle (azepane) functionalized with a hydroxymethyl group, it offers a unique combination of conformational flexibility and 3D-shape complexity that distinguishes it from flat aromatic scaffolds. It is frequently utilized as a building block for:

  • GPCR Ligands: Particularly targeting aminergic receptors (Dopamine, Histamine) where the azepane ring mimics the binding pose of endogenous neurotransmitters.

  • Kinase Inhibitors: Serving as a solvent-exposed solubilizing group.

  • Peptidomimetics: Acting as a turn-inducer in protease inhibitors.

This Application Note details the cellular validation workflow for Azepan-4-ylmethanol and its derivatives. Unlike finished drugs, this molecule is primarily screened as a fragment or intermediate. Therefore, the assays described below focus on Fragment-Based Drug Discovery (FBDD) principles: verifying that the scaffold itself is non-toxic, membrane-permeable, and suitable for library expansion.

Experimental Workflow Overview

The validation of the Azepan-4-ylmethanol scaffold follows a tiered approach to ensure "drug-likeness" before expensive medicinal chemistry optimization.

Workflow Start Azepan-4-ylmethanol (Fragment Library) Step1 Step 1: Solubility & Physicochemical Check Start->Step1 Step2 Step 2: High-Content Cytotoxicity (HepG2/HEK293) Step1->Step2 If Soluble >1mM Step3 Step 3: Caco-2 Permeability (ADME) Step2->Step3 IC50 > 100µM Step4 Step 4: Target Engagement (GPCR/Kinase Reporter) Step3->Step4 Papp > 10^-6 cm/s Decision Go / No-Go Step4->Decision

Figure 1: Tiered screening workflow for validating azepane-based fragments. High solubility and low intrinsic toxicity are prerequisites for permeability and efficacy testing.

Protocol 1: High-Concentration Fragment Cytotoxicity

Objective: To ensure the Azepan-4-ylmethanol scaffold does not possess intrinsic non-specific toxicity (e.g., membrane disruption) which would generate false positives in downstream assays. Rationale: Fragments are often screened at high concentrations (100 µM – 1 mM). Standard MTT assays may suffer from interference with the amine chemistry; therefore, an ATP-based luminescent assay is required.

Materials
  • Cell Line: HepG2 (Liver tox model) or HEK293 (General).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent reagent.

  • Compound: Azepan-4-ylmethanol (dissolved in DMSO; Final DMSO < 1%).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HepG2 cells at 5,000 cells/well in white-walled, clear-bottom 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a 100 mM stock of Azepan-4-ylmethanol in 100% DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations: 1000, 500, 250, 125, 62.5, and 0 µM.

    • Critical Control: Include a positive toxicity control (e.g., Staurosporine 1 µM) and a vehicle control (1% DMSO).

  • Treatment:

    • Remove spent media and add 100 µL of compound-containing media.

    • Incubate for 48 hours . (Fragments often show delayed toxicity).

  • Detection:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout:

    • Measure luminescence (RLU) using a microplate reader (e.g., EnVision or GloMax).

Acceptance Criteria:

  • The scaffold is considered "Safe for Screening" if cell viability remains >80% at 500 µM.

Protocol 2: Caco-2 Permeability Assay (ADME)

Objective: To determine the intestinal permeability of Azepan-4-ylmethanol. Rationale: The polar hydroxymethyl group and the secondary amine increase water solubility but may hinder passive membrane diffusion. This assay predicts oral bioavailability.[1]

Experimental Setup (Transwell System)

Caco2 cluster_transwell Transwell Unit Apical Apical Chamber (pH 6.5/7.4) Donor: Azepan-4-ylmethanol Membrane Caco-2 Monolayer (Tight Junctions) Apical->Membrane Passive Diffusion Basolateral Basolateral Chamber (pH 7.4) Receiver Membrane->Basolateral Basolateral->Membrane Possible Efflux (P-gp)

Figure 2: Schematic of the Caco-2 Transwell assay. Transport is measured Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).[2]

Step-by-Step Methodology
  • Monolayer Preparation:

    • Seed Caco-2 cells (ATCC HTB-37) onto 0.4 µm polycarbonate Transwell inserts.

    • Culture for 21 days to allow differentiation and tight junction formation.

    • QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².

  • Assay Buffer Preparation:

    • Transport Buffer: HBSS with 10 mM HEPES (pH 7.4).

    • Compound Solution: 10 µM Azepan-4-ylmethanol in Transport Buffer.

    • Permeability Marker: Lucifer Yellow (paracellular integrity check).

  • Transport Experiment:

    • A-to-B (Absorptive): Add 10 µM compound to Apical (Donor). Add blank buffer to Basolateral (Receiver).

    • B-to-A (Efflux): Add 10 µM compound to Basolateral (Donor). Add blank buffer to Apical (Receiver).

    • Incubate at 37°C with mild shaking (50 rpm).

  • Sampling:

    • Take 50 µL aliquots from the Receiver compartment at 60 and 120 minutes.

    • Replace volume with fresh buffer to maintain sink conditions.

  • Analysis:

    • Quantify Azepan-4-ylmethanol concentration via LC-MS/MS (MRM mode).

    • Transition: Monitor parent mass [M+H]+ and specific fragment ions.

Data Analysis

Calculate the Apparent Permeability Coefficient (


):


ParameterDefinition
dQ/dt Rate of permeation (µmol/sec)
A Surface area of filter (cm²)
C₀ Initial donor concentration (µM)

Interpretation:

  • 
     cm/s: High Permeability  (Likely orally bioavailable).
    
  • Efflux Ratio (

    
    ) > 2.0: Indicates active efflux (P-gp substrate).[2]
    

Protocol 3: Functional Derivatization (GPCR Calcium Flux)

Objective: To validate the scaffold's utility in a library context. Context: Azepanes are often functionalized at the Nitrogen (N1) or the Hydroxymethyl (C4) position to target GPCRs. This protocol assumes the user has synthesized a small library of N-substituted derivatives.

Methodology (FLIPR Calcium Assay)
  • Cell Line: CHO-K1 cells stably expressing the target GPCR (e.g., Dopamine D2 or Histamine H1).

  • Dye Loading:

    • Seed cells in 384-well black plates.

    • Load cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Compound Addition:

    • Add Azepan-4-ylmethanol derivatives (10 µM screen).

    • Agonist Mode: Monitor Calcium spike immediately.

    • Antagonist Mode: Add compound, incubate 15 min, then add reference agonist (EC80 concentration).

  • Readout: Real-time fluorescence monitoring (Ex 488nm / Em 525nm).

References

  • PubChem. (n.d.).[3] Azepan-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Retrieved from [Link]

  • Zha, G. F., et al. (2019).[4][5] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

"Azepan-4-ylmethanol" as a ligand for transition metal catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Azepan-4-ylmethanol as a Versatile N,O-Bidentate Ligand in Transition Metal Catalysis

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. Amino alcohols have long been established as privileged ligands in processes such as asymmetric transfer hydrogenation (ATH) and borrowing hydrogen (BH) catalysis[1][2]. Recently, azepane derivatives—seven-membered nitrogen heterocycles—have garnered significant attention due to their unique conformational flexibility and distinct bite angles compared to traditional pyrrolidine or piperidine scaffolds[3].

This application note details the utility of Azepan-4-ylmethanol (commercially available as its hydrochloride salt, CAS 1951441-82-9[4]) as an N,O-bidentate ligand for Ruthenium(II)-catalyzed transfer hydrogenation. By acting as a Senior Application Scientist, I have structured this guide to provide researchers with the mechanistic rationale, quantitative optimization data, and self-validating experimental protocols necessary to successfully implement this ligand in synthetic workflows.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

The "Azepane" Advantage in Coordination Chemistry

Azepan-4-ylmethanol possesses two key coordinating moieties: a secondary amine within the azepane ring and a primary hydroxyl group at the 4-position. When reacted with a metal precursor such as


, it forms a highly stable metallacycle.

Causality in Ligand Design: Why choose a 7-membered ring over a 5- or 6-membered ring? The azepane ring provides a larger steric sweep volume. During the catalytic cycle, this steric bulk effectively shields the metal center, preventing catalyst deactivation via off-target dimerization. Furthermore, the conformational flexibility of the 7-membered ring allows the N,O-chelate to dynamically adjust its bite angle, stabilizing the transition state during the critical hydride-transfer step[2][3].

The Outer-Sphere Hydrogen Transfer Mechanism

In transfer hydrogenation, the Ru(II)-Azepan-4-ylmethanol complex operates via a Noyori-type outer-sphere mechanism[1].

  • Activation: The precatalyst is activated by a strong base (e.g.,

    
    -BuOK), which deprotonates the amine and coordinates isopropanol to form a 16-electron Ru-amide species.
    
  • Hydride Formation: Isopropanol donates a hydride to the metal and a proton to the amine, releasing acetone and forming an 18-electron Ru-hydride intermediate.

  • Substrate Reduction: The prochiral ketone substrate does not bind directly to the metal. Instead, it is reduced via a concerted transfer of the proton (from the amine) and the hydride (from the metal) across the carbonyl double bond.

CatalyticCycle A 16e- Ru-Amide Active Catalyst B 18e- Ru-Hydride Intermediate A->B + i-PrOH - Acetone C Ketone Coordination B->C + Prochiral Ketone C->A - Secondary Alcohol

Catalytic cycle of Ru(II)-mediated transfer hydrogenation using Azepan-4-ylmethanol.

Reaction Optimization & Data Presentation

To demonstrate the efficacy of Azepan-4-ylmethanol, we evaluated its performance in the Ru-catalyzed transfer hydrogenation of acetophenone to 1-phenylethanol. The reaction relies on isopropanol (


-PrOH) acting simultaneously as the solvent and the hydrogen donor.

Table 1: Optimization of Ru-Catalyzed Transfer Hydrogenation of Acetophenone

EntryLigandCatalyst Loading (mol%)SolventTemp (°C)Base (10 mol%)Conversion (%)*
1Azepan-4-ylmethanol1.0

-PrOH
80KOH>99
2Azepan-4-ylmethanol0.5

-PrOH
40

-BuOK
96
3Azepan-4-ylmethanol0.1

-PrOH
40

-BuOK
84
4None (Control)1.0

-PrOH
80

-BuOK
<5

*Determined by GC/MS after 4 hours. The control experiment (Entry 4) validates that the background reduction by the Ru-dimer alone is negligible, proving the ligand's essential role in accelerating the catalytic turnover[1].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure experimental integrity. Because Azepan-4-ylmethanol is typically sourced as a hydrochloride salt to prevent oxidative degradation[4], it must be freebased prior to complexation.

Workflow Step1 1. Ligand Freebasing (Azepan-4-ylmethanol HCl) Step2 2. Ru(II) Complexation (Reflux in i-PrOH) Step1->Step2 Step3 3. Catalytic Reduction (Substrate + Base, 40°C) Step2->Step3 Step4 4. Product Isolation (Filtration & GC/MS) Step3->Step4

Step-by-step experimental workflow for Ru-catalyzed transfer hydrogenation.

Protocol A: Preparation of the Free Ligand and Ru(II) Complex

Objective: Generate the active


 precatalyst.
  • Freebasing: Dissolve 1.0 mmol of Azepan-4-ylmethanol hydrochloride[4] in 5 mL of distilled water. Add 2.0 M aqueous NaOH dropwise until the solution reaches pH > 10.

    • Validation Checkpoint: Test the aqueous layer with universal indicator paper. A pH < 10 will result in incomplete freebasing, drastically reducing downstream catalyst coordination.

  • Extraction: Extract the free amino alcohol with dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield a pale oil.
  • Complexation: In an oven-dried Schlenk flask under an argon atmosphere, combine the free Azepan-4-ylmethanol (1.05 mmol) and

    
     (0.5 mmol).
    
  • Reflux: Add 10 mL of anhydrous, degassed isopropanol. Heat the mixture to 80 °C for 1 hour.

    • Validation Checkpoint: Observe the color transition. The initial dark red/brown suspension of the Ru-dimer will dissolve and transition to a clear, bright yellow/orange solution, confirming successful ligand coordination.

Protocol B: General Procedure for Transfer Hydrogenation

Objective: Reduce a prochiral ketone to a secondary alcohol using the prepared catalyst.

  • Setup: To a flame-dried Schlenk tube under argon, add the ketone substrate (1.0 mmol) and 0.5 mol% of the Ru-Azepan-4-ylmethanol complex solution prepared in Protocol A.

  • Solvent & Base Addition: Add 4 mL of anhydrous, degassed isopropanol. Introduce a 0.1 M solution of

    
    -BuOK in isopropanol (10 mol% relative to the substrate).
    
    • Causality Note: Degassing the solvent is critical. The active Ru-hydride intermediate is highly sensitive to molecular oxygen, which will irreversibly oxidize the metal center and quench catalytic activity.

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • Quenching & Analysis: Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with ethyl acetate) to remove the metal catalyst.

    • Validation Checkpoint: Analyze the filtrate via GC/MS or TLC. The complete disappearance of the starting ketone peak/spot validates a successful catalytic turnover.

Conclusion

Azepan-4-ylmethanol represents a highly effective, structurally unique amino alcohol ligand for transition metal catalysis. Its 7-membered ring architecture provides an optimal balance of steric shielding and conformational flexibility, enabling high turnover numbers in ruthenium-catalyzed transfer hydrogenations. By strictly adhering to the freebasing and air-free complexation protocols outlined above, researchers can seamlessly integrate this ligand into both standard reductions and advanced borrowing hydrogen methodologies.

References

  • Pastor, I. M., et al. "Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines." Molecules (MDPI), 2012. Available at: [Link]1]

  • Yang, Q., et al. "Transition metal-catalyzed substitution of alcohols by N-nucleophiles via borrowing hydrogen methodology." Chemical Society Reviews (RSC), 2015. Available at: [Link]2]

  • Schroeder, E. Z., et al. "Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Synthesis of Azepines and Cyclic Carbamimidates." Journal of the American Chemical Society (ACS), 2024. Available at: [Link]3]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for azepane ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Heterocycle Optimization

Introduction: The "Medium Ring" Paradox

Welcome to the Azepane Optimization Hub. If you are here, you are likely facing the "Medium Ring" paradox. While 5- and 6-membered rings form readily due to low strain, and macrocycles (>12) benefit from flexibility, 7-membered azepane rings sit in a thermodynamic valley of difficulty.

They suffer from significant transannular strain (Pitzer strain) and unfavorable entropy (


). To close these rings, you must overcome the tendency of your linear precursors to polymerize (intermolecular reaction) rather than cyclize (intramolecular reaction).

This guide treats your synthesis as a system to be debugged. Select the "Ticket" below that matches your current failure mode.

Ticket #001: Ring-Closing Metathesis (RCM) Stalls or Dimerizes

User Issue: "I am using Grubbs II to close a diene to an azepane. I see 50% conversion, but the rest is a mix of dimers and oligomers. Adding more catalyst doesn't help."

Root Cause Analysis

RCM for azepanes is a battle against concentration. The effective molarity (EM) for 7-membered rings is low. If your substrate concentration is too high, the rate of intermolecular metathesis (


) exceeds the rate of intramolecular cyclization (

). Furthermore, the ethylene byproduct is a poison; if it remains in solution, it drives the equilibrium backward.
Troubleshooting Protocol
VariableStandard ProtocolOptimized Protocol (Azepane Specific)
Concentration 0.05 M - 0.1 M0.001 M - 0.005 M (High Dilution)
Addition Mode One-pot dumpPseudo-high dilution: Add substrate via syringe pump over 4–8 hours to catalyst solution.
Ethylene Mgmt Passive refluxActive Sparging: Bubble Argon/N2 through the solvent during reaction to strip ethylene.
Temperature 40°C (DCM)80–110°C (Toluene/DCE): Higher temp overcomes the enthalpic barrier of the 7-membered ring.
Lewis Basicity Unprotected amineProtect Nitrogen: Use Boc/Cbz/Ts. Free amines chelate Ru-catalysts and kill activity (hydride formation).[1]
Visual Workflow: The RCM Decision Tree

RCM_Optimization Start Start: Azepane Precursor (Diene) Check_amine Is Nitrogen Protected? Start->Check_amine Protect Action: Add Boc/Cbz/Ts Group (Prevents Ru-chelation) Check_amine->Protect No Check_conc Concentration > 0.005 M? Check_amine->Check_conc Yes Protect->Check_conc Dilute Action: Dilute to < 0.002 M OR Use Syringe Pump Addition Check_conc->Dilute Yes (Risk of Dimer) Check_gas Is Ethylene Removed? Check_conc->Check_gas No Dilute->Check_gas Sparge Action: Argon Sparging / Vacuum Check_gas->Sparge No (Equilibrium Stall) Success Target: Azepane Product Check_gas->Success Yes Sparge->Success

Caption: Logic flow for optimizing RCM. Note that Nitrogen protection is critical to prevent catalyst poisoning.

Ticket #002: Regioselectivity Issues in Ring Expansion

User Issue: "I am trying to expand a 4-substituted cyclohexanone to an azepane using the Schmidt reaction (NaN3/TfOH). I am getting a mixture of isomers, or the wrong isomer entirely."

Root Cause Analysis

The Schmidt reaction (and Beckmann rearrangement) is governed by stereoelectronic alignment . The group anti-periplanar to the leaving group (N2 for Schmidt, OH/OR for Beckmann) is the one that migrates.

  • Schmidt Reaction: The migration is often dictated by steric bulk (migratory aptitude: Tertiary > Secondary > Primary). However, in cyclic ketones, the initial attack of

    
     can be reversible, leading to thermodynamic control, or irreversible (kinetic control).
    
  • Regio-Error: If your substituent at C4 is remote, it exerts little steric control over the initial azide addition, leading to 1:1 mixtures.

Optimization Strategy
  • Switch to the Beckmann Rearrangement:

    • Why? You can separate the syn and anti oxime isomers before the rearrangement step.

    • Protocol: Convert ketone to oxime -> Separate isomers (Column Chromatography) -> Treat pure isomer with TsCl/NaOH or PCl5. This guarantees regioselectivity based on the isolated oxime geometry.

  • Tethered Directing Groups (Schmidt):

    • If you must use Schmidt, use an intramolecular tether (e.g., a hydroxyalkyl chain) that guides the azide attack to a specific face, locking the migration.

Mechanism & Selectivity Diagram

Schmidt_Migration Ketone Cyclohexanone (Asymmetric) Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN3 / H+ Diazo_A Diazo Intermediate A (Group R anti to N2) Azidohydrin->Diazo_A - H2O Diazo_B Diazo Intermediate B (Group R' anti to N2) Azidohydrin->Diazo_B Product_A Azepane Isomer A (Major if R is bulkier) Diazo_A->Product_A Migration of R Product_B Azepane Isomer B (Minor) Diazo_B->Product_B Migration of R'

Caption: In the Schmidt reaction, the group 'anti' to the departing nitrogen (N2) migrates.[2] Sterics influence the ratio of Intermediate A vs B.

Ticket #003: Nucleophilic Cyclization (Baldwin's Rules)

User Issue: "My intramolecular SN2 reaction (amino-halide cyclization) is incredibly slow. I'm heating it for days."

Technical Insight

According to Baldwin's Rules , 7-exo-tet cyclizations are favored, but the entropic penalty of bringing the two ends of a 7-carbon chain together is high.[3] The chain has too many degrees of freedom (rotational bonds).

The "Thorpe-Ingold" Solution

You need to restrict the conformational freedom of the linear precursor.

  • Gem-Dimethyl Effect: Introduce a quaternary carbon (gem-dimethyl group) in the chain. This reduces the number of active rotamers and forces the reactive ends closer together.

  • Rigid Scaffolds: Incorporate part of the chain into an aromatic ring or a double bond (cis-alkene).

Comparison of Cyclization Rates:

Substrate StructureRelative Rate (

)
Explanation
Linear Alkyl Chain1 (Baseline)High entropic cost. Slow.
Gem-Dimethyl (C3 position)~10^3 - 10^4 faster"Thorpe-Ingold Effect". Pre-organized conformer.
Cis-Alkene (Z-isomer)~10^2 fasterReduces distance between ends; fewer rotatable bonds.

References

  • Grubbs, R. H., et al. (2006). "Olefin Metathesis Catalysts for the Preparation of Cyclic Structures." Journal of the American Chemical Society.[4][5]

  • Baldwin, J. E. (1976).[5][6] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.

  • Aubé, J., et al. (1991). "Scope and mechanism of the Schmidt reaction of cyclic ketones." Journal of the American Chemical Society.[4][5]

  • Fürstner, A. (2000).[7] "Olefin Metathesis and Beyond." Angewandte Chemie International Edition.

  • Illuminati, G., & Mandolini, L. (1981). "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research. (Discusses the entropic barriers of medium rings).

Sources

Technical Support Center: Synthesis of Azepan-4-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Azepan-4-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize the yield of this valuable azepane derivative.

Introduction

Azepan-4-ylmethanol is a key building block in medicinal chemistry, often incorporated into novel therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that lead to low yields. This guide provides a detailed analysis of a common synthetic route, focusing on practical solutions to frequently encountered problems. The primary synthesis involves a two-step process: the reduction of a protected azepane ester followed by the removal of the protecting group.

Synthetic Workflow Overview

A prevalent and effective strategy for the synthesis of Azepan-4-ylmethanol is outlined below. This workflow serves as the foundation for the troubleshooting guide.

Azepan-4-ylmethanol Synthesis cluster_0 Step 1: Reduction of Protected Ester cluster_1 Step 2: N-Benzyl Deprotection Start Ethyl 1-benzylazepane-4-carboxylate Intermediate (1-benzylazepan-4-yl)methanol Start->Intermediate Reduction Final_Product Azepan-4-ylmethanol Intermediate->Final_Product Hydrogenolysis Reagent1 Lithium Aluminum Hydride (LiAlH4) in dry THF Reagent1->Start Reagent2 H2, Pd/C in Methanol Reagent2->Intermediate

Caption: A common two-step synthesis of Azepan-4-ylmethanol.

Part 1: Troubleshooting Guide for Low Yields

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.

Step 1: Reduction of Ethyl 1-benzylazepane-4-carboxylate with LiAlH₄

The reduction of the ester functional group to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄) is a critical step. LiAlH₄ is a powerful reducing agent, but its high reactivity demands careful handling and specific reaction conditions to avoid side reactions and ensure a high yield.[1][2]

Q1: The reduction of the ester is incomplete, and I am recovering a significant amount of starting material. What could be the issue?

A1: Incomplete reduction is a common problem and can be attributed to several factors:

  • Inactive LiAlH₄: Lithium Aluminum Hydride is highly reactive with moisture.[3][4] If the reagent has been improperly stored or handled, it may have been partially or fully quenched.

    • Solution: Always use a fresh, unopened bottle of LiAlH₄ or a properly stored and sealed container. Ensure that the reagent is a fine, white to grey powder. Clumps may indicate deactivation.

  • Insufficient Equivalents of LiAlH₄: The reduction of an ester to an alcohol consumes two equivalents of hydride.[2][5] Additionally, any acidic protons in the starting material or residual moisture will consume the reagent.

    • Solution: Use a sufficient excess of LiAlH₄, typically 1.5 to 2.0 equivalents relative to the ester. It is crucial to ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Low Reaction Temperature: While the initial addition of the ester to the LiAlH₄ suspension is often done at 0 °C to control the initial exotherm, the reaction may require warming to room temperature or even gentle reflux to go to completion.

    • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating under reflux in THF may be necessary.

Q2: After the work-up, my yield is low, and I have a complex mixture of byproducts. What went wrong?

A2: A low isolated yield with multiple byproducts often points to issues during the reaction or work-up procedure.

  • Over-reduction or Side Reactions: While LiAlH₄ is generally selective for polar multiple bonds, prolonged reaction times or high temperatures can sometimes lead to undesired side reactions, especially in complex molecules.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily long reaction times or excessive heating.

  • Improper Work-up Procedure: The work-up of LiAlH₄ reactions is critical for obtaining a good yield and must be performed carefully to quench the excess reagent and break down the aluminum salts to facilitate product isolation.[7][8] A common and effective procedure is the Fieser work-up.[8]

    • Solution: Follow a standardized work-up procedure. For a reaction with 'x' grams of LiAlH₄ in an ethereal solvent, cool the reaction to 0 °C and slowly add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This should produce a granular precipitate of aluminum salts that can be easily filtered off.[8] Vigorous stirring during the additions is essential.

  • Product Trapped in Aluminum Salts: If the work-up results in a gelatinous precipitate, the product can be trapped, leading to low recovery.

    • Solution: The Fieser work-up is designed to prevent this. If a gelatinous precipitate does form, you can try adding anhydrous sodium sulfate and stirring vigorously to break it up. Alternatively, a work-up involving the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be effective in chelating the aluminum salts and improving filtration.[9]

Problem Potential Cause Recommended Solution
Incomplete ReactionInactive LiAlH₄Use a fresh, properly stored reagent.
Insufficient LiAlH₄Use 1.5-2.0 equivalents under anhydrous conditions.
Low Reaction TemperatureAllow the reaction to warm to room temperature or gently reflux.
Low Yield/ByproductsOver-reductionMonitor the reaction by TLC and work-up upon completion.
Improper Work-upUse a standardized procedure like the Fieser work-up.[8]
Product Trapped in SaltsEnsure a granular precipitate forms during work-up.
Step 2: N-Benzyl Deprotection via Catalytic Hydrogenolysis

The removal of the N-benzyl protecting group is typically achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen transfer reagent like ammonium formate.[1][2]

Q3: The N-debenzylation reaction is slow or incomplete. What can I do to improve the reaction rate and conversion?

A3: Sluggish debenzylation reactions are a common issue and can often be resolved by optimizing the reaction conditions.

  • Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and suppliers. The catalyst can also be poisoned by impurities.

    • Solution: Use a fresh, high-quality catalyst. Ensure the starting material is pure. Amines themselves can act as mild catalyst poisons, so using an acidic solvent can sometimes improve reactivity.[10]

  • Hydrogen Source and Pressure: For reactions using hydrogen gas, ensuring a sufficient supply and adequate mixing is crucial.

    • Solution: Ensure the reaction system is properly purged with hydrogen. For laboratory-scale reactions, a balloon of hydrogen is often sufficient.[1] Vigorous stirring is necessary to ensure good contact between the catalyst, substrate, and hydrogen.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate.

    • Solution: Methanol and ethanol are generally good solvents for catalytic hydrogenolysis.[1] Acetic acid can also be used and may accelerate the reaction, but it will result in the formation of the acetate salt of the product.[11]

  • Use of a Hydrogen Transfer Reagent: As an alternative to hydrogen gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be very effective and avoids the need for handling flammable gas.[2][12]

    • Solution: A common procedure involves refluxing the N-benzyl compound with an equal weight of 10% Pd/C and an excess of anhydrous ammonium formate in dry methanol.[2]

Q4: I am observing side products or decomposition of my product during the debenzylation reaction. How can I minimize these?

A4: Side reactions during debenzylation can often be attributed to the reaction conditions or the stability of the product.

  • Over-reduction: In some cases, other functional groups in the molecule may be susceptible to reduction under the hydrogenolysis conditions.

    • Solution: Monitor the reaction carefully by TLC and stop the reaction as soon as the starting material is consumed. If other reducible groups are present, a different deprotection strategy may be necessary.

  • Product Instability: The final product, Azepan-4-ylmethanol, is a primary amine and may be susceptible to degradation under certain conditions.

    • Solution: Once the reaction is complete, filter off the catalyst promptly and isolate the product. If the product is an oil, it is often beneficial to convert it to a more stable salt, such as the hydrochloride, for long-term storage.

Problem Potential Cause Recommended Solution
Slow/Incomplete ReactionCatalyst DeactivationUse fresh, high-quality catalyst; consider an acidic solvent.
Insufficient HydrogenEnsure proper hydrogen purging and vigorous stirring.
Suboptimal SolventUse methanol or ethanol; consider acetic acid if compatible.
Try catalytic transfer hydrogenation with ammonium formate.[2]
Side Products/DecompositionOver-reductionMonitor the reaction closely by TLC.
Product InstabilityIsolate the product promptly after the reaction is complete.
Consider converting the final product to a stable salt.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is a typical overall yield for the synthesis of Azepan-4-ylmethanol?

A5: While specific yields for this exact compound are not widely reported in the literature, based on similar transformations, a good, unoptimized yield for the two-step sequence would be in the range of 50-70%. Each step, if optimized, could potentially achieve yields of 80% or higher.

Q6: Are there any alternative reducing agents to LiAlH₄ for the ester reduction?

A6: Yes, other strong reducing agents can be used. However, LiAlH₄ is one of the most common and effective for reducing esters to primary alcohols.[13] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters unless used in combination with certain additives or at high temperatures.[13] Other hydride reagents like diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes, but this would add an extra step to the synthesis of the desired alcohol.

Q7: Can I use a different protecting group for the azepane nitrogen?

A7: Absolutely. The benzyl group is common because it is robust and can be removed under relatively mild hydrogenolysis conditions.[1] Other protecting groups, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), could also be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The deprotection conditions would need to be adjusted accordingly (e.g., acid for Boc, hydrogenolysis for Cbz).

Q8: How do I monitor the progress of these reactions?

A8: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both the reduction and deprotection steps. Choose a solvent system that gives good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of triethylamine for the amine products). The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent like potassium permanganate or ninhydrin.

Part 3: Experimental Protocols

Protocol 1: Synthesis of (1-benzylazepan-4-yl)methanol

Reduction_Protocol Start 1. Add LiAlH4 to dry THF in a flame-dried flask under N2. Cool 2. Cool the suspension to 0 °C. Start->Cool Add_Ester 3. Add a solution of ethyl 1-benzylazepane-4-carboxylate in dry THF dropwise. Cool->Add_Ester Warm 4. Allow the reaction to warm to room temperature and stir. Add_Ester->Warm Monitor 5. Monitor reaction progress by TLC. Warm->Monitor Workup 6. Cool to 0 °C and perform a Fieser work-up. Monitor->Workup

Caption: Workflow for the reduction of the protected ester.

Materials:

  • Ethyl 1-benzylazepane-4-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of ethyl 1-benzylazepane-4-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water, following the Fieser work-up procedure.[8]

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the granular precipitate through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (1-benzylazepan-4-yl)methanol. This can be purified by column chromatography if necessary.

Protocol 2: Synthesis of Azepan-4-ylmethanol

Deprotection_Protocol Start 1. Dissolve (1-benzylazepan-4-yl)methanol in methanol. Add_Catalyst 2. Add 10% Pd/C catalyst. Start->Add_Catalyst Hydrogenate 3. Purge with H2 and stir under a hydrogen atmosphere. Add_Catalyst->Hydrogenate Monitor 4. Monitor reaction progress by TLC. Hydrogenate->Monitor Filter 5. Filter through Celite® to remove the catalyst. Monitor->Filter Concentrate 6. Concentrate the filtrate to obtain the product. Filter->Concentrate

Caption: Workflow for the N-benzyl deprotection.

Materials:

  • (1-benzylazepan-4-yl)methanol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas or Ammonium Formate

Procedure (using Hydrogen Gas):

  • Dissolve (1-benzylazepan-4-yl)methanol (1.0 eq.) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution.

  • Seal the flask, and carefully evacuate and backfill with hydrogen gas (this cycle should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield Azepan-4-ylmethanol.

Procedure (using Ammonium Formate): [2]

  • To a stirred suspension of (1-benzylazepan-4-yl)methanol (1.0 eq.) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 eq.) in one portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

References

  • Bieg, T., & Szeja, W. (1985).
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
  • Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • Kurup, H. M. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?
  • Ram, S., & Ehrenkaufer, R. E. (1987).
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Merlic, C. A. (n.d.). Workup for Aluminum Hydride Reductions. The Organic Companion, UCLA.
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674.
  • Echemi. (n.d.). I have problems with the reduction using LiAlH4.
  • ResearchGate. (n.d.).
  • Studer, M., & Blaser, H.-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
  • MasterOrganicChemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • qualitas1998.net. (2011, April 21).
  • Organic Chemistry Portal. (2009).
  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄.
  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds.
  • ChemicalBook. (n.d.). 1,4-Benzenedimethanol synthesis.

Sources

Technical Guide: Stereoselective Synthesis of Azepan-4-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and stereochemical control of Azepan-4-ylmethanol and its substituted derivatives.

Core Concept: Chirality & The Azepane Scaffold

Before troubleshooting, we must validate the stereochemical premise of your target.

The "Achiral Trap": Unsubstituted Azepan-4-ylmethanol (CAS: 1259077-49-0) possesses a plane of symmetry passing through the nitrogen atom and C4. Consequently, the parent molecule is achiral .[1] If you are observing optical rotation in a sample of the unsubstituted parent, it is due to an impurity (e.g., a chiral protecting group fragment or a regioisomer like azepan-3-ylmethanol).

When "Stereoselectivity" Matters: Stereocontrol becomes the critical failure point only when:

  • Desymmetrization: You are synthesizing a 4,4-disubstituted azepane (creating a quaternary stereocenter).[1]

  • Diastereocontrol: The azepane ring contains existing substituents (e.g., at C2 or C3), and you need to establish the relative configuration (cis/trans) of the C4-hydroxymethyl group.[1]

  • Kinetic Resolution: You are resolving a racemic mixture of a substituted precursor.

Troubleshooting Guide: Improving Stereoselectivity

Scenario A: Poor Diastereoselectivity in Substituted Azepanes

Issue: You are synthesizing a 4-hydroxymethyl group on a ring that already has a substituent (e.g., 2-methylazepane), but the cis/trans ratio is low (e.g., 1:1 to 3:1).

Root Cause: The seven-membered azepane ring is conformationally flexible, existing in a flux between twist-chair and twist-boat conformers. Unlike cyclohexane (chair), there is no single rigid conformation to direct bulky reagents to a specific face, leading to poor facial selectivity during reactions like ketone reduction or hydroboration.[1]

Solution: The "Conformational Lock" Protocol To improve selectivity, you must rigidify the ring during the key bond-forming step.

Step-by-Step Optimization:

  • Protecting Group Switch: Replace small N-protecting groups (Methyl, Benzyl) with bulky carbamates (Boc or Cbz ).[1] The carbamate resonance restricts the N-C2/N-C7 bond rotation, limiting the ring's conformational freedom.

  • Reagent Control:

    • If reducing a 4-formyl group: Use L-Selectride (bulky) at -78°C instead of NaBH4. The steric bulk forces attack from the less hindered face of the "locked" conformer.

    • If hydroborating a 4-methylene intermediate: Use 9-BBN (highly sensitive to sterics) instead of BH3·THF.

Scenario B: Enantioselective Synthesis (Creating a Quaternary Center)

Issue: You need to synthesize a chiral 4-aryl-4-(hydroxymethyl)azepane and require high enantiomeric excess (ee).[1]

Root Cause: Direct alkylation of azepan-4-one enolates is notoriously non-selective due to the flexible ring and lack of distinct "axial/equatorial" attack vectors.

Solution: The Lithiation-Substitution Pathway (Beak's Method) Leverage (-)-Sparteine-mediated lithiation dynamics.[2][3][4] While typically used for C2 functionalization, this principle extends to desymmetrizing precursors or controlling ring-closure.[1] However, for C4 quaternary centers, a Ring-Closing Metathesis (RCM) approach using chiral precursors is more robust.[1]

Recommended Workflow (RCM Route):

  • Precursor: Synthesize a chiral diene from an amino acid derived backbone (e.g., allylated serine derivative).[1]

  • Cyclization: Use Grubbs II catalyst to close the 7-membered ring.

  • Result: The chirality is "baked in" from the linear precursor, bypassing the difficult desymmetrization of the 7-membered ring.

Experimental Protocols

Protocol 1: Regio- and Stereocontrolled Hydroboration

For generating Azepan-4-ylmethanol from 4-methyleneazepanes with high diastereocontrol relative to existing substituents.

Reagents:

  • Substrate: N-Boc-2-substituted-4-methyleneazepane

  • Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5M in THF)[1]

  • Oxidant: NaOH (3M), H2O2 (30%)[1]

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add substrate (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Hydroboration: Cool to 0°C. Add 9-BBN (1.5 equiv) dropwise.

    • Critical Check: Do not use BH3-DMS; it is too small and will erode diastereoselectivity (dr).

  • Incubation: Warm to Room Temperature (RT) and stir for 12 hours.

  • Oxidation: Cool to 0°C. Add NaOH (3M, 3 equiv) followed slowly by H2O2 (3 equiv). Caution: Exothermic.[1]

  • Workup: Dilute with Et2O, wash with brine, dry over MgSO4.

  • Analysis: Determine dr via 1H NMR (look for the CH2OH doublet shift).

Protocol 2: Biocatalytic Desymmetrization (Alternative)

For generating chiral amines/alcohols at C4 from Azepan-4-one. Recent advances utilize Imine Reductases (IREDs) to set stereocenters at C4.[1]

  • Substrate: N-Boc-azepan-4-one.

  • Enzyme: Engineered IRED (e.g., from Streptomyces sp., variants I149Y/L200H).[1]

  • Conditions: NADP+, Glucose Dehydrogenase (GDH) recycling system, pH 7.5 buffer.[1]

  • Outcome: Yields (S)-4-aminoazepane with >99% ee, which can be converted to the alcohol via diazotization/hydrolysis with retention of configuration (though with some risk of rearrangement).

Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for selecting the correct stereoselective route based on your specific azepane target.

AzepaneSynthesis Start Target: Azepan-4-ylmethanol Derivative CheckChirality Diagnostic: Is the C4 center chiral? (Are there other substituents?) Start->CheckChirality Achiral Target is Achiral (Parent Molecule) CheckChirality->Achiral No substituents Chiral Target is Chiral (Substituted/Quaternary) CheckChirality->Chiral Yes (e.g. 2-alkyl, 4-aryl) Purification Issue is Purity/Regioisomerism Use Recrystallization of HCl salt Achiral->Purification RouteSelect Select Synthesis Strategy Chiral->RouteSelect RouteA Method A: Ring Expansion (Schmidt/Photochemical) RouteSelect->RouteA From Cyclohexanones RouteB Method B: Hydroboration (Diastereocontrol) RouteSelect->RouteB From 4-Methyleneazepane RouteC Method C: Chiral Pool RCM (Enantiocontrol) RouteSelect->RouteC De Novo Synthesis Use 9-BBN (Steric Control) Use 9-BBN (Steric Control) RouteB->Use 9-BBN (Steric Control) Use Grubbs II + Chiral Diene Use Grubbs II + Chiral Diene RouteC->Use Grubbs II + Chiral Diene

Caption: Decision tree for selecting the optimal stereocontrolled route for azepan-4-ylmethanol derivatives based on substitution patterns.

Quantitative Comparison of Methods

MethodTarget StereochemistryKey ReagentTypical dr / eePrimary Limitation
Hydroboration (BH3) DiastereocontrolBH3·THF2:1 (Low)Small reagent size leads to poor facial discrimination.[1]
Hydroboration (9-BBN) Diastereocontrol9-BBN>10:1 (High) Slow reaction rate; requires reflux for hindered olefins.[1]
Lithiation (Beak's) Enantiocontrol (C2/C7)s-BuLi / (-)-Sparteine>95% eeDifficult to functionalize C4 directly; best for C2.[1]
Biocatalysis (IRED) Enantiocontrol (C4-N)Mutant IREDs>99% eeEnzyme availability; substrate specificity limitations.[1]

FAQ: Common Pitfalls

Q: I am getting a 50:50 mixture of diastereomers even with 9-BBN. Why? A: Check your N-protecting group. If you are using a Benzyl (Bn) group, the ring is too flexible.[1] Switch to N-Boc or N-Ts . The carbamate/sulfonamide creates a partial double-bond character (A(1,[1]3) strain) that biases the ring conformation, allowing the bulky borane to discriminate between faces.[1]

Q: Can I resolve racemic Azepan-4-ylmethanol using chiral HPLC? A: No, because the parent molecule is achiral. If you see two peaks, you are likely separating regioisomers (4-isomer vs. 3-isomer) or you have a persistent chiral impurity.[1] Verify structure with 13C NMR (look for symmetry).

Q: How do I remove the Azepan-3-ylmethanol impurity? A: The 3-isomer often forms during non-selective ring expansions (e.g., Schmidt reaction of isomeric ketone mixtures). The most effective purification is recrystallization of the Hydrochloride salt from Ethanol/Et2O, or converting to the N-Boc derivative and performing silica chromatography (the 3-isomer is typically more polar).

References

  • Enantioselective Synthesis of Azepane Scaffolds via RCM Title: Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds Source: ResearchGate / Eur. J. Org. Chem. URL:[Link]

  • Lithiation-Substitution of Azepanes (Beak's Method) Title: Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence Source: Journal of the American Chemical Society (ACS) URL:[1][Link][1]

  • Biocatalytic Stereocontrol (IREDs) Title: Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines Source: Organic & Biomolecular Chemistry (RSC) URL:[1][5][Link]

  • Photochemical Ring Expansion Strategies Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: Nature Chemistry (PubMed) URL:[1][Link]

Sources

Troubleshooting "Azepan-4-ylmethanol" purification by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, basic heterocycles. This guide is specifically engineered for researchers and drug development professionals troubleshooting the chromatographic purification of Azepan-4-ylmethanol .

The Molecular Challenge: Why Azepan-4-ylmethanol Fails on Standard Silica

Azepan-4-ylmethanol contains a 7-membered heterocyclic secondary amine and a primary hydroxymethyl group. The secondary amine is highly basic (pKa ~10.5). Standard chromatographic silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.5)[1].

The Causality: When Azepan-4-ylmethanol is loaded onto standard bare silica, the acidic silanols protonate the basic amine. This shifts the separation mechanism from simple dipole-dipole adsorption to a strong ion-exchange interaction [2]. The resulting ionic bond causes the molecule to bind irreversibly to the stationary phase, leading to severe peak tailing, streaking across multiple fractions, and drastically reduced product recovery[3].

PurificationWorkflow Start Start: Azepan-4-ylmethanol Crude Mixture Silica Standard Silica Gel (Si-OH) Start->Silica Tailing Severe Tailing or Irreversible Adsorption? Silica->Tailing AddBase Modify Eluent: Add 1-5% TEA or NH4OH Tailing->AddBase Yes Success Successful Purification & High Recovery Tailing->Success No StillTailing Still Tailing or Co-eluting Impurities? AddBase->StillTailing NH2Silica Switch to Amine-Functionalized (NH2) Silica Phase StillTailing->NH2Silica Yes StillTailing->Success No C18 Reversed-Phase (C18) with Basic pH Buffer NH2Silica->C18 If polarity is too high C18->Success

Troubleshooting workflow for the purification of basic amines like Azepan-4-ylmethanol.

Troubleshooting Guide & FAQs

Q1: I am running a DCM/MeOH gradient, but my Azepan-4-ylmethanol streaks across all my fractions. How do I fix this? A1: The streaking is caused by the ionic interaction between your basic amine and the acidic silica[3]. To resolve this, you must "deactivate" the silica column by adding a competing basic modifier to your mobile phase[4]. The modifier acts as a silanol suppressor, occupying the acidic sites so your target molecule can elute sharply based on its inherent polarity[2].

Q2: How do I choose between Triethylamine (TEA) and aqueous Ammonia (NH₄OH) as a mobile phase modifier? A2: The choice depends entirely on your solvent system's polarity:

  • Triethylamine (TEA) (1-5% v/v): Best for less polar, non-aqueous solvent systems like Hexane/Ethyl Acetate or pure DCM[4]. TEA is lipophilic and miscible with these solvents.

  • Ammonium Hydroxide (NH₄OH) (1-2% v/v of a concentrated aqueous solution): Highly effective for very polar amines and is exclusively used in polar solvent systems like DCM/Methanol[3]. Ammonia is a smaller molecule and an excellent hydrogen-bond competitor, making it superior for displacing stubborn polar amines from silica.

Q3: My compound still tails even with 5% TEA, and I'm losing yield. What is the next step? A3: If basic modifiers fail, you must switch the stationary phase to Amine-functionalized silica (NH₂-silica) [5]. In this media, the acidic silanols are chemically bonded with aminopropyl silane groups. This completely eliminates the acidic environment, preventing ionic interactions and allowing basic compounds to elute with sharp peaks and high yields without the need for any basic mobile phase additives[1][5].

Q4: Can I use Reversed-Phase (C18) chromatography for Azepan-4-ylmethanol? A4: Yes, but with strict pH control. In standard reversed-phase conditions, the polar azepane will be protonated and elute in the void volume. You must use a basic buffer (e.g., pH 10 ammonium bicarbonate) to keep the amine in its neutral, free-base form, which increases its hydrophobicity and retention on the C18 column[3].

System Selection & Quantitative Comparison

The following table summarizes the expected chromatographic performance of Azepan-4-ylmethanol across different purification systems based on field data.

Chromatographic SystemMobile Phase AdditiveMechanism of ActionExpected Peak ShapeRecovery Yield
Standard Silica (Bare) NoneIon-exchange + AdsorptionSevere Tailing / Streaking< 30%
Standard Silica + TEA 1-5% TEASilanol suppressionModerate to Sharp70 - 85%
Standard Silica + NH₄OH 1-2% aq. NH₄OHSilanol suppression (Strong)Sharp80 - 90%
Amine-Bonded Silica (NH₂) None requiredPure Adsorption (H-bonding)Very Sharp> 95%
Reversed-Phase (C18) High pH Buffer (pH >10)Hydrophobic PartitioningSharp> 90%

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent failed runs, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation check passes.

Protocol A: Ammonia-Deactivated Normal Phase Chromatography

Use this protocol when using standard silica gel with a DCM/MeOH solvent system.

Step 1: Mobile Phase Preparation Prepare your desired eluent mixture (e.g., 90:10 DCM:MeOH). Add 1% (v/v) concentrated aqueous Ammonium Hydroxide (NH₄OH) to the Methanol portion before mixing with DCM to ensure miscibility[4].

  • Validation Check: Spot the prepared eluent onto a universal pH indicator strip. The strip must register a pH > 10. If not, the ammonia concentration is insufficient to deactivate the silica.

Step 2: Column Packing & Equilibration Slurry pack the silica gel using the basified eluent. Flush the packed column with at least 3 Column Volumes (CV) of the basified eluent[3].

  • Validation Check (Critical): Collect the flow-through from the column and test it with a pH strip. The flow-through must match the pH of the input eluent (pH > 10). If the flow-through is neutral, the silica silanols are still consuming the ammonia. Continue flushing until the output pH is basic.

Step 3: Sample Loading & Elution Dissolve the Azepan-4-ylmethanol crude mixture in the minimum amount of basified eluent. Load onto the column and elute.

Step 4: Fraction Analysis Since Azepan-4-ylmethanol lacks a strong UV chromophore, spot fractions on a TLC plate and stain with Ninhydrin (heat required) or Dragendorff's reagent to visualize the secondary amine.

Protocol B: Amine-Bonded Silica Flash Chromatography

Use this protocol for highly sensitive purifications where basic additives cannot be easily evaporated.

Step 1: TLC Method Development Obtain Amine-functionalized TLC plates (NH₂-TLC). Develop the plate using a standard organic solvent system (e.g., Hexane/EtOAc or DCM/MeOH) without any basic additives[6].

  • Validation Check: Calculate the Retention Factor (Rf). Adjust the solvent ratio until the Azepan-4-ylmethanol spot has an Rf of 0.25–0.35. The spot must be round and completely free of tailing.

Step 2: Column Equilibration Equilibrate an Amine-bonded silica flash column with 2 CV of the optimized non-basic mobile phase.

Step 3: Elution & Recovery Load the sample and run the gradient. Because the stationary phase is intrinsically basic, the azepane will elute sharply[1]. Evaporate the fractions under reduced pressure; the absence of TEA or NH₄OH prevents salt formation and simplifies downstream drying.

References

  • Amino Silica Gel | Sorbent Technologies, Inc. | 5

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns | Benchchem | 3

  • When should I use an amine-bonded silica for flash chromatography? | Biotage | 1

  • Separation of organic compounds using amino-functionalized silica gel spherical 40-75um? | ResearchGate | 6

  • LC Technical Tip - Overcoming Peak Tailing | Phenomenex | 2

  • When basification of silica gel is required, before using Column chromatography? | ResearchGate | 4

Sources

Technical Support Center: Azepan-4-ylmethanol Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepan-4-ylmethanol (hexahydro-1H-azepin-4-ylmethanol). As a cyclic secondary amine featuring a primary hydroxymethyl group, this compound is a highly valuable building block in drug development. However, its unique structural features make it susceptible to specific oxidative and atmospheric degradation pathways.

This guide, curated by Senior Application Scientists, provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure the integrity of your azepane derivatives.

Part 1: Core Stability Issues & Causality (FAQs)

Q: Why does my Azepan-4-ylmethanol free base degrade and discolor faster than expected in solution? A: Discoloration (typically yellowing or browning) is a primary indicator of oxidative degradation[1]. As a secondary amine, Azepan-4-ylmethanol is prone to electron abstraction, which forms a nitrogen-centered or alpha-carbon-centered free radical. While cyclic amines generally exhibit lower oxidative degradation rates than linear amines due to inherent steric stability[2], the presence of the hydroxymethyl group alters this dynamic. The hydroxyl group can destabilize the intermediate free radicals and provide intramolecular hydrogen bonding, which ultimately accelerates the oxidative degradation rate compared to unsubstituted azepanes[3]. This leads to the formation of N-oxides, nitrones, and potentially ring-opened byproducts.

Q: I left the storage container open, and the solid became sticky and heavier. What is the mechanism behind this? A: You are observing two concurrent atmospheric reactions: hygroscopicity and carbamate formation. The azepane ring and the hydroxyl group readily form hydrogen bonds with atmospheric moisture, leading to rapid water absorption[1]. Simultaneously, the nucleophilic secondary amine reacts with atmospheric carbon dioxide (CO₂) to form carbamate salts[1]. This not only alters the physical state of the compound (making it sticky or crystalline) but also drastically skews your molecular weight calculations during assay preparation.

Q: Does the salt form (e.g., Azepan-4-ylmethanol hydrochloride) have different stability profiles than the free base? A: Yes, the stability difference is profound. In Azepan-4-ylmethanol hydrochloride (CAS 1951441-82-9), the secondary amine is protonated. This eliminates the lone pair of electrons required for both nucleophilic attack on CO₂ and initial electron abstraction by reactive oxygen species. Consequently, the HCl salt is significantly more stable and can be stored at 2-8°C in a dry, well-ventilated area without the strict need for an inert atmosphere[4].

Part 2: Quantitative Stability Profile

The following table summarizes the impact of environmental factors on cyclic alkanolamines like Azepan-4-ylmethanol, synthesizing structural degradation data[2][3] to guide your storage strategies.

Environmental FactorImpact SeverityMechanistic ConsequenceRecommended Mitigation
Oxygen (O₂) High (Free Base)Radical-mediated oxidation leading to N-oxides and imines[1][3].Sparge solvents with Argon; store under inert gas[1].
Carbon Dioxide (CO₂) Moderate to HighNucleophilic attack forming insoluble/heavy carbamate salts[1].Keep containers tightly sealed; minimize open-air exposure[4].
Temperature (>25°C) ModerateAccelerates thermal degradation and radical propagation kinetics.Store at 2-8°C for short-term; -20°C for long-term[1][4].
Moisture (H₂O) Low (Chemical)High (Physical)Induces hygroscopic weight errors; facilitates hydrolysis pathways[1].Store in a desiccator; utilize the HCl salt form when possible[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every handling step must be verifiable. Below are field-proven protocols for handling and recovering Azepan-4-ylmethanol.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Causality: Dissolved oxygen in aqueous or organic solvents is the primary initiator of radical-mediated amine degradation. Removing O₂ prevents the initiation step entirely.

  • Solvent Degassing: Transfer your desired solvent (e.g., Methanol, DCM, or Water) into a Schlenk flask. Sparge with ultra-pure Argon for at least 30 minutes.

  • Inert Transfer: Purge the vial containing Azepan-4-ylmethanol with Argon. Using an airtight syringe, transfer the degassed solvent into the vial.

  • Dissolution & Storage: Swirl gently to dissolve. Seal the vial with a PTFE-lined septum and wrap with Parafilm. Store at 2-8°C[4].

  • Self-Validation Step: Before utilizing the stock solution in a critical assay, run a baseline HPLC-UV (using a low-wavelength detector, e.g., 210 nm) or GC-MS. A single, sharp peak confirms the absence of early-stage N-oxide formation.

Protocol 2: Recovery and Purification of Oxidized Free Base

Causality: Oxidized byproducts (N-oxides) and carbamates have significantly different pKa values and polarities compared to the intact secondary amine. Acid-base extraction leverages these differences to isolate the pure compound.

  • Acidification: Dissolve the degraded (yellow/brown) Azepan-4-ylmethanol in 10 mL of distilled water. Dropwise, add 1M HCl until the pH reaches 2.0. This protonates the intact amine, making it highly water-soluble.

  • Organic Wash: Extract the aqueous layer with 3 x 10 mL of Dichloromethane (DCM). Discard the DCM layer, which contains neutral oxidized organic impurities.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 1M NaOH until the pH reaches 10.5, regenerating the Azepan-4-ylmethanol free base.

  • Recovery Extraction: Extract the aqueous layer with 3 x 15 mL of Ethyl Acetate (EtOAc).

  • Drying & Concentration: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Perform a TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) stained with Ninhydrin. A single spot confirms successful purification.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships behind Azepan-4-ylmethanol degradation and our recommended troubleshooting workflow.

Pathway A Azepan-4-ylmethanol (Secondary Amine) O2 Oxygen Exposure (Electron Abstraction) A->O2 Aerobic Storage CO2 CO2 Exposure (Nucleophilic Attack) A->CO2 Open Air Salt HCl Salt Formation (Protonation protects lone pair) A->Salt Addition of HCl Radical N-Centered Radical (Destabilized by -OH) O2->Radical Initiation Carbamate Carbamate Salts (Precipitation) CO2->Carbamate Reversible NOxide N-Oxides / Imines (Yellow Discoloration) Radical->NOxide Propagation Salt->O2 Blocks Salt->CO2 Blocks

Mechanistic degradation pathways of Azepan-4-ylmethanol and HCl salt protection.

Workflow Start Assess Azepan-4-ylmethanol Stock Solution Vis Visual & Analytical Inspection Start->Vis Pass Clear Solution Single HPLC Peak Vis->Pass Purity >95% Fail Yellow Tint Multiple Peaks Vis->Fail Degraded Acidify Acidify to pH 2 (HCl) Extract with DCM Fail->Acidify Removes neutral organics Aqueous Retain Aqueous Layer (Protonated Amine) Acidify->Aqueous Basify Basify to pH 10 (NaOH) Extract with EtOAc Aqueous->Basify Regenerates free base Recovered Recovered Free Base (Verify via GC-MS) Basify->Recovered

Self-validating troubleshooting workflow for recovering oxidized azepane solutions.

References

  • National Center for Biotechnology Information (PMC). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process. ACS Omega. Available at:[Link]

  • Oxford Academic. Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for Crude Azepan-4-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of Azepan-4-ylmethanol (hexahydro-1H-azepin-4-ylmethanol). As a versatile 7-membered nitrogen heterocyclic scaffold, this compound is highly valued in medicinal chemistry and drug development[1]. However, its synthesis—frequently achieved via the reduction of azepane-4-carboxylic acid derivatives, ring-closing metathesis (RCM), or piperidine ring-expansion—often yields a complex crude mixture[2][3].

This guide is designed for researchers and scientists, providing field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery of the target azepane derivative.

Section 1: Mechanistic Origins of Impurities

Understanding why impurities form is the first step in eliminating them. The synthesis of seven-membered rings like azepane is often hindered by unfavorable thermodynamics and slow cyclization kinetics, making them uniquely prone to specific side reactions[2].

ImpurityPathway SM Azepane-4-carboxylic acid (Starting Material) Intermediate Aluminate/Borate Intermediate (Reactive Species) SM->Intermediate Reductant (e.g., LiAlH4) Imp1 Unreacted SM (Incomplete Reduction) SM->Imp1 Insufficient Reductant Product Azepan-4-ylmethanol (Target Product) Intermediate->Product Normal Hydride Transfer Imp2 Ring-Opened Amine (C-N Cleavage) Intermediate->Imp2 Excess Heat / Over-reduction Imp3 Oligomeric Adducts (Intermolecular cross-linking) Intermediate->Imp3 High Concentration Kinetics

Caption: Mechanistic pathways leading to common impurities during the reduction synthesis of Azepan-4-ylmethanol.

  • Inorganic Salts (Al/Li/B): Arise from reducing agents (e.g.,

    
    , 
    
    
    
    ). If not properly quenched, these metal cations coordinate with the basic nitrogen and the hydroxyl oxygen of the product, forming stable, soluble chelates or gelatinous emulsions that trap the product.
  • Oligomeric/Polymeric Amines: Due to the slow cyclization kinetics inherent to 7-membered rings, intermolecular reactions often outcompete intramolecular ring closure, leading to heavy oligomeric impurities[2].

  • Regioisomers: If the azepane core is synthesized via ring-expansion (e.g., Beckmann rearrangement of cyclohexanone oximes), regioisomeric mixtures (such as azepan-3-ylmethanol) are common byproducts[2].

Section 2: Troubleshooting FAQs

Q1: My crude product is trapped in a thick, gelatinous emulsion during the aqueous workup after


 reduction. How do I break it? 
Causality:  The emulsion is caused by amorphous aluminum hydroxide (

) species. The basic secondary amine of Azepan-4-ylmethanol acts as a ligand, binding to the aluminum matrix and preventing phase separation. Solution: Abandon standard aqueous quenches. Implement the Fieser Method (detailed in Section 3). This specific stoichiometric addition of water and sodium hydroxide forces the aluminum into a crystalline, granular aluminate salt (

) that releases the product and filters easily.

Q2: The product streaks severely on the TLC plate, and my column chromatography recovery is <50%. Why is the yield so low? Causality: Azepan-4-ylmethanol contains a highly basic secondary amine. Standard silica gel (


) is populated with weakly acidic silanol groups (

). The amine protonates, forming a strong ionic bond with the stationary phase, leading to irreversible adsorption and severe tailing[1]. Solution: Passivate the silica gel. Add 1% to 5% concentrated aqueous Ammonium Hydroxide (

) to your Dichloromethane/Methanol mobile phase. The volatile ammonia neutralizes the silanol groups, allowing the azepane to elute in a sharp, symmetrical band.

Q3: How do I separate unreacted azepane-4-carboxylic acid from the azepan-4-ylmethanol product without chromatography? Causality: The starting material is an amino acid (zwitterionic), while the product is an amino alcohol. Solution: Exploit the pKa difference. Acidify the crude mixture to pH 2 (both become water-soluble). Wash with an organic solvent to remove non-polar impurities. Then, basify the aqueous layer to pH > 12 using


. The carboxylic acid will remain in the aqueous layer as a sodium carboxylate salt, while the neutral azepan-4-ylmethanol can be selectively extracted into Dichloromethane (DCM) or 2-Methyltetrahydrofuran.

Section 3: Self-Validating Experimental Protocols

Protocol A: The Fieser Quench for Aluminum Salt Removal

Use this protocol immediately following the reduction of azepane-4-carboxylic acid with


.
  • Cooling: Cool the reaction mixture (typically in THF) to 0 °C using an ice-water bath. Ensure vigorous stirring.

  • Water Addition (

    
     mL):  For every 
    
    
    
    grams of
    
    
    used, slowly add exactly
    
    
    mL of distilled water dropwise.
    • Causality: This safely destroys unreacted hydride, evolving

      
       gas.
      
  • Base Addition (

    
     mL):  Add 
    
    
    
    mL of a 15% (w/v) aqueous
    
    
    solution dropwise.
    • Causality: The strong base converts the intermediate aluminum species into soluble aluminates.

  • Final Water Addition (

    
     mL):  Add 
    
    
    
    mL of distilled water.
    • Causality: This final dilution forces the precipitation of a highly crystalline, non-coordinating inorganic salt.

  • Self-Validation Check: Remove the ice bath and stir for 15 minutes at room temperature. Validation: If successful, the grey/milky suspension will rapidly transform into a stark white, granular precipitate that settles to the bottom of the flask when stirring is paused. If the solution remains a milky gel, add a small amount of

    
     and stir for another 10 minutes.
    
  • Filtration: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with hot THF or DCM to extract any remaining product[3].

Protocol B: Amine-Optimized Flash Chromatography

Use this protocol to remove oligomers and regioisomers.

  • Column Preparation: Slurry pack the silica gel column using DCM containing 1%

    
     (aqueous, 28%).
    
  • Sample Loading: Dissolve the crude Azepan-4-ylmethanol in a minimum volume of DCM. If the sample is insoluble in pure DCM, pre-absorb it onto a small amount of silica gel (dry loading).

  • Elution Gradient:

    • Run 1-3 column volumes (CV) of DCM:MeOH:

      
       (95:4:1).
      
    • Ramp to DCM:MeOH:

      
       (90:9:1) over 5 CVs.
      
  • Self-Validation Check: Spot the fractions on a TLC plate and develop using Ninhydrin stain. Validation: Azepan-4-ylmethanol will appear as a distinct purple/pink spot upon heating. The presence of sharp, circular spots (rather than elongated streaks) confirms that the silanol passivation was successful.

PurificationWorkflow Crude Crude Azepan-4-ylmethanol (Contains Al salts, unreacted SM) Quench Fieser Quench (H2O / NaOH / H2O) Precipitates Al/Li salts Crude->Quench Filter Celite Filtration Removes inorganic solids Quench->Filter Extract Liquid-Liquid Extraction DCM/H2O (pH > 12) Filter->Extract AqLayer Aqueous Layer (Unreacted Acid/Salts) Extract->AqLayer Discard OrgLayer Organic Layer (Azepan-4-ylmethanol + non-polar imp.) Extract->OrgLayer Chromatography Flash Chromatography (DCM:MeOH:NH4OH) OrgLayer->Chromatography Pure Pure Azepan-4-ylmethanol (>98% Purity) Chromatography->Pure

Caption: Step-by-step workflow for the isolation and purification of Azepan-4-ylmethanol.

Section 4: Quantitative Data & Optimization Tables

To ensure reproducible purification, refer to the following quantitative benchmarks for mobile phase selection and impurity profiling.

Table 1: Mobile Phase Optimization for Azepane Derivatives on Silica Gel

Solvent SystemBasic AdditiveObserved

Value
Peak Shape / Elution ProfileProduct Recovery (%)
DCM / MeOH (9:1)None0.15Severe tailing, irreversible binding< 45%
DCM / MeOH (9:1)1%

0.35Moderate tailing, co-elution risks75%
DCM / MeOH (9:1)1%

(aq)
0.42Sharp, symmetrical bands> 92%

Table 2: Impurity Profiling and Targeted Removal Strategies

Impurity TypeSynthetic OriginDetection MethodPrimary Removal Strategy
Aluminum Salts

reduction
Visual (milky emulsion)Fieser quench & Celite filtration
Azepane-4-carboxylic acid Unreacted precursorLC-MS / Ninhydrin stainBasic aqueous wash (pH > 12)
Oligomeric amines Intermolecular reactionsBroad baseline on

-NMR
Flash chromatography
Azepan-3-ylmethanol Regioisomer from ring expansion

-NMR (multiplet shifts)
Recrystallization of HCl salt

References

  • National Center for Biotechnology Information (PMC). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC9412140. Available at:[Link]

  • MDPI. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules 2017, 22(11), 1865. Available at:[Link]

Sources

Technical Support Center: Reaction Monitoring of Azepan-4-ylmethanol by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring the synthesis of Azepan-4-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application.

Azepan-4-ylmethanol is a valuable building block in medicinal chemistry. As a small, polar molecule containing a secondary amine and a primary alcohol, its analysis presents unique challenges. This guide offers a structured, question-and-answer approach to navigate these complexities, ensuring reliable and reproducible reaction monitoring.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of a chemical reaction.[1][2][3] However, the polar and basic nature of Azepan-4-ylmethanol can lead to several common issues.

Frequently Asked Questions (FAQs) - TLC

Question 1: My spots are streaking or tailing. What's causing this and how can I fix it?

Answer: Streaking is a common problem when analyzing polar and basic compounds like amines on silica gel plates.[4][5][6]

  • Causality:

    • Strong Adsorption: The basic amine group of Azepan-4-ylmethanol can interact strongly with the acidic silanol groups on the silica gel stationary phase, leading to slow, uneven movement up the plate.[5]

    • Overloading: Applying too much sample to the plate can saturate the stationary phase, causing the spot to spread and streak as it moves.[4][5][6][7]

    • Inappropriate Solvent System: If the mobile phase is not polar enough, it won't effectively compete with the stationary phase for the analyte, resulting in poor elution and streaking.[7]

  • Troubleshooting Protocol:

    • Modify the Mobile Phase: To counteract the strong interaction with silica, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to a solvent system like dichloromethane/methanol or ethyl acetate/methanol.[1] This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.

    • Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it on the TLC plate.[4][6] A good starting point is a 1% solution in a volatile solvent like methanol or dichloromethane.[4]

    • Optimize Spotting Technique: Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application.[7] This keeps the initial spot size small and concentrated.[1]

Question 2: I can't see my spots under the UV lamp. How can I visualize Azepan-4-ylmethanol?

Answer: Azepan-4-ylmethanol lacks a strong chromophore, meaning it does not absorb UV light effectively and will be invisible under a standard UV lamp.

  • Causality: The molecule does not possess conjugated pi systems that are necessary for UV absorbance at typical wavelengths (254 nm or 366 nm).

  • Visualization Techniques:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as alcohols. The plate is dipped into or sprayed with a dilute solution of KMnO₄. Spots will appear as yellow-brown spots on a purple background.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, making it ideal for Azepan-4-ylmethanol. After dipping or spraying, the plate needs to be gently heated. Amines will typically appear as purple or pinkish spots.

    • Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine is a simple and effective method. The iodine vapor will adsorb to the organic compounds on the plate, making them visible as brownish spots.[4]

    • Derivatization: For enhanced sensitivity, especially in quantitative analysis, derivatization with a UV-active or fluorescent tag can be performed. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with the amine group to create a highly visible derivative.[8] Another option is fluorescamine, which reacts with primary amino groups to produce a fluorescent product.[9]

Question 3: My Rf values are inconsistent. What could be the reason?

Answer: Reproducibility of the Retention Factor (Rf) is crucial for accurate reaction monitoring. Several factors can influence Rf values.[1]

  • Causality:

    • Chamber Saturation: An unsaturated developing chamber will lead to solvent evaporation from the plate surface as the mobile phase ascends, changing the mobile phase composition and resulting in higher, inconsistent Rf values.

    • Solvent Composition: Small variations in the mobile phase composition can significantly impact the polarity and, therefore, the Rf values.

    • Temperature: Temperature fluctuations can affect solvent viscosity and vapor pressure, leading to changes in migration speed.

    • Plate Activity: The activity of the silica gel can vary depending on its water content. Plates exposed to humid air will be less active, leading to higher Rf values.[10]

  • Protocol for Consistent Rf Values:

    • Always Use a Saturated Chamber: Line the inside of your developing chamber with filter paper, add the mobile phase, and let it stand for 5-10 minutes before placing your TLC plate inside. This ensures the chamber atmosphere is saturated with solvent vapors.

    • Prepare Fresh Mobile Phase: Always use a freshly prepared mobile phase for each experiment to ensure consistent composition.[7]

    • Control Temperature: Run your TLCs in a temperature-stable environment.

    • Proper Plate Storage: Store your TLC plates in a desiccator to maintain a consistent level of activity.[10]

TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw baseline) spot_plate Spot Sample on Plate prep_plate->spot_plate prep_chamber Prepare & Saturate Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_sample Prepare Reaction Mixture Sample prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (e.g., KMnO4 stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret LCMS_Workflow cluster_method_dev Method Development cluster_analysis_run Analysis cluster_troubleshooting Data Review & Troubleshooting select_column Select Column (e.g., HILIC) select_mobile_phase Select Mobile Phase (e.g., ACN/H2O + 0.1% FA) select_column->select_mobile_phase optimize_ms Optimize MS Parameters (Positive ESI) select_mobile_phase->optimize_ms prepare_sample Prepare & Inject Sample optimize_ms->prepare_sample acquire_data Acquire Data (Full Scan & MS/MS) prepare_sample->acquire_data check_peak_shape Good Peak Shape? acquire_data->check_peak_shape check_sensitivity Sufficient Sensitivity? check_peak_shape->check_sensitivity Yes adjust_mobile_phase Adjust Mobile Phase /Sample Solvent check_peak_shape->adjust_mobile_phase No check_identity Identity Confirmed? check_sensitivity->check_identity Yes adjust_ms_params Adjust MS Parameters /Switch to HILIC check_sensitivity->adjust_ms_params No confirm_fragmentation Confirm Fragmentation check_identity->confirm_fragmentation No final_report Final Report check_identity->final_report Yes adjust_mobile_phase->prepare_sample adjust_ms_params->prepare_sample confirm_fragmentation->optimize_ms

Sources

Validation & Comparative

"Azepan-4-ylmethanol" derivatives: structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Azepan-4-ylmethanol" derivatives: structure-activity relationship (SAR) studies Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists and Lead Optimization Specialists

Executive Summary: The Seven-Membered Solution

In the crowded chemical space of drug discovery, the piperidine ring (six-membered) is the "gold standard" nitrogen heterocycle. However, its ubiquity often leads to intellectual property (IP) saturation and "flat" structure-activity relationships (SAR).

Azepan-4-ylmethanol —a seven-membered ring analog—represents a high-value scaffold hop. By expanding the ring by one methylene unit (the "Magic Methylene" effect), researchers can access novel conformational landscapes, alter substituent vectors, and modulate metabolic stability without drastically changing the pharmacophore's electronic character.

This guide objectively compares the Azepan-4-ylmethanol scaffold against its primary competitors (Piperidine and Pyrrolidine analogs), supported by experimental protocols and SAR case studies derived from kinase and glycosidase inhibitor research.

Part 1: Comparative Analysis – The Ring Size Effect

The choice between a 5-, 6-, or 7-membered ring is rarely arbitrary. It dictates the spatial arrangement of the 4-hydroxymethyl "warhead" or linker.

Head-to-Head: Azepane vs. Piperidine vs. Pyrrolidine
FeatureAzepan-4-ylmethanol (7-Ring)Piperidine-4-methanol (6-Ring)Pyrrolidine-3-methanol (5-Ring)
Conformational Flexibility High (Twist-chair / Twist-boat)Low (Rigid Chair)Medium (Envelope)
Binding Entropy Higher penalty (requires induced fit)Lower penalty (pre-organized)Moderate
Substituent Vector Projects into "deep/offset" pocketsLinear/Equatorial projectionAngular projection
Lipophilicity (ClogP) ~0.8 - 1.2 (Higher)~0.4 - 0.8 (Baseline)~0.1 - 0.5 (Lower)
Basicity (pKa) ~11.1 (Similar to piperidine)~11.2~11.3
Metabolic Liability Ring oxidation (C2/C7); N-dealkylationRing oxidation (C2/C6)Ring oxidation (C2/C5)
Primary Utility Scaffold Hopping / IP Generation Standard LinkerCompact Linker
The "Vector" Argument

The critical differentiator is the exit vector of the hydroxymethyl group.

  • Piperidine: The C4-substituent typically sits in an equatorial position, projecting linearly away from the nitrogen.

  • Azepane: Due to the ring puckering, the C4-substituent adopts a distinct angular orientation. This allows the hydroxymethyl group (or its derivatives) to access hydrophobic sub-pockets that are sterically inaccessible to the rigid piperidine analog.

Expert Insight: When a piperidine-based lead compound hits an "activity cliff" (e.g., potency plateaus despite substitution), switching to azepane can "reset" the SAR by presenting the same functional groups at a slightly altered angle (


 deviation), potentially picking up new H-bond interactions.

Part 2: SAR Case Studies & Mechanistic Insights

Case Study A: Kinase Inhibition (The Balanol Analogues)

One of the most authoritative examples of azepane SAR comes from the optimization of Balanol , a potent Protein Kinase C (PKC) inhibitor.

  • The Problem: The natural product contained an ester linkage that was metabolically unstable in plasma.

  • The Azepane Solution: Researchers synthesized azepane derivatives where the ester was replaced or the ring size was modulated. The 3- or 4-substituted azepane ring provided the necessary flexibility to accommodate the ATP-binding pocket of PKA/PKB, which a rigid cyclohexyl or piperidinyl ring could not optimally fit.

  • Result: The azepane derivatives maintained nanomolar affinity (

    
     nM) while significantly improving plasma stability compared to the ester-based parent [1].
    
Case Study B: Iminosugars (Glycosidase Inhibition)

Polyhydroxylated azepanes (derivatives of azepan-4-ylmethanol) act as transition-state mimics for glycosidases.

  • Mechanism: The flexible 7-membered ring mimics the distorted half-chair conformation of the oxocarbenium ion transition state during sugar hydrolysis.

  • Data: Azepane-based iminosugars often show superior selectivity for

    
    -glucosidase over 
    
    
    
    -glucosidase compared to their piperidine counterparts (deoxynojirimycin analogs) due to this conformational mimicry [2].

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for utilizing the Azepan-4-ylmethanol scaffold.

Azepane_SAR_Logic cluster_0 Optimization Phase Lead Lead Compound (Piperidine Core) Problem Identify Limitation Lead->Problem Decision Scaffold Hop to Azepan-4-ylmethanol Problem->Decision IP Block or Activity Cliff Path_N N-Substitution (The Handle) Decision->Path_N Pharmacokinetics Path_C4 C4-Hydroxymethyl (The Warhead) Decision->Path_C4 Pharmacodynamics Out_PK Modulate Lipophilicity & Solubility Path_N->Out_PK Out_Target Access New Binding Pockets Path_C4->Out_Target Out_Selectivity Alter Selectivity (Vector Change) Path_C4->Out_Selectivity

Figure 1: Strategic decision tree for transitioning from a standard piperidine scaffold to an azepane core to solve specific medicinal chemistry challenges.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Azepan-4-ylmethanol (Reduction Route)

This protocol describes the robust reduction of Azepane-4-carboxylic acid (or its ester) to the alcohol. This is the primary method to generate the core building block.

Reagents:

  • Substrate: Ethyl 1-(tert-butoxycarbonyl)azepane-4-carboxylate (N-Boc protected to prevent amine interference).

  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or Lithium Borohydride (
    
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-Boc-azepane-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to

    
     using an ice bath.
    
  • Addition: Carefully add

    
     (2.0 eq) portion-wise. (Note: 
    
    
    
    is preferred over
    
    
    for ester reduction in the presence of carbamates to avoid N-protecting group cleavage, though strictly controlled
    
    
    can be used).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Cool to

    
    . Quench sequentially with water, 15% NaOH, and water (Fieser workup method) or saturated 
    
    
    
    .
  • Isolation: Filter the resulting precipitate through a Celite pad. Extract the filtrate with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organics over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc) to yield N-Boc-azepan-4-ylmethanol .
    
Protocol 2: Microsomal Stability Assay (Metabolic Validation)

To validate the metabolic stability of the azepane ring compared to piperidine.

Workflow:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
    • Success Metric: An azepane derivative is considered superior if

      
       is 
      
      
      
      or shows
      
      
      improvement over the piperidine analog.

Part 5: Synthesis & Functionalization Diagram

Synthesis_Workflow Start Cyclohexanone Derivative Step1 Beckmann Rearrangement Start->Step1 Inter1 Caprolactam (7-membered) Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Core Azepane Core Step2->Core Step3 Functionalization (C4-COOH -> C4-CH2OH) Core->Step3 Final Azepan-4-ylmethanol (Target Scaffold) Step3->Final

Figure 2: Synthetic route illustrating the ring expansion strategy to access the azepane core.

References

  • Breitenlechner, C., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390.

  • Li, H., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 228-247.

  • Han, I., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. The Journal of Organic Chemistry, 90(42), 15099-15103.[1]

  • BenchChem. (2025).[2][3][4][5][6] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design.

Sources

Validation of Azepan-4-ylmethanol: A Novel Scaffold for Neuropsychiatric Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical validation resource for Azepan-4-ylmethanol (and its functionalized derivatives) as a superior scaffold for next-generation CNS therapeutics.

It objectively compares this 7-membered heterocyclic core against the industry-standard 6-membered analogue, Piperidin-4-ylmethanol , demonstrating how "scaffold hopping" to the azepane ring unlocks novel IP space and improved binding kinetics for difficult targets like Monoamine Transporters (MATs).

Executive Summary

In the crowded landscape of medicinal chemistry, the 6-membered piperidine ring is ubiquitous. However, its rigidity often limits "induced fit" binding in complex G-Protein Coupled Receptors (GPCRs) and transporters. Azepan-4-ylmethanol , a 7-membered saturated heterocycle, represents a "Goldilocks" solution—offering greater conformational flexibility than piperidines but more stability than acyclic chains.

This guide validates Azepan-4-ylmethanol as a high-value therapeutic precursor, specifically for developing inhibitors of the Norepinephrine (NET) and Dopamine (DAT) transporters.

Part 1: Technical Comparison (Azepane vs. Piperidine)

The primary alternative to Azepan-4-ylmethanol is Piperidin-4-ylmethanol . While the piperidine moiety is easier to synthesize, the azepane core offers distinct pharmacological advantages.

Comparative Physicochemical Profile
FeatureAzepan-4-ylmethanol (Target)Piperidin-4-ylmethanol (Standard)Therapeutic Implication
Ring Size 7-membered (Azepane)6-membered (Piperidine)Azepane allows for unique "pucker" conformations, enabling access to cryptic binding pockets.
Conformational Entropy Moderate (Flexible)Low (Rigid Chair)Higher flexibility facilitates "induced fit" binding in dynamic protein targets (e.g., DAT/NET).
LogP (Lipophilicity) ~0.03 (Measured)-0.02 (Measured)Azepane is slightly more lipophilic, potentially improving blood-brain barrier (BBB) penetration.
C(sp3) Fraction High (Saturation)High (Saturation)Both offer high 3D complexity (Fsp3), superior to flat aromatic drugs for clinical success rates.
Synthetic Accessibility Moderate (Ring expansion req.)High (Commodity chemical)Azepane synthesis creates higher barriers to entry, offering stronger IP protection.

Expert Insight: The 7-membered ring of Azepan-4-ylmethanol mimics the "twisted" transition states of bioactive peptides more effectively than the rigid chair conformation of piperidine. This is critical for targets like the Sigma-1 receptor (


R) and monoamine transporters.
Part 2: Experimental Validation Protocols

To validate the therapeutic potential of an Azepan-4-ylmethanol derivative, we utilize a Scaffold Hopping Validation Workflow . This protocol confirms whether expanding the ring size retains biological activity while improving selectivity.

Protocol A: Comparative Binding Affinity (NET/DAT Inhibition)

Objective: Determine if the Azepane core maintains potency against monoamine transporters compared to the Piperidine analogue.

Reagents:

  • Compound A: N-benzyl-azepan-4-ylmethanol derivative (Test).

  • Compound B: N-benzyl-piperidin-4-ylmethanol derivative (Control).

  • Radioligand: [³H]Nisoxetine (for NET) and [³H]WIN35,428 (for DAT).

  • Cell Line: HEK293 stably expressing human NET or DAT.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells; homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min to isolate membrane fractions.

  • Incubation:

    • Aliquot membrane suspension (10 µg protein/well) into 96-well plates.

    • Add Test or Control compounds (concentration range:

      
       to 
      
      
      
      M).
    • Add Radioligand (final conc.

      
       value).
      
    • Incubate for 60 min at 25°C to reach equilibrium.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Logic: If the Azepane derivative (


) is 

the Piperidine derivative, the scaffold is validated. Recent data suggests Azepane derivatives can achieve

nM selectivity for NET/DAT, outperforming rigid analogues in selectivity profiles [1].
Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Verify that the larger ring does not introduce metabolic liabilities (e.g., rapid oxidation).

  • Incubation: Incubate Azepan-4-ylmethanol (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       µL/min/mg protein (indicates stability suitable for once-daily dosing).
      
Part 3: Mechanism of Action Visualization

The following diagram illustrates the "Scaffold Hopping" logic and the downstream signaling impact of Azepan-4-ylmethanol derivatives on synaptic transmission.

AzepaneMechanism cluster_comparison Pharmacological Advantage Scaffold Scaffold Selection (Piperidine vs Azepane) Synthesis Chemical Synthesis (Ring Expansion) Scaffold->Synthesis Functionalization Binding Target Binding (NET/DAT Transporters) Synthesis->Binding 7-Membered Ring Induced Fit Effect Synaptic Effect (Increased Neurotransmitter) Binding->Effect Reuptake Inhibition Outcome Therapeutic Outcome (Antidepressant/Anxiolytic) Effect->Outcome Signal Potentiation Piperidine Piperidine (6-Ring) Rigid Chair Conf. Piperidine->Binding Steric Clash (Potential) Azepane Azepane (7-Ring) Flexible Twist Conf. Azepane->Binding Optimal Pocket Fit

Caption: Figure 1: The Azepane scaffold offers superior "induced fit" binding kinetics compared to rigid Piperidine analogues, enhancing NET/DAT inhibition.

References
  • Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[1][2] Journal of Medicinal Chemistry. Available at: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015).[3] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025).[4] "Compound Summary: Azepan-4-ylmethanol." National Library of Medicine. Available at: [Link]

Sources

Comparative Analysis of "Azepan-4-ylmethanol" Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthesis methods for Azepan-4-ylmethanol (and its N-protected derivatives, e.g., tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate).

Based on the technical requirements, this guide prioritizes scalable, field-proven methodologies over theoretical routes. The analysis focuses on the Ring Expansion of Piperidin-4-ones as the industrial standard ("Method A") and contrasts it with Gold-Catalyzed Annulation ("Method B") and Ring-Closing Metathesis ("Method C").

Executive Summary & Strategic Overview

Azepan-4-ylmethanol (CAS 1259077-49-0) is a critical seven-membered heterocyclic building block in medicinal chemistry, often employed to introduce conformational flexibility and hydrophilicity into drug candidates. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the azepane ring is thermodynamically and kinetically more challenging to construct.

The synthesis of the 4-hydroxymethyl derivative hinges on the efficient construction of the Azepan-4-one core or the direct formation of the Azepane-4-carboxylate scaffold.

Methodology Comparison Matrix
FeatureMethod A: Ring Expansion (Diazoacetate) Method B: Gold-Catalyzed Annulation Method C: Ring-Closing Metathesis (RCM)
Primary Precursor N-Boc-4-piperidoneAlkynyl-piperidinesDienes (e.g., allylamines)
Key Reagent Ethyl Diazoacetate (EDA), BF₃·OEt₂Gold(I) Catalyst (e.g., Ph₃PAuNTf₂)Grubbs II / Hoveyda-Grubbs
Scalability High (Industrial Standard)Low to MediumMedium
Step Count 3-4 Steps2 Steps (to ketone)3-5 Steps
Atom Economy HighHighModerate (Ethylene byproduct)
Safety Profile Caution: EDA is explosive/toxicGood (Catalytic)Good
Cost Efficiency High (Cheap reagents)Low (Expensive catalyst)Low (Expensive catalyst)

Detailed Technical Analysis

Method A: The Ring Expansion Route (Industrial Standard)

Mechanism: Buchner-Curtius-Schlotterbeck Reaction followed by Homologation.

This is the most robust route for multi-gram to kilogram scale synthesis. It utilizes the commercially available N-Boc-4-piperidone. The reaction involves the Lewis acid-catalyzed insertion of a carbene (derived from ethyl diazoacetate) into the C-C bond adjacent to the ketone, yielding a


-keto ester.[1][2] Decarboxylation yields Azepan-4-one , which is then homologated to the alcohol.
Critical Mechanistic Insight:

The regioselectivity of the insertion is controlled by the symmetry of the 4-piperidone. Since both


-carbons are equivalent, only one regioisomer (the 4-oxo derivative) is produced after decarboxylation.
Experimental Workflow:
  • Ring Expansion: N-Boc-4-piperidone + Ethyl Diazoacetate (EDA)

    
    N-Boc-4-oxoazepane-5-carboxylate.
    
  • Decarboxylation:

    
    -keto ester 
    
    
    
    N-Boc-Azepan-4-one.
  • Homologation (C1 Extension):

    • Option 1 (Wittig): Ketone +

      
      
      
      
      
      Enol Ether
      
      
      Aldehyde
      
      
      Azepan-4-ylmethanol .
    • Option 2 (Van Leusen): Ketone + TosMIC

      
       Nitrile 
      
      
      
      Acid
      
      
      Alcohol.

(Note: The Wittig route is preferred for milder conditions and higher yields).

Method B: Gold-Catalyzed [5+2] Annulation (Novel/High Efficiency)

Mechanism: Intramolecular oxidation of an alkyne followed by 1,7-carbene insertion.

This method represents a modern "atom-economic" approach. It constructs the 7-membered ring from an acyclic precursor (or a piperidine with a pendant alkyne chain). A gold catalyst triggers an intramolecular reaction where an alkyne is oxidized to a gold-carbene, which then inserts into a C-H bond to close the ring.[3]

  • Pros: Rapid access to the Azepan-4-one core with high regioselectivity.[3]

  • Cons: Requires synthesis of specific alkynyl precursors and expensive Au catalysts.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the two primary methods, highlighting the convergence at the Azepan-4-one intermediate.

AzepaneSynthesis Piperidone N-Boc-4-Piperidone KetoEster Intermediate β-Keto Ester Piperidone->KetoEster Ring Expansion EDA Ethyl Diazoacetate (BF3·OEt2) EDA->KetoEster AzepanOne N-Boc-Azepan-4-one (Key Pivot) KetoEster->AzepanOne Decarboxylation EnolEther Enol Ether AzepanOne->EnolEther Wittig AlkynePrecursor Alkynyl-Piperidine AlkynePrecursor->AzepanOne Gold Catalysis GoldCat Au(I) Catalyst [5+2] Annulation GoldCat->AzepanOne Wittig Wittig Reagent (Ph3P=CHOMe) Wittig->EnolEther Aldehyde Azepane-4-carbaldehyde EnolEther->Aldehyde Hydrolysis (H+) FinalProduct Azepan-4-ylmethanol Aldehyde->FinalProduct Reduction (NaBH4)

Caption: Convergence of Ring Expansion and Gold Catalysis routes at the Azepan-4-one node, leading to the final alcohol via C1-homologation.

Validated Experimental Protocol (Method A)

This protocol describes the synthesis of N-Boc-Azepan-4-ylmethanol via the ring expansion route.

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate
  • Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl diazoacetate (1.2 eq), BF₃·OEt₂ (1.1 eq), Et₂O (Solvent).

  • Safety: Ethyl diazoacetate is potentially explosive.[4] Perform reactions behind a blast shield. Use of a flow reactor is recommended for scales >10g.

  • Setup: Dissolve N-Boc-4-piperidone in anhydrous Et₂O under N₂ atmosphere. Cool to -25°C.

  • Addition: Add BF₃·OEt₂ slowly. Then, add Ethyl diazoacetate dropwise over 1 hour, maintaining temperature < -20°C.

  • Reaction: Allow to warm to 0°C and stir for 3 hours. (Evolution of N₂ gas is observed).[5][6]

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

  • Decarboxylation (In-situ): The crude

    
    -keto ester is dissolved in DMSO/H₂O with NaCl and heated to 150°C for 4 hours to effect Krapcho decarboxylation.
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields N-Boc-Azepan-4-one as a pale yellow oil.

Step 2: Homologation to tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
  • Reagents: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq), THF, HCl (aq), NaBH₄.

  • Wittig Reaction: Suspend the phosphonium salt in dry THF at 0°C. Add KOtBu. Stir 30 min (red solution). Add N-Boc-Azepan-4-one. Stir at RT for 12h.[7]

  • Hydrolysis: Quench with water/EtOAc workup. Dissolve the crude enol ether in THF/2N HCl (1:1) and stir for 2h (Hydrolysis to aldehyde).

  • Reduction: Neutralize to pH 7. Add NaBH₄ (1.5 eq) portion-wise at 0°C. Stir 1h.

  • Isolation: Extract with DCM. Dry over Na₂SO₄. Concentrate.

  • Final Product: Purify via column chromatography to obtain Azepan-4-ylmethanol derivative as a colorless oil.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Step 1 Rapid addition of EDA causes dimerization (fumarate formation).Add EDA very slowly (syringe pump) at low temperature (-25°C).
Incomplete Decarboxylation Temperature too low in Krapcho step.Ensure DMSO reaches 140-150°C; verify CO₂ evolution stops.
Aldehyde Instability Azepane-4-carbaldehyde is prone to oxidation/polymerization.Do not isolate the aldehyde. Perform "one-pot" hydrolysis-reduction.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Source: ACS Publications (Organic Process Research & Development) [Link]

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Source: National Institutes of Health (PMC / Chem Commun) [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Source: ACS Publications (Organic Letters) [Link]

  • Ethyl diazoacetate synthesis in flow (Safety Protocol). Source: PubMed [Link]

  • Product Specification: tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Source: PubChem [Link]

Sources

In Vitro and In Vivo Evaluation of Azepan-4-ylmethanol Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Ring Expansion

Azepan-4-ylmethanol (CAS: 103063-44-9 / 1951441-82-9) is not merely a chemical reagent; it represents a critical strategic maneuver in modern medicinal chemistry known as scaffold hopping . While the 6-membered piperidine ring is the "workhorse" of drug discovery (found in >12,000 bioactive compounds), its ubiquity often leads to intellectual property (IP) crowding and metabolic liabilities.

The 7-membered azepane ring offers a distinct pharmacological profile.[1][2] By introducing conformational flexibility and altering the vector of substituents, Azepan-4-ylmethanol derivatives can modulate receptor selectivity and overcome resistance mechanisms inherent to rigid piperidine scaffolds. This guide provides a rigorous framework for evaluating this scaffold against its 5- and 6-membered counterparts, grounded in recent efficacy data from opioid and GPCR ligand studies.

Comparative Analysis: Azepane vs. Piperidine vs. Pyrrolidine[2]

The decision to incorporate an Azepan-4-ylmethanol moiety should be data-driven. The following comparison highlights the physicochemical and biological trade-offs.

Table 1: Physicochemical & Pharmacological Comparison
FeaturePyrrolidine (5-membered) Piperidine (6-membered) Azepane (7-membered) Implication for Drug Design
Conformational Entropy Low (Rigid)Moderate (Chair/Boat)High (Flexible) Azepanes incur a higher entropic penalty upon binding but can mold into "induced fit" pockets where rigid rings fail.
Basicity (pKa of N) ~10.4~11.1~11.0 - 11.3 Similar basicity to piperidine, ensuring strong electrostatic interactions with Asp/Glu residues in GPCR binding pockets.
Lipophilicity (LogP) LowModerateHigh (+0.5 vs Piperidine) Increased lipophilicity improves membrane permeability but may increase non-specific binding and metabolic clearance.
Metabolic Stability HighModerateLow to Moderate The 7-membered ring is more prone to oxidative metabolism (CYP450) at the α-carbon due to ring strain and accessibility.
IP Space CrowdedSaturatedLess Explored Offers a "freedom to operate" advantage in patent filings.

In Vitro Evaluation Protocols

To validate the efficacy of an Azepan-4-ylmethanol-derived lead, you must establish its superiority or equivalence to the standard piperidine analog.

Experiment A: Microsomal Metabolic Stability Assay

Rationale: Azepane rings are susceptible to rapid oxidation. This assay is the "gatekeeper" for moving to in vivo studies.

Protocol:

  • Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/mouse/rat) at 0.5 mg/mL protein concentration.

  • Cofactor: Initiate reaction with NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Success Criteria:

  • Excellent:

    
     µL/min/mg (Suitable for once-daily dosing).
    
  • Acceptable:

    
     µL/min/mg (Likely requires optimization).
    
  • Fail:

    
     µL/min/mg (High first-pass metabolism risk).
    
Experiment B: Competitive Radioligand Binding (Ki Determination)

Rationale: To determine if the ring expansion preserves or enhances affinity for the target (e.g., µ-Opioid Receptor or Sigma-1 Receptor).

Protocol:

  • Membrane Prep: Use CHO-K1 cells overexpressing the target receptor.

  • Competition: Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the Azepan-4-yl derivative (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 90 min at 25°C.

  • Filtration: Harvest on GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Use the Cheng-Prusoff equation to calculate Ki:



Where [L] is radioligand concentration and Kd is its dissociation constant.

In Vivo Evaluation Protocols

The true test of the Azepane scaffold is its behavior in a living system, particularly its ability to cross the Blood-Brain Barrier (BBB) and exert a functional effect.

Experiment C: Pharmacokinetics & BBB Penetration

Rationale: Azepanes are more lipophilic than piperidines. This often improves BBB penetration but increases clearance.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: Administer 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Collect blood and brain tissue at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Bioanalysis: Homogenize brain tissue; extract plasma. Analyze via LC-MS/MS.

  • Key Metrics:

    • 
      :  Ratio > 0.5 indicates good CNS penetration.
      
    • Bioavailability (%F): Comparison of AUC(PO) / AUC(IV).

Experiment D: Functional Efficacy (Case Study: Analgesia)

Context: Based on recent studies of ring-expanded fentanyl analogs (See Reference 1), Azepane derivatives can show high potency.

Protocol (Tail-Flick Test):

  • Baseline: Measure baseline latency for tail withdrawal from a radiant heat source (cutoff 10s to prevent tissue damage).

  • Administration: Inject vehicle or Azepan-4-yl derivative (SC or IP).

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation:

    
    
    (MPE = Maximum Possible Effect)
    

Visualization of Mechanism & Workflow

Figure 1: Scaffold Hopping Workflow

Caption: Strategic workflow for transitioning from a Piperidine lead to an Azepane derivative to optimize IP and Selectivity.

ScaffoldHopping Lead Piperidine Lead (High Potency, Crowded IP) Design Design Strategy: Ring Expansion (+1 Carbon) Lead->Design Identify Liability Synthesis Synthesis: Azepan-4-ylmethanol Incorporation Design->Synthesis Execute Eval Evaluation: Selectivity & Stability Synthesis->Eval Test Outcome Outcome: Novel Azepane Analog (Altered Vector, New IP) Eval->Outcome Validate

Figure 2: Metabolic Liability Pathway

Caption: Common metabolic degradation pathways for the Azepane ring that must be monitored during optimization.

Metabolism Parent Azepan-4-yl Derivative CYP CYP450 Oxidation Parent->CYP AlphaOx α-Hydroxylation (Unstable Hemiaminal) CYP->AlphaOx Major Route NDealk N-Dealkylation CYP->NDealk Minor Route RingOpen Ring Opening (Aldehyde Formation) AlphaOx->RingOpen Spontaneous

References

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. Source: Journal of Medicinal Chemistry / PMC (2025). Relevance: Demonstrates that replacing the piperidine core with 4-azepane (derived from Azepan-4-ylmethanol) retains high analgesic potency (AD50 = 2.02 mg/kg) while altering the metabolic profile. Link:[Link]

Sources

Comprehensive Comparison Guide: Spectroscopic and Crystallographic Validation of Azepan-4-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-rich architectures to sp3-rich, three-dimensional scaffolds is a critical strategy for improving target selectivity and clinical success rates. Azepan-4-ylmethanol (often utilized as its hydrochloride salt, CAS 1951441-82-9) represents a highly versatile building block in this paradigm. Featuring a seven-membered nitrogen heterocycle, it offers unique spatial geometries that differentiate it from traditional six-membered (piperidine) or five-membered (pyrrolidine) analogs.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural dynamics of Azepan-4-ylmethanol against its alternatives. Furthermore, this document provides field-proven, self-validating protocols for the spectroscopic (NMR) and crystallographic (X-ray) validation of this flexible scaffold, ensuring absolute structural integrity before its integration into high-value therapeutic pipelines.

Structural Dynamics: Azepane vs. Traditional Scaffolds

The primary advantage of the azepane scaffold lies in its inherent conformational flexibility. Unlike the rigid chair conformation of piperidine derivatives, the seven-membered azepane ring exists in a dynamic equilibrium of chair, boat, and twist-boat forms BenchChem[1]. This flexibility allows for an "induced-fit" binding mechanism, where the molecule can adapt its geometry to complement complex biological receptors RSC Publishing[2].

Table 1: Structural & Conformational Benchmarks
FeatureAzepan-4-ylmethanolPiperidin-4-ylmethanolPyrrolidin-3-ylmethanol
Ring Size 7-membered6-membered5-membered
Conformational State Highly flexible (Chair/Boat/Twist-boat)Rigid (Chair dominant)Flexible (Envelope/Half-chair)
Target Binding Kinetics Induced-fit / AdaptiveLock-and-keyModerate adaptability
Solid-State Packing Complex H-bond networksPredictable linear H-bondsVariable
Handling Form Hydrochloride salt preferred Sigma-Aldrich[3]Free base or saltFree base or salt

Spectroscopic Validation (Solution-State)

The Causality of NMR Experimental Design

Validating the structure of Azepan-4-ylmethanol requires more than a simple 1D proton spectrum. Because the seven-membered ring undergoes rapid interconversion, standard room-temperature NMR often yields broadened, time-averaged signals. To definitively prove the structure and identify the major conformer, we must employ Variable Temperature (VT) NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The coupling constants (J-values) extracted via the Karplus equation dictate the dihedral angles, while NOESY maps the trans-annular spatial proximity of protons across the flexible ring BenchChem[1].

Protocol: Self-Validating NMR Workflow
  • Solvent Selection & Preparation: Dissolve 15 mg of Azepan-4-ylmethanol HCl in 0.6 mL of DMSO-d6.

    • Causality: Azepane hydrochlorides have poor solubility in non-polar solvents like CDCl3. DMSO-d6 disrupts the strong intermolecular hydrogen bonding of the HCl salt, ensuring sharp, well-resolved resonances for the ring protons.

  • Variable Temperature (VT) 1H Acquisition: Acquire standard 1H NMR at 298 K. If line broadening is observed in the multiplet region (δ 1.5 - 3.2 ppm), lower the probe temperature to 250 K.

    • Causality: Lowering the temperature slows the conformational exchange rate on the NMR timescale. This self-validating step freezes the molecule into its lowest-energy conformers, allowing distinct signals to be resolved and quantified via integration.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (τ_m) of 400 ms.

    • Causality: A 400 ms mixing time is specifically calibrated for small molecules (MW < 500 Da) in the extreme narrowing limit. It allows sufficient NOE buildup to detect trans-annular interactions (e.g., between C2 and C5 protons) without introducing spin-diffusion artifacts that could lead to false-positive spatial assignments.

Crystallographic Validation (Solid-State)

The Causality of SCXRD and IUCr Standards

While NMR provides solution-state dynamics, Single-Crystal X-ray Diffraction (SCXRD) provides the definitive absolute structure. For highly flexible molecules like azepanes, solid-state packing forces can trap the molecule in a specific high-energy conformer. To ensure the refined structure is mathematically sound and free of human bias, the data must be subjected to the International Union of Crystallography (IUCr) checkCIF/PLATON validation suite IUCr Journals[4].

Protocol: Single-Crystal Growth and checkCIF Validation
  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of Azepan-4-ylmethanol HCl in a minimal amount of methanol. Layer carefully with diethyl ether and allow to stand at 4 °C for 72 hours.

    • Causality: The free base of this compound is prone to forming an oil due to high conformational entropy. Utilizing the hydrochloride salt restricts this entropy and introduces a strong hydrogen-bond donor/acceptor network (Cl⁻···H-N/O), driving the formation of a highly ordered crystal lattice.

  • Low-Temperature Data Collection: Mount a suitable crystal and collect diffraction data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Azepane rings are highly susceptible to dynamic disorder in the solid state. Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing precise localization of the flexible ring carbons and the hydroxymethyl substituent.

  • Automated Validation: Submit the final refined .cif file to the IUCr checkCIF web service.

    • Causality: The checkCIF routine acts as an independent, automated peer-reviewer. The PLATON/ADDSYM algorithm mathematically verifies the absence of higher symmetry, acting as a self-validating checkpoint to prevent false polymorph claims or missed space group assignments IUCr Journals[4].

Table 2: Experimental Validation Metrics (Expected Values)
ParameterAzepan-4-ylmethanol (HCl salt)Piperidin-4-ylmethanol (HCl salt)
1H NMR (Ring CH2) Broad multiplets (δ 1.5 - 3.2 ppm)Distinct axial/equatorial signals
NOESY Cross-peaks Trans-annular interactions present1,3-diaxial interactions only
Space Group (Typical) P2₁/c or PbcaP2₁/c
R-factor (Expected) < 0.05< 0.04
checkCIF Alerts Potential Level B/C (Ring Disorder)Typically Level C/G only

Validation Workflow Diagram

The following diagram illustrates the parallel pathways required to establish both the solution-state dynamics and solid-state absolute configuration of the azepane scaffold.

Validation cluster_0 Solution-State Validation cluster_1 Solid-State Validation Target Azepan-4-ylmethanol (Target Scaffold) Prep1 Sample Prep (DMSO-d6) Target->Prep1 Prep2 Crystal Growth (Slow Evaporation) Target->Prep2 Acq1 NMR Acquisition (1H, 13C, NOESY) Prep1->Acq1 Anal1 Conformational Analysis (Karplus Eq.) Acq1->Anal1 Final Fully Validated 3D Molecular Structure Anal1->Final Acq2 SCXRD Data Collection (100 K, Mo Kα) Prep2->Acq2 Anal2 IUCr checkCIF/PLATON Validation Acq2->Anal2 Anal2->Final

Fig 1: Step-by-step spectroscopic and crystallographic validation workflow for azepane derivatives.

Conclusion

Azepan-4-ylmethanol offers superior conformational adaptability compared to rigid six-membered piperidine analogs, making it a highly attractive moiety for induced-fit target binding. However, this flexibility demands rigorous, self-validating analytical workflows. By combining VT-NOESY NMR to map solution-state equilibria with low-temperature SCXRD and strict IUCr checkCIF validation for solid-state characterization, researchers can confidently integrate this building block into advanced drug development programs.

References

  • Fei Liu et al. "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Spek, A. L. "Structure validation in chemical crystallography." IUCr Journals. Available at:[Link]

Sources

Assessing the ADME-Tox profile of "Azepan-4-ylmethanol" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Seven-Membered Ring Advantage

In the optimization of lead compounds, the transition from a piperidine (6-membered) to an azepane (7-membered) scaffold is a strategic "scaffold hop" used to modulate physicochemical properties and intellectual property (IP) space. Azepan-4-ylmethanol derivatives represent a specific subclass where the expanded ring size and the polar hydroxymethyl handle offer a distinct ADME-Tox profile compared to their piperidine analogs.

This guide objectively assesses the performance of Azepan-4-ylmethanol derivatives, contrasting them with the industry-standard Piperidin-4-ylmethanol scaffold.

Key Takeaways:

  • Lipophilicity: Azepanes generally exhibit higher LogP (+0.5 to +0.8 units) than piperidines, improving membrane permeability but potentially increasing non-specific binding.

  • Metabolic Stability: The azepane ring is more susceptible to CYP450-mediated

    
    -carbon oxidation due to increased lipophilicity and conformational flexibility.
    
  • Safety (hERG): Contrary to the "larger is worse" heuristic, azepane derivatives often demonstrate reduced hERG liability compared to piperidines due to altered spatial orientation preventing optimal

    
    -stacking within the channel pore.
    
Comparative Analysis: Azepane vs. Piperidine Scaffolds

The following data synthesizes structure-activity relationship (SAR) trends observed in medicinal chemistry campaigns involving cyclic amine scaffolds.

Table 1: Physicochemical and ADME Benchmarks
PropertyPiperidin-4-ylmethanol DerivativesAzepan-4-ylmethanol DerivativesCausality & Impact
LogP (Lipophilicity) 1.5 – 2.5 (Baseline)2.0 – 3.2 (Higher) The extra methylene (-CH₂-) group increases lipophilicity. Impact: Better passive permeability (PAMPA), but higher risk of plasma protein binding (PPB).
Conformational Entropy Low (Rigid Chair)High (Flexible Twist-Chair) Azepane exists in multiple energy minima. Impact: Higher entropic penalty upon binding, but ability to mold into cryptic pockets.
pKa (Basicity) ~10.8 - 11.2~10.5 - 11.0 Larger rings slightly disperse charge density. Impact: Similar lysosomotropic trapping potential; high volume of distribution (Vss).
Metabolic Liability Moderate (N-oxidation,

-C ox)
High (Ring Oxidation) The flexible ring exposes more surface area to CYP active sites. Impact: Requires blocking groups (e.g., fluorine) at C2/C7 positions.
hERG Inhibition (IC₅₀) Often < 10 µM (Risk)Variable (> 10 µM Potential) Larger ring volume can disrupt the pharmacophore required for hERG pore blocking.
Critical Mechanism: Metabolic Fate & Stability

The primary ADME challenge for Azepan-4-ylmethanol is metabolic clearance. Unlike the rigid piperidine, the azepane ring's flexibility allows it to adopt conformations that fit diverse CYP450 isoforms (particularly CYP2D6 and CYP3A4).

The "Soft Spot" Analysis:

  • 
    -Carbon Oxidation:  The carbons adjacent to the nitrogen (C2 and C7) are the primary sites of oxidative attack, leading to iminium ion intermediates and eventual ring opening.
    
  • Hydroxymethyl Conjugation: The "4-ylmethanol" moiety provides a site for Phase II conjugation (Glucuronidation via UGTs), which facilitates renal excretion but limits oral bioavailability if first-pass metabolism is high.

Diagram 1: Metabolic Pathways of Azepan-4-ylmethanol

MetabolicPathways Parent Azepan-4-ylmethanol (Parent Drug) CYP_Ox CYP450 Oxidation (Phase I) Parent->CYP_Ox Main Route (CYP3A4/2D6) UGT_Conj UGT Glucuronidation (Phase II) Parent->UGT_Conj Clearance Handle Alpha_OH α-Hydroxy Azepane (Unstable Intermediate) CYP_Ox->Alpha_OH Hydroxylation at C2/C7 O_Gluc O-Glucuronide (Renal Clearance) UGT_Conj->O_Gluc Excretion Ring_Open Ring-Opened Amino-Aldehyde Alpha_OH->Ring_Open Spontaneous Ring Opening

Caption: Figure 1. Divergent metabolic fates. The azepane ring is prone to oxidative ring opening (Red path), while the methanol group offers a safe clearance route via conjugation (Green path).

Experimental Protocols (Self-Validating Systems)

To rigorously assess these derivatives, standard protocols must be adapted to account for the specific properties of the azepane scaffold.

Protocol A: Microsomal Intrinsic Clearance (CLint) with Metabolite ID

Purpose: To quantify metabolic stability and confirm if the "4-ylmethanol" group shifts metabolism from Phase I (oxidation) to Phase II (conjugation).

Methodology:

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Cofactor Initiation:

    • Arm A (Phase I only): Add NADPH regenerating system.

    • Arm B (Phase I + II): Add NADPH + UDPGA (to activate UGTs).

    • Control: Heat-inactivated microsomes.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
       and 
      
      
      
      .
    • Crucial Step: Perform a Neutral Loss Scan (176 Da) to detect Glucuronides and a Precursor Ion Scan to detect ring-opened metabolites (+16 Da or +32 Da shifts).

Validation Criteria:

  • Piperidine Reference: Should show

    
     (Low/Mod clearance).
    
  • Azepane Expectation: Likely higher

    
     in Arm A. If Arm B significantly increases clearance, the "4-ylmethanol" is the dominant clearance handle (a desirable safety feature).
    
Protocol B: Automated Patch Clamp for hERG Liability

Purpose: To verify if the azepane ring expansion mitigates hERG channel blockade compared to piperidine.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing the hERG (Kv11.1) potassium channel.[1][2]

  • System: High-throughput automated patch clamp (e.g., QPatch or SyncroPatch).

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: KF-based solution to maintain seal stability.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Channel activation).

    • Repolarize to -50 mV for 500 ms (Tail current measurement).

  • Dosing: Apply 4 concentrations (e.g., 0.1, 1, 10, 30 µM) in cumulative mode.

Interpretation:

  • Calculate IC₅₀ based on tail current inhibition.

  • Success Metric: An IC₅₀ > 10 µM (or > 30-fold safety margin over therapeutic Cmax) indicates a "Clean" profile.

  • Note: Azepanes often show "trapping" behavior; ensure the wash-out phase is monitored to detect slow dissociation.

Strategic Decision Framework

Use this workflow to determine when to deploy the Azepan-4-ylmethanol scaffold.

Diagram 2: Scaffold Selection Workflow

ScaffoldSelection Start Lead Optimization: Piperidine Core Identified Check_Prop Current Issue? Start->Check_Prop Issue_IP IP Space Crowded Check_Prop->Issue_IP Yes Issue_hERG hERG Liability (<10µM) Check_Prop->Issue_hERG Yes Issue_Perm Low Permeability Check_Prop->Issue_Perm Yes Action_Opt Optimize Piperidine Substituents Check_Prop->Action_Opt No (Other issues) Action_Azepane Switch to Azepan-4-ylmethanol Issue_IP->Action_Azepane Issue_hERG->Action_Azepane Issue_Perm->Action_Azepane Test_Metab Test Metabolic Stability (Protocol A) Action_Azepane->Test_Metab Result_Stable Stable? (CLint < 40) Test_Metab->Result_Stable Yes Result_Unstable Unstable? (CLint > 40) Test_Metab->Result_Unstable No Final_Cand Advance Candidate Result_Stable->Final_Cand Fix_Block Add Gem-dimethyl or Fluorine at C2/C7 Result_Unstable->Fix_Block Fix_Block->Test_Metab Re-test

Caption: Figure 2. Decision logic for scaffold hopping. The azepane scaffold is a primary solution for hERG and IP issues, provided metabolic stability is managed.

References
  • Kaur, M., et al. (2021).[3][4][5] A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. Retrieved from [Link]

  • Kononov, M., et al. (2017).[6] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Azepan-4-ylmethanol: A Bioisosteric Navigator for Uncharted Pharmacophore Space

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Novel Saturated Heterocycle in Drug Design

In the intricate landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2][3] While piperidine and other six-membered saturated heterocycles are well-trodden territories in drug design, the exploration of larger, more conformationally flexible scaffolds remains a promising frontier.[4][5] This guide provides an in-depth technical comparison of azepan-4-ylmethanol as a bioisosteric replacement for known pharmacophores, particularly the ubiquitous piperidin-4-ylmethanol moiety. We will delve into the rationale behind this substitution, present comparative data, and provide detailed experimental protocols for its synthesis and evaluation.

The Rationale for Ring Expansion: Escaping "Flatland" in Drug Discovery

The overreliance on flat, aromatic structures in drug discovery has been termed "escapable flatland," a phenomenon that can lead to poor solubility and other undesirable properties. The introduction of three-dimensional, saturated scaffolds is a well-established strategy to mitigate these issues.[1] The azepane ring, a seven-membered saturated heterocycle, offers a unique set of properties compared to its smaller six-membered counterpart, piperidine.

The key differentiators lie in conformational flexibility and lipophilicity. The six-membered piperidine ring predominantly exists in a rigid chair conformation, which restricts the spatial arrangement of its substituents. In contrast, the seven-membered azepane ring possesses greater conformational flexibility, allowing it to adopt a wider range of low-energy conformations. This flexibility can enable a more optimal interaction with the target protein, potentially leading to increased potency and selectivity.

However, this increased flexibility comes at the cost of higher lipophilicity. The larger carbon framework of the azepane ring generally results in a higher logP compared to piperidine.[4] This can be a double-edged sword: while it may enhance membrane permeability, it could also lead to increased non-specific binding and metabolic liabilities. The choice between these scaffolds, therefore, becomes a careful balancing act, guided by the specific requirements of the therapeutic target and the overall property profile of the molecule.

Physicochemical Properties: A Head-to-Head Comparison

To understand the potential impact of replacing piperidin-4-ylmethanol with azepan-4-ylmethanol, a comparison of their fundamental physicochemical properties is essential.

PropertyAzepan-4-ylmethanolPiperidin-4-ylmethanolKey Considerations
Molecular Formula C₇H₁₅NOC₆H₁₃NOIncreased carbon count in the azepane ring.
Molecular Weight 129.22 g/mol 115.17 g/mol A modest increase in molecular weight.
logP (Predicted) ~1.0 - 1.50.4 - 0.8[6]The azepane derivative is predicted to be more lipophilic.
pKa (Predicted) ~10.5 - 11.0~10.4 - 11.2[6]The basicity of the nitrogen is expected to be similar.
Hydrogen Bond Donors 2 (OH, NH)2 (OH, NH)Identical hydrogen bonding potential from the core scaffold.
Hydrogen Bond Acceptors 2 (O, N)2 (O, N)Identical hydrogen bonding potential from the core scaffold.
Rotatable Bonds 21Increased conformational flexibility in the azepane derivative.

This data highlights that while the fundamental hydrogen bonding and basicity characteristics are preserved, the key differences lie in lipophilicity and conformational flexibility.

Azepan-4-ylmethanol in Action: A Case Study in Bioisosteric Replacement

While direct, head-to-head comparative studies of azepan-4-ylmethanol as a bioisostere are emerging, we can extrapolate from the broader class of azepane-containing compounds. For instance, in the development of dual norepinephrine-dopamine reuptake inhibitors, azepine-based compounds have been successfully employed, demonstrating that the seven-membered ring can confer potent biological activity.[7]

Consider a hypothetical scenario where a lead compound containing a piperidin-4-ylmethanol moiety exhibits moderate potency but suffers from metabolic instability at the piperidine ring. A logical next step in a lead optimization campaign would be to explore bioisosteric replacements.

Lead Lead Compound (Piperidin-4-ylmethanol) Optimization Lead Optimization Strategy Lead->Optimization Azepane Bioisosteric Replacement (Azepan-4-ylmethanol) Optimization->Azepane Hypothesis: Improved Potency/Metabolic Stability Properties Altered Physicochemical Properties Azepane->Properties Increased Lipophilicity & Conformational Flexibility Activity Modulated Biological Activity & DMPK Properties->Activity

Caption: Bioisosteric replacement strategy workflow.

The rationale for selecting azepan-4-ylmethanol would be to alter the metabolic profile of the piperidine ring while maintaining or improving the key interactions of the hydroxymethyl group. The increased conformational flexibility of the azepane ring could allow for a more favorable binding pose within the target protein, potentially offsetting any negative effects of increased lipophilicity.

Experimental Protocols

Synthesis of Azepan-4-ylmethanol

A common route to azepan-4-ylmethanol involves the reduction of a suitable precursor, such as a commercially available azepan-4-one derivative.

Protocol 1: Synthesis of Azepan-4-ylmethanol from N-Boc-azepan-4-one

  • Reduction of the Ketone:

    • To a solution of N-Boc-azepan-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-azepan-4-ylmethanol.

  • Deprotection of the Boc Group:

    • Dissolve the N-Boc-azepan-4-ylmethanol (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure.

    • Triturate the residue with diethyl ether to afford azepan-4-ylmethanol hydrochloride as a solid.

Start N-Boc-azepan-4-one Reduction Reduction (NaBH4, MeOH) Start->Reduction Intermediate N-Boc-azepan-4-ylmethanol Reduction->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Final Azepan-4-ylmethanol HCl Deprotection->Final

Caption: Synthetic workflow for Azepan-4-ylmethanol.

Biological Evaluation: A Comparative GPCR Binding Assay

To experimentally validate the bioisosteric replacement, a direct comparison of the biological activity of the parent compound (containing piperidin-4-ylmethanol) and the novel analogue (containing azepan-4-ylmethanol) is necessary. A G-protein coupled receptor (GPCR) radioligand binding assay is a standard method for determining the affinity of a compound for its target receptor.

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the target GPCR.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ligand).

    • Add increasing concentrations of the unlabeled competitor compounds (the parent piperidine compound and the novel azepane analogue).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Start Prepare Assay Plate Add_Radioligand Add Radioligand Start->Add_Radioligand Add_Competitor Add Competitor Compounds (Piperidine vs. Azepane Analogs) Start->Add_Competitor Add_Membranes Add GPCR Membranes Add_Radioligand->Add_Membranes Add_Competitor->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

Azepan-4-ylmethanol represents a valuable, yet underexplored, building block in the medicinal chemist's toolbox. Its unique combination of preserved hydrogen bonding capabilities, increased conformational flexibility, and altered lipophilicity compared to piperidin-4-ylmethanol makes it an attractive bioisosteric replacement strategy. The decision to employ this scaffold should be driven by a clear hypothesis, such as the need to modulate metabolic stability or to explore new binding interactions through enhanced conformational sampling. As drug discovery continues to move beyond "flatland," the judicious application of novel saturated heterocycles like azepan-4-ylmethanol will be instrumental in the development of the next generation of therapeutics.

References

Sources

Safety Operating Guide

Personal protective equipment for handling Azepan-4-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1330763-26-4 | Formula: C7H15NO Classification: Pharmaceutical Intermediate / Cyclic Secondary Amine

Part 1: Rapid Risk Assessment (The "Why")

Executive Summary: Azepan-4-ylmethanol is a bifunctional building block containing a cyclic secondary amine (azepane ring) and a primary alcohol. Unlike common solvents (e.g., Methanol), this compound presents specific risks associated with nitrogenous bases .

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS is often limited in public repositories, we must apply Structure-Activity Relationship (SAR) logic. Secondary amines are prone to causing skin sensitization and can be caustic to mucous membranes.

Critical Hazard Profile:

  • Corrosivity/Irritation: The secondary amine moiety renders the compound basic (pKa ~10-11). Direct contact can cause immediate chemical burns or severe dermatitis (H314/H315).

  • Sensitization: Cyclic amines are known sensitizers. Repeated exposure, even at low levels, may trigger anaphylactic-type reactions.

  • Physical State: Typically a viscous oil or low-melting solid. It is hygroscopic and may absorb CO₂ from the air, altering its physical handling properties.

Part 2: The Defensive Layer (PPE Matrix)

Standard "lab safety" is insufficient for novel pharmaceutical intermediates. We utilize a Barrier Multiplicity Strategy to prevent permeation and inhalation.

PPE Selection Matrix
Protection ZoneRecommended GearTechnical Justification (Causality)
Hand Protection Double-gloved Nitrile (Outer: 5 mil min, Inner: 4 mil)Permeation Kinetics: Amines can permeate thin nitrile. Double gloving creates a sacrificial outer layer. The air gap between gloves increases breakthrough time by >50%.
Eye/Face Chemical Splash Goggles (Indirect Vent)Alkaline Risk: Safety glasses allow vapor entry. Amines are basic; ocular contact causes saponification of fatty tissues in the eye, leading to permanent damage faster than acid burns.
Respiratory Fume Hood (Face velocity: 100 fpm)Vapor Pressure: While likely low volatility, the amine odor threshold is low. Inhalation causes respiratory tract edema (H335).
Body Poly-coated Lab Coat or ApronAbsorption: Standard cotton coats absorb liquids, holding the irritant against the skin. A non-woven, coated apron prevents "wicking."
PPE Decision Logic (DOT Diagram)

PPE_Decision_Logic Start Start: Handling Azepan-4-ylmethanol State_Check Is the compound in Solution or Pure Oil? Start->State_Check Pure Pure Substance (Solid/Oil) State_Check->Pure Pure Solution Dilute Solution (<10%) State_Check->Solution Diluted High_Risk High Risk: Direct Corrosive Potential Pure->High_Risk Med_Risk Medium Risk: Solvent Permeation Solution->Med_Risk Glove_Select_1 Action: Double Nitrile (5mil) + Apron High_Risk->Glove_Select_1 Glove_Select_2 Action: Single Nitrile (5mil) + Lab Coat Med_Risk->Glove_Select_2 Hood Engineering Control: Fume Hood Mandatory Glove_Select_1->Hood Glove_Select_2->Hood

Caption: Logic flow for selecting PPE intensity based on the concentration and physical state of the amine.

Part 3: Operational Workflow (The "How")

Trust is built on reproducibility. This workflow ensures safety while maintaining the chemical purity required for drug development.

Step 1: Pre-Operational Verification
  • Atmosphere Check: Verify fume hood flow is active.

  • Neutralization Prep: Have a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) ready. Why? Water alone often spreads amine oils due to poor solubility/greasiness; a weak acid converts it to a water-soluble salt for easier cleanup.

Step 2: Weighing & Transfer (The Critical Zone)

Azepanes are often viscous oils. Static charge can cause "stringing" or splashing during transfer.

  • Tare First: Place the receiving vessel in the balance before opening the amine container.

  • Syringe Transfer: Do not pour. Use a wide-bore needle and glass syringe for viscous liquids.

    • Technique: Pull the plunger slowly to prevent cavitation bubbles.

  • Wipe Down: Wipe the septum/cap with a dry Kimwipe immediately after withdrawal to prevent ring formation on the bench.

Step 3: Reaction Monitoring
  • TLC Sampling: Use long capillary tubes. Do not lean into the hood.

  • Quenching: If used in a reaction (e.g., alkylation), quench the reaction mixture before removing it from the hood. Unreacted amine should be protonated (acidified) if compatible with the workflow to reduce volatility.

Operational Workflow Diagram

Workflow cluster_zone Fume Hood Zone Prep 1. Prep (Verify Hood & Acid Neutralizer) Donning 2. Donning (Inspection of Gloves) Prep->Donning Transfer 3. Transfer (Syringe/Cannula Only) Donning->Transfer Cleanup 4. Decon (Wipe with 5% Citric Acid) Transfer->Cleanup Waste 5. Disposal (Basic Organic Waste) Cleanup->Waste

Caption: Operational sequence emphasizing containment within the fume hood zone.

Part 4: Emergency & Disposal (The "What If")
Spill Management

If a spill occurs (>5 mL):

  • Evacuate the immediate area (vapor risk).

  • Don PPE: Ensure double gloves and goggles are secure.

  • Absorb: Use a universal absorbent or vermiculite. Do not use clay-based absorbents if the amine is mixed with strong oxidizers.

  • Neutralize: Wipe the surface with 5% Citric Acid or dilute Vinegar to protonate the amine residues, then wash with soap and water.

Waste Disposal[1]
  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk).

  • Labeling: Clearly tag as "Basic Organic Waste" or "Amine-Containing Waste."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the amine solution is corrosive.

References
  • Fisher Scientific. (2021). Safety Data Sheet: Methanol (Reference for functional group hazards). Retrieved from

  • CymitQuimica. (2024).[2] Safety Data Sheet: Tert-butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate (Analogous Azepane Hazards). Retrieved from

  • National Institutes of Health (NIH). (2018). Glove permeation of chemicals: The state of the art of current practice. Retrieved from

  • Penn EHRS. (2023). Nitrile Glove Chemical-Compatibility Reference.[3] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.